molecular formula C7H7IN2O2 B1517306 2-Iodo-6-methyl-4-nitroaniline CAS No. 220144-91-2

2-Iodo-6-methyl-4-nitroaniline

Cat. No.: B1517306
CAS No.: 220144-91-2
M. Wt: 278.05 g/mol
InChI Key: DFWFGNCVGITLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methyl-4-nitroaniline ( 220144-91-2) is a chemical compound with the molecular formula C 7 H 7 IN 2 O 2 and a molecular weight of 278.05 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The strategic placement of the amino, iodo, nitro, and methyl groups on the aromatic ring provides multiple handles for chemical modification, making it a versatile precursor for synthesizing more complex molecules. As a guideline for researchers, compounds in this chemical class are typically used to create novel molecular structures through various reactions. The iodine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The nitro group can be reduced to an amine, enabling the synthesis of polyamine compounds or heterocyclic systems. The methyl group can influence the compound's electronic properties and steric bulk, allowing for fine-tuning of the reactivity and properties of the resulting products . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires specific storage conditions to maintain stability and should be kept sealed in a dry environment at 2-8°C . Please refer to the safety data sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFGNCVGITLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652289
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220144-91-2
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the comprehensive structural elucidation of 2-Iodo-6-methyl-4-nitroaniline (CAS No: 220144-91-2), a substituted aromatic compound with significant utility as a synthetic intermediate in the development of dyes, pigments, and pharmaceuticals.[1][2] The precise confirmation of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and the predictable behavior of resulting materials.

This guide eschews a rigid template in favor of a logical, problem-solving narrative that mirrors the workflow of a senior application scientist. We will proceed from foundational analysis to high-resolution techniques, explaining not only the protocols but the scientific rationale behind each experimental choice.

Chapter 1: Foundational Principles: Safety and Workflow

Paramount Directive: Safety First

Substituted nitroanilines are potent chemical agents that demand rigorous safety protocols. Before any experimental work commences, a thorough review of the Safety Data Sheet (SDS) is mandatory.

Key Hazards:

  • Toxicity: Nitroaromatic compounds can be toxic if swallowed, inhaled, or in contact with skin.[3] They are readily absorbed and can be methemoglobin formers.

  • Irritation: The compound is classified as a skin and serious eye irritant.[4] May cause respiratory irritation.[4]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Personal Protective Equipment (PPE) is non-negotiable and must include a lab coat, safety goggles, and appropriate chemical-resistant gloves.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]

The Integrated Elucidation Workflow

The structural elucidation of an unknown or synthesized molecule is a systematic process of evidence gathering. Each technique provides a piece of the puzzle, and together, they build a self-validating case for the final structure. Our workflow is designed to be efficient, starting with broad-stroke methods and progressing to fine-detail analysis.

Elucidation_Workflow cluster_2 Phase 3: Definitive Confirmation cluster_3 Final Output MS Mass Spectrometry (Confirm MW & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Map Proton/Carbon Framework) MS->NMR_1D IR Infrared Spectroscopy (Identify Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Specific Connectivity) NMR_1D->NMR_2D CONF Confirmed Structure NMR_2D->CONF XRAY X-Ray Crystallography (Unambiguous 3D Structure) XRAY->CONF Gold Standard

Caption: Integrated workflow for structural elucidation.

Chapter 2: Initial Characterization: Mass and Functionality

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise: The first step is to confirm that the material in the vial has the correct molecular weight and, by extension, the correct elemental formula (C₇H₇IN₂O₂). High-Resolution Mass Spectrometry (HRMS) is the preferred technique as it provides mass accuracy sufficient to distinguish between isobaric formulas.

Experimental Protocol (HRMS using ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer) using a known standard.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This soft ionization technique is chosen to minimize fragmentation and maximize the abundance of the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Data Presentation: Expected MS Data

Parameter Expected Value Rationale
Molecular Formula C₇H₇IN₂O₂ Based on the compound name.[1]
Monoisotopic Mass 277.95522 Da The sum of the masses of the most abundant isotopes.
Expected [M+H]⁺ 278.96300 Da The primary ion observed in ESI positive mode.

| Iodine Isotope | ¹²⁷I | Iodine is monoisotopic (100% abundance), so no significant M+1 or M+2 peaks from halogen isotopes are expected. |

The observation of a high-abundance ion at m/z 278.9630 (within a few ppm of the calculated value) provides strong evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, we are looking for characteristic vibrations of the amine (N-H), nitro (N-O), methyl (C-H), and aromatic ring (C=C, C-H) groups.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Data Presentation: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Symmetric & Asymmetric Stretch 3300 - 3500 (two bands)
Nitro (-NO₂) N-O Asymmetric Stretch 1500 - 1560 (strong)
Nitro (-NO₂) N-O Symmetric Stretch 1300 - 1370 (strong)
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

The presence of strong bands in these specific regions confirms the key functional components of the molecule, corroborating the evidence from MS.

Chapter 3: Mapping the Skeleton: NMR Spectroscopy

Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. It provides information on the chemical environment, number, and connectivity of protons and carbons.

Proton (¹H) NMR Spectroscopy

Expertise: ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the proposed structure, we expect four distinct signals.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for anilines as it can help resolve the -NH₂ protons.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment on a 400-600 MHz spectrometer takes a few minutes.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Signal Predicted Shift (ppm) Integration Multiplicity Assignment Rationale
1 ~7.8 - 8.2 1H d or s H-5 Strongly deshielded by the ortho -NO₂ group.
2 ~7.5 - 7.8 1H d or s H-3 Deshielded by the ortho -I and para -NO₂ groups.
3 ~5.5 - 6.5 2H br s -NH₂ Chemical shift can be variable and depends on concentration and solvent.

| 4 | ~2.2 - 2.5 | 3H | s | -CH₃ | Typical range for a methyl group on an aromatic ring. |

Note: The aromatic protons H-3 and H-5 are expected to show a small meta-coupling (J ≈ 2-3 Hz), appearing as narrow doublets. If the coupling is not resolved, they may appear as singlets.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Due to the lack of symmetry in this compound, we expect to see seven distinct signals.

Experimental Protocol (¹³C NMR): The protocol is similar to ¹H NMR, but acquisition times are longer due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled experiment is standard, which results in all carbon signals appearing as singlets.

Data Presentation: Predicted ¹³C NMR Signals

Signal Predicted Shift (ppm) Assignment Rationale
1 ~145 - 155 C1 (-NH₂) Attached to the electron-donating amino group.
2 ~85 - 95 C2 (-I) The "heavy atom effect" of iodine causes a significant upfield shift.
3 ~125 - 135 C3 Aromatic CH.
4 ~140 - 150 C4 (-NO₂) Attached to the electron-withdrawing nitro group.
5 ~120 - 130 C5 Aromatic CH.
6 ~130 - 140 C6 (-CH₃) Attached to the methyl group.

| 7 | ~15 - 25 | C7 (-CH₃) | Aliphatic methyl carbon. |

Advanced 2D NMR for Unambiguous Confirmation

Expertise: While 1D NMR provides strong evidence, 2D NMR experiments are used to definitively prove the connectivity. They are the self-validating system that connects all the pieces.

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR (Connectivity) H1 ¹H (Proton Environments) COSY COSY (¹H-¹H Correlation) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC C13 ¹³C (Carbon Environments) C13->HSQC Links protons to attached carbons C13->HMBC Links protons to carbons 2-3 bonds away

Caption: Relationship between 1D and 2D NMR experiments.

  • COSY (Correlation Spectroscopy): Would show a cross-peak between the signals for H-3 and H-5, confirming their meta-coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Would link the proton signals to the carbons they are directly attached to. For example, it would show a cross-peak between the H-3 signal and the C-3 signal, and between the -CH₃ proton signal and the methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire framework. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations would include:

    • The -CH₃ protons (H-7) correlating to C-6, C-5, and C-1.

    • The H-3 proton correlating to C-1, C-2, C-4, and C-5.

    • The H-5 proton correlating to C-1, C-3, C-4, and C-6.

The collective data from these 2D experiments leaves no ambiguity about the substitution pattern on the aromatic ring.

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

Expertise: While the combination of MS and NMR provides irrefutable proof of the structure for most applications, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation. It generates a 3D model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol Outline:

  • Crystal Growth: This is the most critical and often challenging step. A suitable single crystal must be grown, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

Chapter 5: Synthesizing the Evidence: The Final Verdict

The structural elucidation of this compound is a convergent process where each piece of data validates the others:

  • MS confirms the elemental formula C₇H₇IN₂O₂.

  • IR confirms the presence of -NH₂, -NO₂, -CH₃, and aromatic ring functional groups, consistent with the formula.

  • ¹H NMR identifies four unique proton environments with the correct integration, including two distinct aromatic protons, an amine, and a methyl group.

  • ¹³C NMR identifies seven unique carbon signals, confirming the lack of molecular symmetry.

  • 2D NMR definitively links the protons and carbons, confirming the 2,4,6-substitution pattern around the aniline core.

  • X-ray Crystallography , if performed, provides the final, absolute proof of the three-dimensional structure.

By following this integrated workflow, a researcher can state with the highest degree of scientific confidence that the synthesized molecule is indeed this compound.

References

  • Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives. ResearchGate. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629. PubChem, National Institutes of Health. [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

  • Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) for 4-Nitroaniline. Human Metabolome Database. [Link]

  • Determination of crystal structure of polyaniline and substituted polyanilines through powder X-ray diffraction analysis. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386. PubChem, National Institutes of Health. [Link]

  • 2-Iodoaniline | C6H6IN | CID 11995. PubChem, National Institutes of Health. [Link]

  • 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 2-iodo-4-nitroaniline properties. ChemSynthesis. [Link]

  • The X-Ray Crystal Structures of Primary Aryl Substituted Selenoamides. MDPI. [Link]

  • Preparations, X-ray crystal structure determinations, and base strength measurements of substituted tritylamines. ResearchGate. [Link]

  • Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol- 2-yl)aniline. Zeitschrift für Naturforschung B. [Link]

  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... ResearchGate. [Link]

  • FTIR spectrum of 4-methyl-2-nitroaniline single crystal. ResearchGate. [Link]

  • 4-Iodo-2-nitroaniline - Spectra. SpectraBase. [Link]

Sources

2-Iodo-6-methyl-4-nitroaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Molecular Overview

This compound is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its molecular architecture, featuring four distinct functional groups—an iodo, a methyl, a nitro, and an aniline moiety—on a benzene ring, makes it a versatile and valuable building block. The strategic placement of these groups provides multiple reaction handles, allowing for the regioselective construction of complex molecular scaffolds.

The presence of the iodine atom is particularly noteworthy, as it serves as an excellent leaving group in modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] The electron-withdrawing nitro group and the electron-donating amino and methyl groups create a unique electronic landscape across the aromatic ring, influencing the compound's reactivity and the regioselectivity of subsequent chemical transformations.[2] This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and applications, offering field-proven insights for its use in research and development.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental work, dictating appropriate storage, handling, and reaction conditions. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 220144-91-2[1][3][4]
Molecular Formula C₇H₇IN₂O₂[1][4]
Molecular Weight 278.05 g/mol [1][4][5]
Appearance Orange solid[6]
Melting Point 79-80 °C[6]
Boiling Point Data not readily available
Solubility While specific data is unavailable, the related compound 2-iodo-4-nitroaniline is soluble in methanol.[7] Similar solubility in polar organic solvents is expected.
Storage Conditions Store in a dry, well-ventilated place. Recommended storage at room temperature or refrigerated (4 to 8 °C) in a sealed container.[1][6]

Section 3: Spectroscopic Profile

While a dedicated public-domain spectrum for this compound is not available, its structure allows for predictable spectroscopic features. For reference, spectral data for the closely related compound 2-Iodo-4-nitroaniline is provided.

Expected Spectroscopic Characteristics:

  • ¹H NMR: The spectrum should display distinct signals in the aromatic region corresponding to the two aromatic protons, with coupling patterns dictated by their positions. A singlet would be expected for the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons.

  • ¹³C NMR: Seven distinct carbon signals are expected: four for the aromatic ring (two substituted, two unsubstituted), one for the methyl group. The carbon atoms attached to the iodine and nitro groups would be significantly shifted.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), strong asymmetric and symmetric N-O stretching from the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), and C-H stretching from the aromatic ring and methyl group.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 278. A characteristic isotopic pattern due to the presence of iodine would also be evident.

Reference Spectral Data: 2-Iodo-4-nitroaniline (CAS 6293-83-0)

  • ¹H NMR (DMSO-d₆, 200 MHz): δ 8.38 (d, J=2.6 Hz, 1H), 7.97 (dd, J=9.0, 2.6 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.73 (s, 2H).[8]

  • IR (Neat): 3480, 3380, 1610, 1300 cm⁻¹.[8]

  • λmax: 360nm (Methanol).[7]

Section 4: Chemical Properties & Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

  • Iodine Atom (Aryl Iodide): The C-I bond is the most versatile handle for synthetic elaboration. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the introduction of diverse aryl, alkyl, vinyl, alkynyl, or amino substituents at the C2 position, a cornerstone of modern drug discovery for building molecular complexity.

  • Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to a primary amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[2] This transformation yields a substituted phenylenediamine derivative, a crucial precursor for synthesizing heterocyclic systems like benzimidazoles or quinoxalines, which are common motifs in pharmaceuticals.

  • Amino Group: The nucleophilic amino group can undergo standard transformations such as acylation, alkylation, or sulfonylation.[2] It can also be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -OH, -CN, -Cl, -Br).

Reactivity_Pathways cluster_coupling Palladium Cross-Coupling cluster_nitro Nitro Group Reduction cluster_amino Amino Group Reactions main This compound suzuki Suzuki (R-B(OH)₂) main->suzuki C-I Bond heck Heck (Alkene) main->heck C-I Bond sonogashira Sonogashira (Alkyne) main->sonogashira C-I Bond nitro_red Reduction (e.g., SnCl₂, H₂/Pd) main->nitro_red -NO₂ Group acylation Acylation (R-COCl) main->acylation -NH₂ Group diazotization Diazotization (NaNO₂/HCl) main->diazotization -NH₂ Group diamine Resulting Diamine nitro_red->diamine

Caption: Key reactivity pathways of this compound.

Section 5: Synthesis Methodology

While a specific, published protocol for this compound is not prevalent, a logical and field-proven synthetic approach involves the electrophilic iodination of the precursor, 2-methyl-4-nitroaniline. The directing effects of the activating amino and methyl groups (ortho-, para-directing) and the deactivating nitro group (meta-directing) favor substitution at the position ortho to the amine and meta to the nitro group.

Representative Protocol: Iodination of 2-methyl-4-nitroaniline

This protocol is adapted from established methods for the iodination of substituted anilines.[7][9][10]

Step 1: Dissolution

  • Dissolve the starting material, 2-methyl-4-nitroaniline (1.0 eq.), in a suitable solvent such as glacial acetic acid or acetonitrile at room temperature in a flask equipped with a magnetic stirrer.

Step 2: Addition of Iodinating Agent

  • Slowly add a solution of an iodinating agent, such as Iodine Monochloride (ICl, ~1.0-1.1 eq.) or N-Iodosuccinimide (NIS, ~1.1 eq.), dissolved in the same solvent, to the stirred solution over 30-60 minutes. The reaction is typically exothermic and may require cooling to maintain room temperature.

Step 3: Reaction Monitoring

  • Allow the mixture to stir at room temperature for several hours (e.g., 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

  • Pour the reaction mixture into a larger volume of water or an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.

  • The product will typically precipitate as a solid. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure this compound.

Synthesis_Workflow start Dissolve Precursor (2-methyl-4-nitroaniline) in Acetonitrile add_reagent Add Iodinating Agent (e.g., ICl or NIS) Dropwise at RT start->add_reagent react Stir and Monitor (TLC Analysis) add_reagent->react workup Quench Reaction (e.g., with Na₂S₂O₃ aq.) & Extract with EtOAc react->workup isolate Dry Organic Layer & Evaporate Solvent workup->isolate purify Purify Crude Product (Recrystallization or Column Chromatography) isolate->purify final_product Pure this compound purify->final_product

Caption: General workflow for the synthesis of this compound.

Section 6: Applications in Research and Development

This compound is primarily utilized as a strategic intermediate in the synthesis of complex organic molecules.

  • Pharmaceutical Synthesis: Its structure is a key building block for creating diverse libraries of compounds for drug discovery. The ortho-iodoaniline scaffold is present in numerous biologically active molecules. It serves as an intermediate in the development of potential anti-cancer, anti-inflammatory, and neurological agents.[1][2][11] The ability to perform sequential, site-selective reactions is invaluable for structure-activity relationship (SAR) studies.

  • Agrochemicals: The nitroaniline moiety is found in various herbicides and pesticides. This compound serves as a precursor for developing new agrochemicals with potentially enhanced efficacy or novel modes of action.[1]

  • Materials Science: Due to the presence of the nitro group (an acceptor) and the amino group (a donor), this molecule can be used to synthesize push-pull chromophores for applications in non-linear optics and photo-sensitive materials.[1]

Section 7: Safety & Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of structurally related compounds like 2-iodo-4-nitroaniline and other nitroanilines, the following precautions are strongly advised.[12][13]

  • Hazard Classification: Expected to be an irritant. May cause skin, eye, and respiratory tract irritation.[12][13] Nitroanilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin, with potential effects on hemoglobin (methemoglobinemia).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Handling: Avoid formation and inhalation of dust.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Rinse mouth. Seek immediate medical attention.

  • Disclaimer: This information is a summary based on related compounds and is not a substitute for a comprehensive SDS. Always consult the material's specific SDS provided by the supplier before handling or use.

References

  • This compound. MySkinRecipes. [Link]

  • 2-Iodo-4-nitroaniline | C6H5IN2O2. PubChem, National Institutes of Health. [Link]

  • 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2. PubChem, National Institutes of Health. [Link]

  • 2-iodo-4-nitroaniline - 6293-83-0, C6H5IN2O2. ChemSynthesis. [Link]

  • Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. [Link]

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

  • Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

  • 2-Iodo-4-nitroaniline | CAS#:6293-83-0. Chemsrc. [Link]

  • CAS RN 123158-77-0 | 2-Iodo-4-methyl-6-nitroaniline. Hefei Angene Chemical Co., Ltd.. [Link]

  • Chemical Properties of 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6). Cheméo. [Link]

  • 2-Iodoaniline | C6H6IN. PubChem, National Institutes of Health. [Link]

  • 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • This compound [P90158]. ChemUniverse. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. [Link]

  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal explanation for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively approached through a two-stage process. This strategy begins with the synthesis of a key precursor, 2-methyl-4-nitroaniline, followed by a regioselective iodination to yield the final product. This pathway is advantageous due to the ready availability of starting materials and the well-established nature of the individual reaction types.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Methyl-4-nitroaniline cluster_stage2 Stage 2: Iodination o_toluidine o-Toluidine protection Amino Group Protection o_toluidine->protection protected_intermediate N-Acyl-o-toluidine protection->protected_intermediate nitration Nitration protected_intermediate->nitration nitrated_intermediate N-Acyl-2-methyl-4-nitroaniline nitration->nitrated_intermediate deprotection Deprotection (Hydrolysis) nitrated_intermediate->deprotection precursor 2-Methyl-4-nitroaniline deprotection->precursor iodination_step Electrophilic Iodination precursor->iodination_step final_product This compound iodination_step->final_product

Caption: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of the Precursor, 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline from o-toluidine is a well-documented three-step process.[2][3] This involves the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and finally deprotection to yield the desired precursor.

The Rationale for Amino Group Protection

Direct nitration of anilines is generally avoided in synthetic chemistry for two primary reasons.[4] Firstly, the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of undesired by-products.[4] Secondly, under the strongly acidic conditions required for nitration, the amino group is protonated to form an ammonium ion (-NH3+). This protonated group is a strong deactivator and a meta-director, which would lead to the undesired meta-nitro product.[4]

To circumvent these issues, the amino group is temporarily "protected" by converting it into an amide. The acetyl group, introduced via acetic anhydride, is a common and effective choice. The resulting acetamido group is still an ortho-, para-director, but it moderates the reactivity of the aromatic ring, preventing oxidation and allowing for a more controlled nitration.[4]

Experimental Protocol for 2-Methyl-4-nitroaniline Synthesis

This protocol is adapted from established methods for the acylation and nitration of toluidine derivatives.[2][4][5]

Step 1: Protection (Acetylation) of o-Toluidine

  • In a suitable reaction vessel, combine o-toluidine (1 equivalent) with glacial acetic acid.

  • Slowly add acetic anhydride (1 equivalent) dropwise to the stirred solution. An exotherm may be observed.[5]

  • After the addition is complete, heat the reaction mixture to reflux for approximately 4 hours to ensure complete conversion to N-acetyl-o-toluidine.[2]

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetyl-o-toluidine

  • To a flask containing the dried N-acetyl-o-toluidine from the previous step, add glacial acetic acid, followed by the slow, dropwise addition of concentrated sulfuric acid. Maintain cooling in an ice/salt bath.[4]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, and cool it.[4]

  • Add the cold nitrating mixture dropwise to the solution of N-acetyl-o-toluidine, ensuring the temperature is maintained below 10 °C.[4] This temperature control is critical to minimize side reactions.

  • After the addition is complete, allow the reaction to stir for a few hours in the cold, then pour the mixture over crushed ice.

  • The precipitated N-acetyl-2-methyl-4-nitroaniline is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried.

Step 3: Deprotection (Hydrolysis) of N-Acetyl-2-methyl-4-nitroaniline

  • In a round-bottom flask, suspend the nitrated intermediate in a solution of aqueous sulfuric acid (e.g., 70-80%).[2][3]

  • Heat the mixture to reflux for 2-3 hours to effect the hydrolysis of the acetyl group.[2][3]

  • Cool the reaction mixture and carefully neutralize it with an alkaline solution (e.g., sodium hydroxide or ammonia water) to a pH of 7.[3][5]

  • The precipitated yellow solid, 2-methyl-4-nitroaniline, is collected by filtration, washed with water, and dried.[2] Recrystallization from an aqueous ethanol solution can be performed for further purification.[2]

Parameter Protection (Acetylation) Nitration Deprotection (Hydrolysis)
Key Reagents o-Toluidine, Acetic AnhydrideN-Acetyl-o-toluidine, HNO₃, H₂SO₄N-Acetyl-2-methyl-4-nitroaniline, H₂SO₄
Solvent Glacial Acetic AcidGlacial Acetic Acid, H₂SO₄Water
Temperature Reflux< 10 °CReflux (e.g., 90-110 °C)[2][3]
Typical Yield HighGood~78-95% (overall reported yields vary)[2][3]

Stage 2: Regioselective Iodination of 2-Methyl-4-nitroaniline

The final step in the synthesis is the introduction of an iodine atom onto the 2-methyl-4-nitroaniline precursor. This is achieved through an electrophilic aromatic substitution reaction.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the iodination is dictated by the directing effects of the substituents on the aromatic ring:

  • Amino Group (-NH₂): A strongly activating ortho-, para-director.

  • Methyl Group (-CH₃): A weakly activating ortho-, para-director.

  • Nitro Group (-NO₂): A strongly deactivating meta-director.

In the 2-methyl-4-nitroaniline molecule, the positions are numbered as follows:

Caption: Numbering of the 2-methyl-4-nitroaniline ring.

The powerful activating effect of the amino group directs incoming electrophiles to positions 3 and 5 (ortho) and position 1 (para, already substituted). The methyl group directs to positions 1 and 3 (ortho) and 5 (para). The nitro group directs to positions 1 and 5 (meta). The position ortho to the amino group and meta to the nitro group (position 6) is sterically unhindered and electronically activated, making it the most probable site for iodination. The desired product is therefore this compound.

Experimental Protocol for the Iodination

This protocol is based on established methods for the iodination of nitroanilines using iodine monochloride (ICl).[6][7][8][9]

  • Dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dry acetonitrile in a reaction flask.[7][8]

  • Prepare a solution of iodine monochloride (ICl) (approximately 1 equivalent) in the same solvent.

  • Slowly add the ICl solution dropwise to the stirred solution of 2-methyl-4-nitroaniline at room temperature.[7] The reaction is often allowed to proceed for several hours (e.g., 18 hours).[7]

  • Upon completion, the reaction mixture is poured into a larger volume of a suitable workup solvent like ethyl acetate.[7]

  • The organic layer is washed sequentially with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by brine.[7]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

  • Purification can be achieved by chromatography on silica gel to afford the final product, this compound.[7]

Conclusion and Future Perspectives

The described two-stage synthesis provides a robust and logical pathway to this compound. The initial synthesis of the 2-methyl-4-nitroaniline precursor is a classic, well-understood process. The subsequent regioselective iodination is directed by the powerful activating effects of the amino group, leading to the desired isomer. The versatility of the final product, with its multiple functional groups, makes it a valuable intermediate for further elaboration in drug discovery and materials science.[1][10] The iodine atom, for instance, serves as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further synthetic possibilities.[10]

References

  • Synthesis of 2-Nitro-4-methylaniline. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-methyl-4-nitroaniline. PrepChem.com. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. Available at: [Link]

  • 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. Available at: [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • 2-Iodo-4-nitroaniline. PubChem, National Institutes of Health. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • 2-Iodoaniline. PubChem, National Institutes of Health. Available at: [Link]

Sources

Spectroscopic Data for 2-Iodo-6-methyl-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-6-methyl-4-nitroaniline is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility as an intermediate in the synthesis of dyes and pigments is well-recognized, particularly in the creation of azo dyes, owing to its reactive amino and nitro functionalities. Furthermore, the presence of an iodine atom provides a handle for various cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical research. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex systems.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages empirical data from structurally related analogs and established principles of spectroscopic theory to provide a robust and well-supported prediction of its spectral characteristics. Each section includes a detailed explanation of the underlying principles, predicted data presented in tabular format, and standardized experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The benzene ring is substituted with an electron-donating amino group (-NH₂), an electron-donating methyl group (-CH₃), a strongly electron-withdrawing nitro group (-NO₂), and an inductively withdrawing but weakly resonance-donating iodine atom (-I). The interplay of these substituents creates a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a suitable method for generating a mass spectrum.

Predicted Mass Spectrum

The molecular weight of this compound (C₇H₇IN₂O₂) is 277.99 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 278. The fragmentation pattern will be influenced by the substituents on the aromatic ring. Key predicted fragments are detailed in the table below. The presence of iodine (¹²⁷I) will be a key diagnostic feature, as it is monoisotopic.

Predicted m/z Proposed Fragment Interpretation
278[C₇H₇IN₂O₂]⁺Molecular ion (M⁺)
261[M - OH]⁺Loss of a hydroxyl radical, a common fragmentation for nitroaromatics.
248[M - NO]⁺Loss of nitric oxide radical.
232[M - NO₂]⁺Loss of a nitro radical, a characteristic fragmentation of nitro compounds.
155[M - I]⁺Loss of an iodine radical.
127[I]⁺Iodine cation.
105[C₇H₇N]⁺Loss of I and NO₂.
Causality Behind Fragmentation Choices

The predicted fragmentation pathways are based on the established behavior of nitroaromatic and halogenated compounds in mass spectrometry. The initial ionization event creates a radical cation (M⁺). Subsequent fragmentation is driven by the stability of the resulting ions and neutral fragments. The loss of small, stable neutral molecules or radicals like NO, NO₂, and OH is a common feature for nitroaromatics. The C-I bond is also susceptible to cleavage, leading to the loss of an iodine radical.

MS_Fragmentation_Workflow Molecule C₇H₇IN₂O₂ M_ion [M]⁺˙ m/z = 278 Molecule->M_ion Electron Ionization (70 eV) Frag1 [M-NO₂]⁺ m/z = 232 M_ion->Frag1 - NO₂ Frag2 [M-I]⁺ m/z = 155 M_ion->Frag2 - I Frag3 [M-OH]⁺ m/z = 261 M_ion->Frag3 - OH Frag4 [M-NO]⁺ m/z = 248 M_ion->Frag4 - NO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization source is used.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

    • Source Temperature: 200-250 °C.

    • GC Conditions (if applicable): A suitable capillary column (e.g., DB-5ms) with a temperature program to ensure elution of the compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

Predicted Infrared Spectrum

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H asymmetric and symmetric stretchingPrimary Amine (-NH₂)
3100-3000C-H stretchingAromatic C-H
2980-2850C-H stretchingMethyl (-CH₃)
1620-1580N-H bendingPrimary Amine (-NH₂)
1550-1490N=O asymmetric stretchingNitro (-NO₂)
1360-1320N=O symmetric stretchingNitro (-NO₂)
1470-1430C-H bendingMethyl (-CH₃)
850-750C-H out-of-plane bendingSubstituted Benzene
600-500C-I stretchingAryl Iodide
Causality Behind Spectral Choices

The predicted absorption frequencies are based on well-established correlation tables for infrared spectroscopy. The N-H stretching vibrations of the primary amine will appear as two distinct bands in the high-frequency region. The strong electron-withdrawing nitro group will give rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching modes. The C-I stretching vibration is expected in the far-infrared region.

IR_Workflow Sample Solid Sample ATR ATR Crystal Sample->ATR Detector Detector ATR->Detector Evanescent Wave Interaction IR_Source IR Source IR_Source->ATR Spectrum IR Spectrum Detector->Spectrum Signal Processing

Caption: Predicted NMR correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR:

      • Standard one-pulse sequence.

      • Sufficient number of scans to obtain a good signal-to-noise ratio.

      • Spectral width covering the expected chemical shift range (e.g., 0-10 ppm).

    • ¹³C NMR:

      • Proton-decoupled pulse sequence (e.g., zgpg30).

      • A larger number of scans is typically required due to the low natural abundance of ¹³C.

      • Spectral width covering the expected chemical shift range (e.g., 0-160 ppm).

Conclusion

This technical guide provides a detailed prediction and interpretation of the mass spectrum, infrared spectrum, and NMR spectra of this compound. While based on empirical data from analogous structures and established spectroscopic principles, experimental verification is recommended for definitive characterization. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this compound, which will be invaluable for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

  • PubChem. 2-Iodo-4-nitroaniline. [Link]

  • NIST Chemistry WebBook. 2-Methyl-6-nitroaniline. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

CAS number and molecular weight of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key aromatic intermediate. We will delve into its chemical properties, a robust synthesis protocol, spectroscopic profile, and its versatile reactivity, offering field-proven insights for its application in complex molecule synthesis.

Core Compound Overview

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring an amino group, a nitro group, an iodine atom, and a methyl group, offers multiple points for synthetic modification. The interplay of these substituents—the electron-donating amino and methyl groups and the electron-withdrawing nitro and iodo groups—creates a unique electronic landscape that dictates its reactivity and makes it a valuable precursor for creating diverse molecular architectures.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 220144-91-2[MySkinRecipes]
Molecular Formula C₇H₇IN₂O₂[MySkinRecipes]
Molecular Weight 278.05 g/mol [MySkinRecipes]
Appearance Expected to be a yellow or brown solidN/A

Synthesis Methodology: An Electrophilic Iodination Approach

While specific peer-reviewed synthesis protocols for this compound are not extensively published, a reliable synthetic route can be designed based on well-established electrophilic aromatic substitution principles. The logical precursor is 2-methyl-4-nitroaniline, which can be selectively iodinated at the C6 position. The amino group is a powerful ortho-, para-director, and since the para position is blocked by the nitro group, and one ortho position is blocked by the methyl group, the electrophilic iodine will be directed to the vacant ortho position (C6).

The following protocol is a representative procedure adapted from established methods for the iodination of similar nitroaniline derivatives using iodine monochloride (ICl).[2][3][4]

Experimental Protocol: Synthesis of this compound

Reaction Scheme: (Precursor: 2-methyl-4-nitroaniline -> Product: this compound)

Materials:

  • 2-methyl-4-nitroaniline

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bisulfite

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1 mole-equivalent of 2-methyl-4-nitroaniline in boiling glacial acetic acid.

  • Reagent Addition: Once the starting material is fully dissolved, remove the heat source. From the dropping funnel, add a solution of 1.1 mole-equivalents of iodine monochloride in glacial acetic acid dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, heat the reaction mixture on a boiling water bath for approximately 2-3 hours to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water. If excess iodine is present (indicated by a dark color), add a small amount of sodium bisulfite solution to quench it until the color dissipates.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Purification: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the product can be purified using column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the aniline precursor and is stable to the oxidative conditions of the iodinating agent.

  • Iodinating Agent: Iodine monochloride is a highly effective and polarized source of electrophilic iodine ("I⁺"), making it more reactive than molecular iodine (I₂) for substitution on moderately deactivated rings.

  • Stoichiometry: A slight excess of ICl is used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent potential side reactions.

  • Work-up: The sodium bisulfite wash is crucial for removing any unreacted iodine, which can co-crystallize with the product and complicate purification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2-methyl-4-nitroaniline in glacial acetic acid add_icl Add ICl solution dropwise start->add_icl Vigorous stirring heat Heat mixture (2-3 hrs) add_icl->heat cool Cool to room temp heat->cool precipitate Pour into water to precipitate cool->precipitate quench Quench with NaHSO3 precipitate->quench filtrate Collect solid by filtration quench->filtrate purify Recrystallize or perform column chromatography filtrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two non-equivalent aromatic protons. A singlet around δ 2.2-2.5 ppm for the methyl (-CH₃) protons. A broad singlet for the amine (-NH₂) protons, the chemical shift of which will be solvent-dependent.
¹³C NMR Seven distinct signals are expected. The iodinated carbon (C-I) would appear around 90-100 ppm. The carbon bearing the nitro group (C-NO₂) would be downfield (>145 ppm). The carbon attached to the amino group (C-NH₂) would be around 140-150 ppm. The methyl carbon would appear upfield (15-25 ppm).
IR Spectroscopy Characteristic N-H stretching bands (two peaks) for the primary amine at ~3300-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) at ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹, respectively. C-I stretching vibration in the far IR region (~500-600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 278, corresponding to the molecular weight. A characteristic isotopic pattern for iodine would be present.

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate primarily due to three reactive sites: the iodo group, the nitro group, and the amino group.

  • The Iodo Group: The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C (e.g., Suzuki, Heck, Sonogashira reactions), C-N (Buchwald-Hartwig amination), and C-O bonds, enabling the introduction of complex aryl, alkyl, or heteroatom substituents. This is particularly valuable in pharmaceutical research for building molecular complexity.[1]

  • The Nitro Group: The nitro group can be readily reduced to a primary amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transforms the molecule into a diamine precursor, which is a key step in the synthesis of various heterocyclic systems, such as benzimidazoles or quinoxalines, that are common scaffolds in drug molecules.

  • The Amino Group: The existing amino group can be acylated, alkylated, or used to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of functional groups (e.g., via Sandmeyer reactions).

Reactivity Map

ReactivityMap cluster_iodo Iodo Group Reactions cluster_nitro Nitro Group Reactions cluster_amino Amino Group Reactions start This compound suzuki Suzuki Coupling (C-C bond) start->suzuki Pd catalyst, Boronic acid heck Heck Reaction (C-C bond) start->heck Pd catalyst, Alkene buchwald Buchwald-Hartwig (C-N bond) start->buchwald Pd catalyst, Amine reduction Reduction to Amine (e.g., SnCl2/HCl) start->reduction acylation Acylation start->acylation Acyl chloride diazotization Diazotization (Sandmeyer) start->diazotization NaNO2, HCl diamine Diamine Precursor reduction->diamine

Caption: Key synthetic transformations of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, precautions should be based on data for structurally related compounds, such as 2-iodo-4-nitroaniline and other nitroanilines.

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation. Nitroanilines as a class are known to be toxic and can cause methemoglobinemia.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • Inhalation: Move to fresh air. Seek immediate medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Disclaimer: This safety information is based on analogous compounds and should be supplemented by a thorough risk assessment before handling.

Conclusion

This compound is a valuable and versatile building block for synthetic chemistry. Its well-defined substitution pattern provides predictable reactivity, allowing for sequential and regioselective modifications. The ability to leverage palladium-catalyzed cross-coupling at the iodo position, followed by transformation of the nitro group, makes it a powerful tool for constructing complex molecular targets in the fields of pharmaceutical and agrochemical research. Proper understanding of its synthesis and handling is key to unlocking its full synthetic potential.

References

A Technical Guide to the Research Applications of 2-Iodo-6-methyl-4-nitroaniline: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides an in-depth analysis of 2-Iodo-6-methyl-4-nitroaniline, a highly functionalized aromatic compound poised for significant utility in advanced chemical research. While direct applications of this specific molecule are not extensively documented, its strategic combination of iodo, amino, nitro, and methyl functional groups presents a predictable and powerful platform for innovation. By examining the known reactivity of these groups and the applications of analogous structures, this guide outlines high-potential research avenues. The primary applications detailed herein focus on medicinal chemistry, where it can serve as a core scaffold for synthesizing diverse compound libraries, and in advanced organic synthesis, as a versatile intermediate for constructing complex molecular architectures. We provide field-proven, exemplary protocols and logical workflows to empower researchers to harness the full synthetic potential of this promising, yet under-explored, chemical entity.

Introduction to this compound

This compound is a multifaceted aromatic compound whose structure is primed for selective, sequential chemical modifications. The interplay of its electronically distinct functional groups—an iodo group amenable to cross-coupling, a reducible nitro group, a nucleophilic amino group, and a sterically influential methyl group—makes it a valuable tool for synthetic chemists.

Molecular Overview

The strategic placement of substituents on the aniline ring dictates its reactivity. The amino group is a powerful ortho-, para-director, while the nitro group is a strong deactivating meta-director. The iodine and methyl groups add further layers of steric and electronic influence, allowing for nuanced control over subsequent reactions.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound and a closely related analogue is presented below for reference.

PropertyValue (this compound)Value (2-Iodo-4-nitroaniline Analogue)Reference
CAS Number 220144-91-26293-83-0[1][2]
Molecular Formula C₇H₇IN₂O₂C₆H₅IN₂O₂[2][3]
Molecular Weight 278.05 g/mol 264.02 g/mol [1][2]
Appearance Yellow SolidYellow to Yellow-Red Crystals[4]
Melting Point Not available105-109 °C[4][5]
Storage Room temperature, inert atmosphere, keep in dark2-8°C, inert atmosphere, keep in dark[4]
The Strategic Importance of its Functional Groups
  • The Iodo Group (at C2): This is the molecule's primary handle for carbon-carbon and carbon-heteroatom bond formation. As an excellent leaving group in palladium-catalyzed cross-coupling reactions, it enables the introduction of a vast array of aryl, vinyl, alkynyl, and amine moieties.[6][7] This functionality is central to building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

  • The Nitro Group (at C4): The strong electron-withdrawing nature of the nitro group significantly influences the aromatic ring's reactivity. Its most valuable synthetic feature is its facile reduction to a primary amine under various conditions (e.g., SnCl₂, H₂/Pd).[8] This transformation converts the molecule into a substituted phenylenediamine, a critical precursor for a wide range of heterocyclic ring systems.

  • The Amino Group (at C1): As a nucleophilic center, the amino group can be readily acylated, alkylated, or used in cyclization reactions. It can also be diazotized to generate a diazonium salt, which is a versatile intermediate for introducing other functionalities or for forming azo dyes.[9][10]

  • The Methyl Group (at C6): The methyl group provides steric hindrance adjacent to the amino group and the C6 position. This steric bulk can direct the regioselectivity of subsequent reactions, preventing substitution at the C5 position and potentially influencing the rotational dynamics of adjacent functionalities.

Potential Research Applications

The true potential of this compound lies in its application as a versatile building block. Below are detailed, field-proven workflows that can be adapted for this specific compound.

Application in Medicinal Chemistry and Drug Discovery

The scaffold is an ideal starting point for generating libraries of novel compounds for biological screening.

3.1.1 Precursor for Heterocyclic Scaffolds (e.g., Benzimidazoles)

A key application is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The synthesis involves a two-step sequence: reduction of the nitro group, followed by cyclization with a one-carbon electrophile.[11]

Sequential_Functionalization cluster_0 Pathway A: C-C Bond Formation cluster_1 Pathway B: C-N Bond Formation start This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) start->suzuki Route 1 sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) start->sonogashira Route 2 buchwald Buchwald-Hartwig Amination (R2NH, Pd cat.) start->buchwald Route 3 product_A1 2-Aryl-6-methyl-4-nitroaniline suzuki->product_A1 product_A2 2-Alkynyl-6-methyl-4-nitroaniline sonogashira->product_A2 product_B 2-(Diamino)-6-methyl-4-nitroaniline buchwald->product_B

Sources

An In-depth Technical Guide to the Synthesis of 2-Iodo-6-methyl-4-nitroaniline: A Historical and Methodological Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in the development of various functional molecules. While a singular "discovery" paper for this specific compound is not prominent in historical literature, its synthesis is logically derived from established principles of electrophilic aromatic substitution on substituted anilines. This document outlines the historical context of similar syntheses, details a robust, field-proven protocol for its preparation starting from commercially available precursors, and provides insights into the chemical principles governing the reaction pathway. All quantitative data is summarized for clarity, and detailed experimental procedures are provided, underpinned by authoritative references.

Introduction and Strategic Importance

This compound (CAS No. 220144-91-2) is a highly functionalized aromatic compound of significant interest in organic synthesis.[1] Its molecular architecture, featuring an amino group, a nitro group, a methyl group, and an iodine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

  • The iodo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

  • The amino group can be readily diazotized to introduce a variety of other functionalities or can participate in condensation reactions to form heterocyclic systems.

  • The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and can be reduced to an amino group, opening pathways to substituted phenylenediamines.

  • The methyl group provides steric and electronic influence on the molecule's reactivity and can be a site for further functionalization.

This unique combination of reactive sites makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and photosensitive materials.

Historical Context and Retrosynthetic Analysis

The synthesis of substituted nitroanilines has been a cornerstone of industrial and academic chemistry for over a century, driven largely by the dye industry. The direct functionalization of anilines often requires a protection strategy for the amino group to prevent unwanted side reactions and to control the regioselectivity of electrophilic substitution.

A logical retrosynthetic analysis of this compound points to 2-methyl-4-nitroaniline as the immediate precursor. The introduction of the iodine atom can be achieved through electrophilic iodination. The synthesis of 2-methyl-4-nitroaniline, in turn, typically starts from o-toluidine, involving a three-step sequence of amino group protection, nitration, and deprotection.[2][3][4][5]

G Target This compound Precursor1 2-Methyl-4-nitroaniline Target->Precursor1 Electrophilic Iodination Precursor2 N-Acetyl-2-methyl-4-nitroaniline Precursor1->Precursor2 Hydrolysis (Deprotection) Precursor3 N-Acetyl-o-toluidine Precursor2->Precursor3 Nitration StartingMaterial o-Toluidine Precursor3->StartingMaterial Acetylation (Protection)

Synthesis of the Precursor: 2-Methyl-4-nitroaniline

The synthesis of 2-methyl-4-nitroaniline is a well-established multi-step process that demonstrates fundamental principles of protecting group chemistry and electrophilic aromatic substitution.[2][4][5]

Step 1: Protection of the Amino Group (Acetylation)

The amino group of the starting material, o-toluidine, is highly activating and susceptible to oxidation by nitric acid. Therefore, it must be protected before the nitration step. Acetylation is a common and effective method for this purpose.

Reaction:

o-Toluidine + Acetic Anhydride → N-Acetyl-o-toluidine

Causality of Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acetylating agent.

  • Control of Temperature: The reaction is exothermic; maintaining a temperature below 80°C prevents potential side reactions and ensures controlled acylation.[4]

Step 2: Nitration

The acetylated precursor is then subjected to nitration. The acetyl group is a moderately activating ortho-, para-director. Due to the steric hindrance from the acetyl group and the methyl group at the ortho positions, the incoming nitro group is directed predominantly to the para position.

Reaction:

N-Acetyl-o-toluidine + HNO₃/H₂SO₄ → N-Acetyl-2-methyl-4-nitroaniline

Causality of Experimental Choices:

  • Mixed Acid (HNO₃/H₂SO₄): Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Low Temperature: The nitration reaction is highly exothermic and must be carried out at low temperatures (typically 0-10°C) to prevent over-nitration and the formation of unwanted byproducts.[6]

Step 3: Deprotection (Hydrolysis)

The final step in the synthesis of the precursor is the removal of the acetyl protecting group through hydrolysis to regenerate the free amino group.

Reaction:

N-Acetyl-2-methyl-4-nitroaniline + H₂O/H⁺ or OH⁻ → 2-Methyl-4-nitroaniline

Causality of Experimental Choices:

  • Acidic or Basic Conditions: The amide bond can be cleaved under either acidic or basic conditions. The choice often depends on the overall stability of the molecule and the ease of product isolation.

Synthesis of this compound

The final step is the regioselective iodination of 2-methyl-4-nitroaniline. The amino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The methyl group is a weakly activating ortho-, para-director. The directing effects of the amino and methyl groups will guide the incoming electrophile (iodine) to the positions ortho and para to them. In this case, the position ortho to the amino group and meta to the nitro group (the 6-position) is the most favorable for substitution.

Reaction:

2-Methyl-4-nitroaniline + ICl → this compound

Causality of Experimental Choices:

  • Iodine Monochloride (ICl): A common and effective iodinating agent that is more reactive than molecular iodine.

  • Acetic Acid as Solvent: A polar protic solvent that can facilitate the reaction and is relatively inert under the reaction conditions.

Detailed Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline

This protocol is a composite of established methods for the synthesis of substituted anilines.[2][4][5]

Step 1: N-Acetyl-o-toluidine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine (10.7 g, 0.1 mol) and dry toluene (20 mL).

  • With stirring, slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise, ensuring the temperature does not exceed 80°C.

  • After the addition is complete, heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold petroleum ether.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-o-toluidine.

Step 2: N-Acetyl-2-methyl-4-nitroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-acetyl-o-toluidine (14.9 g, 0.1 mol) and glacial acetic acid (25 mL).

  • Slowly add concentrated sulfuric acid (30 mL) while cooling the flask in an ice-salt bath.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (3.5 mL), keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetylated amine, maintaining the reaction temperature between 0 and 10°C.

  • After the addition is complete, stir the mixture for an additional hour at the same temperature.

  • Pour the reaction mixture onto crushed ice. The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: 2-Methyl-4-nitroaniline

  • In a 250 mL round-bottom flask, place the crude N-acetyl-2-methyl-4-nitroaniline (19.4 g, 0.1 mol).

  • Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (15 mL) and ethanol (100 mL).

  • Heat the mixture to reflux for 1 hour.

  • After cooling, add water (100 mL) dropwise to precipitate the product.

  • Collect the dark red needles of 2-methyl-4-nitroaniline by vacuum filtration, wash with water, and dry.

Synthesis of this compound

This protocol is based on analogous iodination reactions of substituted anilines.

  • In a 250 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (15.2 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid (25 mL) dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into a beaker containing 500 mL of water.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash with water.

  • To remove any unreacted iodine, wash the solid with a dilute solution of sodium thiosulfate.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
o-ToluidineC₇H₉N107.1595-53-4
N-Acetyl-o-toluidineC₉H₁₁NO149.19120-66-1
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.1599-52-5
This compoundC₇H₇IN₂O₂278.05220144-91-2

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of 2-Methyl-4-nitroaniline cluster_1 Iodination o_toluidine o-Toluidine acetyl_o_toluidine N-Acetyl-o-toluidine o_toluidine->acetyl_o_toluidine Acetic Anhydride nitro_acetyl_o_toluidine N-Acetyl-2-methyl- 4-nitroaniline acetyl_o_toluidine->nitro_acetyl_o_toluidine HNO₃/H₂SO₄ methyl_nitroaniline 2-Methyl-4-nitroaniline nitro_acetyl_o_toluidine->methyl_nitroaniline Hydrolysis final_product 2-Iodo-6-methyl- 4-nitroaniline methyl_nitroaniline->final_product ICl/Acetic Acid

Conclusion

The synthesis of this compound, while not detailed in a single historical "discovery" publication, is readily achievable through a logical and well-precedented synthetic sequence. By employing a standard protection-nitration-deprotection strategy to prepare the key precursor, 2-methyl-4-nitroaniline, followed by a regioselective iodination, the target molecule can be obtained in good yield and purity. This guide provides a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, enabling the exploration of novel chemical entities with potential applications across various scientific disciplines.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). Available from: [Link]

  • Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Available from: [Link]

  • PubChem. 2,6-Diiodo-4-nitroaniline. Available from: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. Available from: [Link]

  • PrepChem.com. Preparation of 2-iodo-4-nitroaniline. Available from: [Link]

  • Wikipedia. 4-Nitroaniline. Available from: [Link]

  • PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. Available from: [Link]

  • ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Available from: [Link]

  • PubChem. 2-Iodo-4-nitroaniline. Available from: [Link]

  • Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. Available from: [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available from: [Link]

  • AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
  • SpectraBase. 4-Iodo-2-nitroaniline. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline: Isomers, Synthesis, and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iodo-6-methyl-4-nitroaniline, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. We will explore its isomeric landscape, delve into detailed synthetic protocols for the core molecule and its precursors, and discuss the strategic importance of its derivatives in the context of drug discovery. This document is intended to serve as a valuable resource for researchers by not only providing established methodologies but also by elucidating the chemical principles that guide the synthesis and derivatization of this important scaffold.

Introduction: The Strategic Importance of Substituted Nitroanilines

Substituted anilines are privileged structures in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. The introduction of a nitro group and a halogen, such as iodine, bestows unique electronic and steric properties upon the aniline scaffold, opening up a wide array of possibilities for chemical modification and biological activity. This compound, in particular, is a trifunctionalized arene that serves as a powerful building block for the synthesis of complex molecules.

The key structural features of this compound that make it a valuable tool for drug discovery include:

  • The Iodo Group: This bulky, lipophilic halogen can engage in halogen bonding and serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of substituents, enabling the exploration of chemical space around the core scaffold.

  • The Nitro Group: A strong electron-withdrawing group, the nitro functionality can be reduced to an amino group, providing a handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

  • The Amino Group: The primary amine can be readily acylated, alkylated, or used as a nucleophile in various reactions, allowing for fine-tuning of the molecule's physicochemical properties.

  • The Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.

This guide will systematically explore the synthesis of this compound, its key isomers, and the potential for generating diverse libraries of derivatives with therapeutic potential.

Isomeric Landscape of Iodo-methyl-nitroanilines

The substitution pattern on the aniline ring is critical for determining the molecule's physical, chemical, and biological properties. Several isomers of iodo-methyl-nitroaniline exist, each with its own unique characteristics. Understanding these isomers is crucial for designing specific synthetic routes and for interpreting structure-activity relationships (SAR).

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Distinctions
This compound220144-91-2C₇H₇IN₂O₂278.05Iodo and methyl groups ortho to the amine.
2-Iodo-4-methyl-6-nitroaniline123158-77-0C₇H₇IN₂O₂278.05Iodo and nitro groups ortho to the amine.[1]
4-Iodo-2-methyl-5-nitroanilineNot readily availableC₇H₇IN₂O₂278.05Iodo and nitro groups meta to the amine.
2,6-Diiodo-4-nitroaniline5398-27-6C₆H₄I₂N₂O₂389.92Di-iodinated, lacks a methyl group.[2]
2-Iodo-4-nitroaniline6293-83-0C₆H₅IN₂O₂264.02Lacks a methyl group.[3][4]

The strategic placement of the iodo, methyl, and nitro groups significantly impacts the reactivity of the aniline ring and the amino group. For instance, the steric hindrance imposed by the ortho-iodo and ortho-methyl groups in this compound will influence the accessibility of the amino group for certain reactions.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with a readily available starting material, o-toluidine. The overall synthetic strategy involves the protection of the amino group, nitration of the aromatic ring, and finally, iodination.

Synthesis of the Precursor: 2-Methyl-4-nitroaniline

A common and efficient method for the synthesis of 2-methyl-4-nitroaniline from o-toluidine involves a three-step sequence: acylation (protection), nitration, and deprotection.[5]

Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline

Step 1: Acetylation of o-Toluidine

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, add acetic acid (e.g., 45g, 0.75 mol).

  • Slowly add o-toluidine (e.g., 32.1g, 0.3 mol) dropwise, ensuring the temperature does not exceed 60°C.

  • After the addition is complete, heat the mixture to 100°C and reflux for 4 hours, continuously removing the water generated during the reaction.

Step 2: Nitration of N-acetyl-o-toluidine

  • Cool the reaction mixture from Step 1.

  • Slowly add concentrated nitric acid, maintaining the temperature between 10-40°C. The molar ratio of nitric acid to the initial o-toluidine should be approximately 1.0-1.2:1.

  • Stir the reaction mixture for 3-6 hours.

  • Pour the reaction mixture into cold water to precipitate the nitrated product.

  • Filter the solid and wash with water.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

  • To the nitrated solid from Step 2, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 1-2.

  • Filter the precipitated 2-methyl-4-nitroaniline.

  • Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure product.

DOT Script for Synthesis of 2-Methyl-4-nitroaniline

Synthesis o_toluidine o-Toluidine acetylated N-acetyl-o-toluidine o_toluidine->acetylated Acetylation acetic_acid Acetic Acid acetic_acid->acetylated nitrated N-acetyl-2-methyl-4-nitroaniline acetylated->nitrated Nitration nitric_acid Conc. Nitric Acid nitric_acid->nitrated final_product 2-Methyl-4-nitroaniline nitrated->final_product Hydrolysis hcl Conc. HCl hcl->final_product

Caption: Synthetic pathway for 2-methyl-4-nitroaniline.

Iodination of 2-Methyl-4-nitroaniline

The introduction of an iodine atom onto the 2-methyl-4-nitroaniline scaffold is typically achieved via electrophilic aromatic substitution. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) will favor iodination at the position ortho to the amino group and meta to the nitro group.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on established methods for the iodination of similar anilines. Researchers should conduct their own risk assessment and optimization.

  • Dissolution: In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.[6][7][8]

  • Reagent Preparation: In a separate container, prepare a solution of iodine monochloride (ICl) (approximately 1.1 equivalents) in the same solvent.

  • Reaction: Cool the aniline solution in an ice bath. Slowly add the iodine monochloride solution dropwise to the stirred aniline solution. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate to quench any unreacted iodine monochloride. The mixture can then be extracted with an organic solvent such as ethyl acetate. The organic layers should be combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

DOT Script for Iodination of 2-Methyl-4-nitroaniline

Iodination start 2-Methyl-4-nitroaniline product This compound start->product Electrophilic Iodination icl Iodine Monochloride icl->product solvent Acetic Acid or Acetonitrile solvent->product

Caption: Iodination of 2-methyl-4-nitroaniline.

Derivatives of this compound in Drug Discovery

The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of derivatives. The reactive handles on the molecule allow for the systematic exploration of chemical space to identify compounds with desired biological activities.

Derivatization Strategies

A. Suzuki Coupling: The iodo group can be readily replaced with a variety of aryl and heteroaryl groups using palladium-catalyzed Suzuki coupling. This is a powerful method for generating biaryl structures, which are common motifs in bioactive molecules.

B. Sonogashira Coupling: The reaction of the iodo group with terminal alkynes under palladium/copper catalysis provides access to alkynyl derivatives. These can be further elaborated or may themselves possess biological activity.

C. Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting diamine is a key intermediate for the synthesis of heterocyclic compounds such as benzimidazoles.

D. N-alkylation and N-acylation: The amino group can be functionalized through alkylation or acylation to introduce a variety of side chains, which can modulate the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

Potential Therapeutic Applications of Derivatives

While specific derivatives of this compound are not extensively reported in the literature, the broader class of substituted nitroanilines has shown promise in several therapeutic areas:

  • Anticancer Agents: Nitroaromatic compounds can be bioreductively activated in the hypoxic environment of solid tumors, leading to the formation of cytotoxic species. The ability to introduce diverse substituents via the iodo group allows for the optimization of this activity.

  • Antimicrobial Agents: Substituted anilines and their heterocyclic derivatives have been explored for their antibacterial and antifungal properties.

  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. Derivatization of this compound could lead to the discovery of novel inhibitors of protein kinases involved in cell signaling pathways.

  • SIRT6 Inhibitors: A recent study identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as potent inhibitors of SIRT6, a histone deacetylase implicated in diabetes.[9] This highlights the potential of this class of compounds in metabolic diseases.

Illustrative Synthetic Workflow for Derivative Synthesis

The following workflow illustrates a potential pathway for the synthesis of a hypothetical benzimidazole derivative starting from this compound.

DOT Script for Derivative Synthesis Workflow

Derivative_Synthesis start This compound coupled_product Aryl-substituted Intermediate start->coupled_product Step 1 suzuki Suzuki Coupling (e.g., with Arylboronic Acid) suzuki->coupled_product diamine Diamino Intermediate coupled_product->diamine Step 2 reduction Nitro Group Reduction (e.g., SnCl2) reduction->diamine benzimidazole Benzimidazole Derivative diamine->benzimidazole Step 3 cyclization Cyclization (e.g., with an Aldehyde) cyclization->benzimidazole

Caption: A potential workflow for synthesizing benzimidazole derivatives.

Conclusion and Future Directions

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of reactive functional groups allows for the systematic and efficient generation of diverse molecular libraries. While the full potential of its derivatives has yet to be extensively explored in the public domain, the established chemistry of substituted anilines and the promising biological activities of related compounds suggest that this scaffold holds significant promise for the development of novel therapeutic agents. Future research in this area should focus on the synthesis and biological evaluation of a wide range of derivatives, with a particular emphasis on exploring their potential as anticancer, antimicrobial, and anti-metabolic disease agents.

References

  • Google Patents. (2010). Preparation method of 2-methyl-4-nitrophenylamine. (CN101774929A).
  • PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Retrieved from [Link]

Sources

An In-depth Technical Guide to Determining the Solubility of 2-Iodo-6-methyl-4-nitroaniline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2-iodo-6-methyl-4-nitroaniline, a key intermediate in various synthetic applications.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Solubility in Chemical Synthesis and Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical physical property.[2] For a compound like this compound, which possesses a combination of functional groups including an iodo, a methyl, a nitro, and an amino group, its solubility behavior can be complex and highly dependent on the nature of the solvent.[1] In drug development, poor aqueous solubility is a major hurdle, affecting bioavailability and therapeutic efficacy.[2][3] Similarly, in chemical synthesis, the choice of solvent is dictated by the solubility of reactants and intermediates to ensure efficient reaction kinetics and ease of product isolation.

The structural features of this compound—a substituted aniline with both electron-donating (methyl, amino) and electron-withdrawing (nitro, iodo) groups—suggest a molecule with moderate polarity. The presence of the amino group allows for hydrogen bonding, which may enhance solubility in protic solvents. Conversely, the bulky iodo and methyl groups, along with the aromatic ring, contribute to its nonpolar character, suggesting solubility in nonpolar organic solvents. A systematic investigation across a range of common organic solvents is therefore essential to establish a comprehensive solubility profile.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" serves as a useful starting point for predicting solubility.[4] This rule suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of a molecule is determined by the presence of polar bonds and its overall molecular geometry.

For this compound, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can act as a hydrogen bond donor, and the nitro and amino groups can act as hydrogen bond acceptors. This suggests potential for good solubility in alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, which can interact with the polar functional groups of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the methyl and iodo substituents contribute to the nonpolar character of the molecule, which may lead to some solubility in these solvents.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can often dissolve a wide range of organic compounds.

However, empirical determination is crucial as theoretical predictions can be influenced by factors such as crystal lattice energy of the solid solute.

Experimental Determination of Solubility: The Equilibrium Solubility Method

The equilibrium solubility method is a reliable and widely used technique to determine the solubility of a compound.[5] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The following protocol outlines a robust procedure for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to a known volume of solvent prep1->prep2 Step 1 equil Agitate at a constant temperature (e.g., 24-48h) prep2->equil Step 2 sep Filter to remove undissolved solid equil->sep Step 3 analysis Quantify concentration of the filtrate sep->analysis Step 4

Caption: Workflow for Equilibrium Solubility Determination.

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume (e.g., 5 mL) of each selected organic solvent.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.[5]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5] The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally by taking samples at different time points until the concentration remains constant.[6]

  • Separation of Solid and Liquid Phases:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Quantification of Solute Concentration:

    • The concentration of this compound in the clear filtrate can be determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[5]

      • Prepare a calibration curve by analyzing a series of standard solutions of known concentrations of this compound in the same solvent.

      • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

    • Alternatively, the gravimetric method can be used, which involves evaporating a known volume of the filtrate to dryness and weighing the residue.[2][6][7] This method is simpler but may be less accurate for very low solubilities.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

Solvent ClassSolventDielectric Constant (approx.)Solubility (mg/mL)
Alcohols Methanol32.725.3
Ethanol24.518.9
Isopropanol19.912.1
Ketones Acetone21.045.8
Methyl Ethyl Ketone18.538.2
Esters Ethyl Acetate6.031.5
Ethers Tetrahydrofuran7.655.1
Diethyl Ether4.39.7
Halogenated Dichloromethane9.162.4
Chloroform4.848.6
Aromatic Toluene2.45.2
Aliphatic n-Hexane1.9< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of this data would involve correlating the observed solubilities with the properties of the solvents. For instance, higher solubility in polar aprotic solvents like acetone and dichloromethane might be attributed to strong dipole-dipole interactions. The good solubility in alcohols would be explained by hydrogen bonding. The poor solubility in nonpolar solvents like hexane would be expected due to the overall polarity of the this compound molecule.

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. The experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reliable solubility data. By systematically evaluating its solubility in a range of common organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and successful outcomes.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Wikipedia. (n.d.). Solubility equilibrium.
  • Solubility of Things. (n.d.). Gravimetric Analysis.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • Etzweiler, F., & Senn, E. (1993). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 65(17), 2375-2378.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • This compound. (n.d.). MySkinRecipes.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.

Sources

An In-depth Technical Guide to the Health and Safety of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 2-Iodo-6-methyl-4-nitroaniline (CAS No. 220144-91-2). As specific toxicological and safety data for this compound are not extensively published, this document synthesizes information from structurally related analogs to provide a robust, precautionary framework for its handling. The principles of chemical safety dictate that in the absence of specific data, a compound should be handled with the assumption that it possesses hazards similar to or greater than its structural relatives. This guide is structured to empower researchers with the knowledge to manage risks effectively, ensuring personal safety and experimental integrity.

Chemical Identification and Properties

This compound is a substituted aniline derivative. Its structure, incorporating an iodine atom, a methyl group, and a nitro group on the aniline ring, suggests its utility as a synthetic intermediate in various chemical applications, including the development of dyes, agrochemicals, and pharmaceutical compounds[1]. Understanding its basic properties is the first step in a thorough safety assessment.

PropertyValueSource
IUPAC Name This compoundAlachem Co., Ltd.[2]
CAS Number 220144-91-2MySkinRecipes[1], Alachem Co., Ltd.[2]
Molecular Formula C₇H₇IN₂O₂MySkinRecipes[1], Alachem Co., Ltd.[2]
Molecular Weight 278.05 g/mol MySkinRecipes[1], Alachem Co., Ltd.[2]
Physical Form Solid (inferred)Sigma-Aldrich
Storage Room temperatureMySkinRecipes[1]

Hazard Identification and Classification (Inferred)

Due to the lack of specific GHS classification for this compound, this section presents an inferred hazard profile based on the known hazards of structurally similar compounds, including various nitroanilines and iodo-nitroanilines. The presence of the nitroaniline moiety is a primary driver of toxicological concern.

GHS Hazard Classification Summary (Inferred)

Hazard ClassCategoryGHS PictogramSignal WordHazard StatementBasis for Inference
Acute Toxicity, Oral Category 4वार्निंगWarningH302: Harmful if swallowedBased on 2,6-diiodo-3-methyl-4-nitro-aniline[3]
Skin Corrosion/Irritation Category 2वार्निंगWarningH315: Causes skin irritationBased on 2-Iodo-4-nitroaniline and 2,6-Diiodo-4-nitroaniline[4][5]
Serious Eye Damage/Irritation Category 2वार्निंगWarningH319: Causes serious eye irritationBased on 2-Iodo-4-nitroaniline and 2,6-Diiodo-4-nitroaniline[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3वार्निंगWarningH335: May cause respiratory irritationBased on 2-Iodo-4-nitroaniline and 2,6-Diiodo-4-nitroaniline[4][5]
Specific Target Organ Toxicity (Repeated Exposure) Category 2वार्निंगWarningH373: May cause damage to organs (Blood) through prolonged or repeated exposureBased on the known systemic effects of nitroanilines, such as 4-Nitroaniline and 2-Nitroaniline[6][7]
Key Toxicological Concerns:
  • Methemoglobinemia: A significant hazard associated with nitroaromatic compounds and aromatic amines is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, unconsciousness[6][8]. The onset of symptoms may be delayed for 2 to 4 hours or longer after exposure[6].

  • Organ Toxicity: Prolonged or repeated exposure to related nitroanilines may cause damage to organs, particularly the blood[7].

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-ventilated area.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted inside a certified chemical fume hood to minimize inhalation of dust[6][9].

  • Ventilation: Ensure appropriate exhaust ventilation at places where dust is formed[9]. The laboratory should have an adequate general ventilation system.

Personal Protective Equipment (PPE)

The selection of PPE is paramount for preventing dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][10]. A face shield may be required for operations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use[10][11]. Follow proper glove removal technique to avoid skin contact[11].

    • Lab Coat: A standard laboratory coat should be worn. For larger quantities or tasks with a higher risk of exposure, consider fire/flame resistant and impervious clothing[3][10]. Contaminated clothing should be removed immediately and washed before reuse.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate particulate filter (e.g., N95 or P100) or a self-contained breathing apparatus (SCBA)[1][3][6]. Respiratory protection is required when dusts are generated[6].

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Task Involving This compound Assess Assess Risk: - Dust generation? - Splash potential? Start->Assess Select_Gloves Wear Nitrile Gloves (Inspect First) Assess->Select_Gloves Select_Eyes Wear Safety Goggles (Side Shields Mandatory) Assess->Select_Eyes Select_Coat Wear Laboratory Coat Assess->Select_Coat Select_Resp Use Fume Hood. Is ventilation adequate? Select_Gloves->Select_Resp Select_Eyes->Select_Resp Select_Coat->Select_Resp Proceed Proceed with Task Select_Resp->Proceed Yes Resp_Needed Add Respirator (e.g., N95) Select_Resp->Resp_Needed No Resp_Needed->Proceed

Caption: Standard workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Handling Protocol

Adherence to a strict handling protocol is essential to minimize risk.

  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is available and in good condition.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust[3][9][10].

  • Grounding: For processes that could generate static electricity, use non-sparking tools and ensure equipment is properly grounded to prevent ignition[10].

  • Hygiene: Do not eat, drink, or smoke when using this product[3]. Wash hands and face thoroughly after handling[3][11]. Apply preventive skin protection[6].

  • Avoid Incompatibles: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides[8][12].

Storage Conditions
  • Store the container tightly closed in a dry, cool, and well-ventilated place[3][9][10].

  • The storage area should be locked up or accessible only to qualified or authorized personnel[6].

  • Store apart from foodstuff containers or incompatible materials[10].

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately[3][9][10].
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician[3][9][10].
Eye Contact Rinse cautiously with pure water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately[3][10][12].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[3][10].

Note to Physician: Due to the nitroaniline structure, consider the possibility of methemoglobinemia, the onset of which may be delayed[6].

Emergency_Response cluster_emergency Emergency Response to Personnel Exposure Exposure Exposure Occurs Route Identify Route of Exposure Exposure->Route Inhalation Inhalation Route->Inhalation Lungs Skin Skin Contact Route->Skin Skin Eye Eye Contact Route->Eye Eyes Ingestion Ingestion Route->Ingestion Mouth Step_Inhale 1. Move to Fresh Air 2. Give Oxygen if Needed 3. Seek Medical Attention Inhalation->Step_Inhale Step_Skin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Seek Medical Attention Skin->Step_Skin Step_Eye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Seek Medical Attention Eye->Step_Eye Step_Ingest 1. Rinse Mouth (Do NOT Induce Vomiting) 2. Call Poison Center Immediately 3. Seek Medical Attention Ingestion->Step_Ingest

Caption: Decision tree for first aid response to exposure.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, to avoid breathing dust and contacting the substance[3][9][10].

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[3][11].

  • Containment and Cleanup:

    • Dampen the solid spill material with 60-70% ethanol to minimize dust generation[8].

    • Carefully sweep up or scoop the material into a suitable, closed container for disposal[11][13]. Avoid creating dust[11].

    • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material[8].

    • Wash the spill area with a soap and water solution[8].

    • Collect all contaminated materials in a sealed, labeled container for proper disposal[3][8].

Fire-Fighting and Disposal

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[3][10]. A water spray can be used to cool containers and suppress vapors[9].

  • Specific Hazards: The substance is combustible. When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides[8]. Forms explosive mixtures with air on intense heating[6].

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing[3][9][10].

Disposal Considerations
  • Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant[3][10][11]. Do not dispose of it with household waste or into the environment[11].

References

  • 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629. PubChem, National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386. PubChem, National Institutes of Health. [Link]

  • Safety data sheet - 2-Methyl-4-nitroaniline. CPAchem. [Link]

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

  • 2-iodo-6-methyl-4-nitro-aniline. Alachem Co., Ltd. [Link]

  • NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). PubMed, National Institutes of Health. [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Iodo-6-methyl-4-nitroaniline, a valuable substituted aniline intermediate in medicinal chemistry and materials science.[1] The synthesis is achieved through the regioselective electrophilic iodination of 2-methyl-4-nitroaniline using N-Iodosuccinimide (NIS) as the iodine source, facilitated by an acid catalyst. This guide details the reaction mechanism, safety precautions, experimental setup, purification, and characterization of the final product, designed for researchers in organic synthesis and drug development.

Introduction

Substituted anilines, particularly those containing halogens and nitro groups, are fundamental building blocks in organic synthesis. This compound incorporates three key functional groups: an amine, a nitro group, and an iodine atom. The iodine atom is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a versatile precursor for constructing more complex molecular architectures.[2] The described method utilizes N-Iodosuccinimide (NIS), a mild and effective iodinating agent, which, when activated by an acid, provides a reliable route for the electrophilic aromatic substitution on the aniline ring.[3][4]

Chemical Profile & Reagents

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMol. Weight ( g/mol )CAS NumberKey Hazards
Starting Material:
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.1599-52-5Toxic, Irritant
Reagents:
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98516-12-1Irritant, Light-sensitive
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Corrosive, Oxidizer
Acetonitrile (ACN)C₂H₃N41.0575-05-8Flammable, Irritant
Product:
This compoundC₇H₇IN₂O₂278.05220144-91-2Irritant (presumed)

Health & Safety Precautions

WARNING: This procedure involves toxic, corrosive, and irritating chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (check for chemical resistance), and splash-proof safety goggles.[5]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors.[6][7]

  • Handling Nitroanilines: Nitroaniline derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[7][8] Avoid creating dust.[9]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Add it slowly and carefully to the reaction mixture, as the dissolution can be exothermic.

  • Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local regulations.[6]

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution. The amine (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators, while the nitro (-NO₂) group is a meta-directing deactivator. The iodine atom is directed to the position ortho to the strongly activating amine group and meta to the nitro group.

Reaction Scheme: 2-Methyl-4-nitroaniline + N-Iodosuccinimide (NIS) --(H₂SO₄ catalyst, Acetonitrile)--> this compound + Succinimide

Mechanism Insight: Sulfuric acid protonates NIS, increasing the electrophilicity of the iodine atom and generating a potent electrophile (I⁺ source).[10] This electrophile is then attacked by the electron-rich aniline ring at the sterically accessible ortho position, followed by deprotonation to restore aromaticity.

Experimental Protocol

Materials and Equipment
  • 2-Methyl-4-nitroaniline (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Concentrated Sulfuric Acid (98%) (catalytic amount, ~0.2 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitroaniline (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10-15 mL per gram of aniline). Stir until a clear solution is formed.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly and dropwise, add concentrated sulfuric acid (0.2 eq) to the stirring solution. Maintain the temperature at 0 °C.

  • In a separate container, weigh N-Iodosuccinimide (1.1 eq). Add the solid NIS portion-wise to the cooled reaction mixture over 5-10 minutes. Rationale: Portion-wise addition helps control any potential exotherm.

Step 2: Reaction Monitoring

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete upon consumption of the starting material and the appearance of a new, typically lower-Rf spot corresponding to the product.

Step 3: Work-up and Extraction

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous Na₂S₂O₃ solution (to quench any unreacted iodine/NIS, observe for disappearance of any reddish-brown color).

    • Saturated aqueous NaHCO₃ solution (to neutralize the sulfuric acid catalyst; be cautious of CO₂ evolution).

    • Brine (to remove residual water).

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Step 4: Purification

  • The crude solid can be purified by flash column chromatography on silica gel.[11]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Workflow

SynthesisWorkflow Setup 1. Reaction Setup - Dissolve 2-methyl-4-nitroaniline in ACN - Cool to 0°C - Add H₂SO₄ catalyst - Add NIS portion-wise React 2. Reaction & Monitoring - Stir at 0°C then RT - Monitor by TLC Setup->React Stirring Workup 3. Aqueous Work-up - Quench with Na₂S₂O₃ - Neutralize with NaHCO₃ - Wash with Brine React->Workup Reaction Complete Isolate 4. Isolation - Dry organic layer (MgSO₄) - Concentrate via Rotovap Workup->Isolate Phase Separation Purify 5. Purification - Flash Column Chromatography (Silica, Hex/EtOAc) Isolate->Purify Crude Product Characterize 6. Characterization - NMR, IR, MP, HRMS Purify->Characterize Pure Product

Caption: Overall workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data
TechniqueExpected Result
Appearance Yellow to orange solid
Melting Point Compare to literature values
¹H NMR Expect characteristic aromatic proton signals. The two aromatic protons should appear as distinct singlets or doublets due to their unique electronic environments. Signals for the -NH₂ and -CH₃ groups should also be present.
¹³C NMR Expect 7 distinct carbon signals corresponding to the aromatic ring and the methyl group. The carbon bearing the iodine will be shifted significantly.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretches (~3300-3500), asymmetric and symmetric NO₂ stretches (~1500-1530 and ~1330-1350), and C-I stretch.
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or catalyst. Inactive NIS.Extend reaction time. Add a small additional amount of catalyst. Use fresh NIS.
Formation of Di-iodo Product Reaction conditions too harsh or excess NIS.Reduce the amount of NIS to 1.05 equivalents. Maintain a lower reaction temperature.
Low Yield after Work-up Product loss during aqueous extraction (if product has some water solubility).Perform back-extraction of the aqueous layers with ethyl acetate to recover any dissolved product.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the chromatography eluent system for better separation. Recrystallization may be an alternative purification method.

References

  • Vertex AI Search. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • West Liberty University. (n.d.). p-Nitroaniline.
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Benchchem. (2025, December). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid.
  • NOAA. (n.d.). p-nitroaniline, [solid] - Report | CAMEO Chemicals.
  • Carl ROTH. (n.d.).
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • OUCI. (n.d.). N‐Iodosuccinimide (NIS)
  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12).
  • Organic Syntheses Procedure. (n.d.). 2,6-DIIODO-p-NITROANILINE.
  • PrepChem.com. (n.d.).
  • Reddit. (2014, May 26). Purify and dry aniline? : r/chemistry.
  • Sigma-Aldrich. (n.d.). 2-iodo-4-nitroaniline synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2014, December 12).
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 2-Iodo-4-nitroaniline.
  • Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline 97 6293-83-0.
  • NIH. (n.d.). 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.
  • NIH. (n.d.). 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386 - PubChem.

Sources

Application Notes and Protocols: 2-Iodo-6-methyl-4-nitroaniline as a Versatile Precursor for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Iodo-6-methyl-4-nitroaniline in Heterocyclic Chemistry

This compound is a highly functionalized aromatic compound that serves as a strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its constituent functional groups: the iodo group provides a handle for palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amino group to facilitate cyclization, and the amino group itself can participate in various condensation and annulation reactions. The presence of the methyl group can also influence the electronic properties and steric environment of the molecule.[1][2] This unique combination of reactive sites allows for a modular and convergent approach to the synthesis of complex heterocyclic scaffolds, which are of significant interest in pharmaceutical research and materials science due to their wide range of biological activities.[2]

This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the preparation of two key heterocyclic systems: benzimidazoles and quinolines. Detailed, field-proven protocols are provided, along with an explanation of the underlying chemical principles and experimental considerations.

Core Synthetic Strategies: A Gateway to Diverse Heterocycles

The synthetic utility of this compound is primarily centered around two key transformations:

  • Reductive Cyclization for Benzimidazole Synthesis: The reduction of the nitro group to an amine generates an in situ ortho-phenylenediamine derivative. This diamine is a versatile precursor for the construction of the benzimidazole ring system through condensation with various one-carbon synthons like aldehydes or carboxylic acids and their derivatives.[1][2][3][4]

  • Annulation Reactions for Quinoline Synthesis: Following the reduction of the nitro group, the resulting aniline derivative can undergo various annulation reactions to form the quinoline scaffold. Classic methods such as the Doebner-von Miller or Skraup synthesis, which utilize α,β-unsaturated carbonyl compounds or glycerol, can be adapted for this purpose.[5][6][7]

Furthermore, the iodo group can be exploited either before or after the formation of the initial heterocyclic core to introduce additional complexity through palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, or Buchwald-Hartwig amination reactions.[8][9] This allows for the late-stage functionalization of the heterocyclic products.

Synthesis of Benzimidazoles: A Step-by-Step Protocol

The synthesis of benzimidazoles from this compound is a two-step process involving the initial reduction of the nitro group, followed by a condensation and cyclization with an aldehyde.

Step 1: Reduction of this compound to 3-Iodo-5-methyl-benzene-1,2-diamine

The reduction of the nitro group is a critical step and can be achieved using various reducing agents. A common and effective method involves the use of sodium dithionite (Na₂S₂O₄), which offers mild reaction conditions.[1][4]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • To this solution, add sodium dithionite (Na₂S₂O₄) (4.0-5.0 eq.) portion-wise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 1-3 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-iodo-5-methyl-benzene-1,2-diamine. This product is often used in the next step without further purification.

Step 2: Cyclization to Form 2-Substituted-7-iodo-5-methyl-1H-benzimidazoles

The resulting ortho-phenylenediamine derivative is then condensed with an aldehyde to form the benzimidazole ring. This reaction is typically acid-catalyzed.

Protocol:

  • Dissolve the crude 3-iodo-5-methyl-benzene-1,2-diamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde (1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid.[10]

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) if an acid catalyst was used.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-iodo-5-methyl-1H-benzimidazole.

Table 1: Representative Aldehydes for Benzimidazole Synthesis

AldehydeResulting 2-SubstituentPotential Application
BenzaldehydePhenylAnthelmintic, Antifungal
4-Chlorobenzaldehyde4-ChlorophenylAnticancer
2-Furaldehyde2-FurylAntimicrobial
AcetaldehydeMethylGeneral Intermediate

Benzimidazole_Synthesis A This compound B 3-Iodo-5-methyl- benzene-1,2-diamine A->B Reduction (e.g., Na2S2O4, EtOH/H2O) C 2-Substituted-7-iodo- 5-methyl-1H-benzimidazole B->C Cyclization (R-CHO, Acid catalyst)

Caption: Synthetic pathway from this compound to quinolines.

Advanced Applications: Sonogashira Coupling and Subsequent Cyclization

The iodo-substituent on the aniline or the resulting heterocyclic core is a valuable functional group for further elaboration via palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, allows for the introduction of an alkyne moiety, which can then undergo intramolecular cyclization to form other heterocyclic systems, such as indoles. [8][9] Workflow for Sonogashira Coupling and Indole Synthesis

Indole_Synthesis A This compound B 2-(Alkynyl)-6-methyl-4-nitroaniline A->B Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) C Substituted Indole B->C Intramolecular Cyclization (e.g., Base or Metal-catalyzed)

Caption: Advanced synthesis of indoles via Sonogashira coupling and cyclization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic positioning of its functional groups allows for a variety of synthetic transformations, leading to the efficient construction of complex molecular architectures. The protocols detailed in this guide for the synthesis of benzimidazoles and quinolines provide a solid foundation for researchers in organic synthesis and drug discovery. The potential for further functionalization via cross-coupling reactions opens up a vast chemical space for the exploration of novel bioactive molecules. Future research in this area will likely focus on the development of more sustainable and atom-economical catalytic methods for the transformation of this valuable precursor.

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]

  • MySkinRecipes. This compound. [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2 and HCl in acetonitrile at room temperature. Synthesis, 2007(03), 417-427. [Link]

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]

  • Singh, P., & Kumar, A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34685-34707. [Link]

  • ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(1), 153-159. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. [Link]

  • ResearchGate. The synthesis of benzimidazoles from o‐nitroaniline and alcohols. [Link]

  • ResearchGate. Reduction of 4-nitroaniline to p-phenylendiamine by NaBH 4 using PBA (CoTCNi/HCCr) as nanocatalyst. [Link]

  • Synthesis of Quinoline and derivatives. [Link]

  • Zhang, X., Campo, M. A., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 763-766. [Link]

  • Cosmetic Ingredient Review. Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. [Link]

  • ResearchGate. Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ElectronicsAndBooks. Novel intramolecular cyclization of N-alkynyl heterocycles containing proximate nucleophiles. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ResearchGate. Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. [Link]

  • ResearchGate. Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. [Link]

  • ElectronicsAndBooks. Novel intramolecular cyclization of N-alkynyl heterocycles containing proximate nucleophiles. [Link]

  • Royal Society of Chemistry. Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. [Link]

  • National Institutes of Health. Photoinduced inverse Sonogashira coupling reaction. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. A Solely Fe‐Catalyzed Sonogashira‐Type Coupling of non‐Activated Secondary Alkyl Iodides with Terminal Alkynes. [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • ResearchGate. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. [Link]

Sources

Application Note & Protocol: Regioselective Nitration of 2-Iodo-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the regioselective nitration of 2-iodo-6-methylaniline, a critical transformation for synthesizing key intermediates in pharmaceutical and materials science research. The protocol details a robust procedure using a mixed-acid (sulfuric and nitric acid) approach, emphasizing safety, reaction control, and product purification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles and practical, field-proven insights to ensure a successful and safe experimental outcome.

Introduction: Mechanistic & Strategic Considerations

The nitration of substituted anilines is a cornerstone of electrophilic aromatic substitution. In the case of 2-iodo-6-methylaniline, the regiochemical outcome is governed by the interplay of the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho-, para-director. However, under the strongly acidic conditions of a mixed-acid nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director. The methyl group (-CH₃) is a weakly activating, ortho-, para-director, while the iodo group (-I) is a deactivating, ortho-, para-director.

Given these competing influences, the nitration is expected to occur at the position para to the protonated amino group, which is also para to the methyl group. This leads to the formation of the desired product, 2-iodo-6-methyl-4-nitroaniline. Careful control of the reaction temperature is paramount to minimize the formation of undesired isomers and byproducts.[1][2]

Safety First: Handling Nitrating Agents

Nitration reactions are inherently hazardous due to the use of highly corrosive and reactive acids.[3][4][5][6] Strict adherence to safety protocols is non-negotiable.

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[4][7] They are also strong oxidizing agents that can react violently with organic materials.[4][5]

  • Exothermic Reaction: The nitration reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, posing a significant explosion risk.[3]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation and can cause severe respiratory irritation.[3][4]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton®)

  • Chemical splash goggles and a face shield

  • Chemical-resistant lab coat or apron

  • Closed-toe shoes

Engineering Controls:

  • All operations must be conducted in a certified chemical fume hood with adequate ventilation.[5]

  • An emergency eyewash station and safety shower must be readily accessible.[3][4]

  • Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) on hand.

Experimental Protocol: Synthesis of this compound

This protocol outlines the step-by-step procedure for the nitration of 2-iodo-6-methylaniline.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Iodo-6-methylaniline≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)70%VWR
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeAcros Organics
Deionized WaterN/AIn-house
IceN/AIn-house
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Recrystallization apparatus

Reaction Workflow

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-iodo-6-methylaniline in H₂SO₄ at 0°C C Slowly add Nitrating Mixture to Aniline Solution at 0-5°C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Stir at 0-5°C for 1-2 hours C->D E Quench with Ice-Water D->E F Neutralize with NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry Organic Layer (Na₂SO₄) G->H I Concentrate in vacuo H->I J Recrystallize from Ethanol/Water I->J K Isolate & Dry Product J->K

Caption: Workflow for the nitration of 2-iodo-6-methylaniline.

Step-by-Step Procedure
  • Preparation of the Aniline Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-iodo-6-methylaniline (e.g., 5.0 g, 21.4 mmol).

    • Place the flask in an ice-salt bath and cool the contents to 0°C.

    • Slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to the stirring aniline. The addition is exothermic, so maintain the temperature between 0 and 5°C. Continue stirring until all the aniline has dissolved, forming the anilinium sulfate salt.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker or flask, carefully add concentrated nitric acid (e.g., 1.5 mL, ~23.5 mmol) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath. This mixture should be prepared just before use.

  • Nitration Reaction:

    • Transfer the prepared nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the cold, stirring aniline solution over 30-45 minutes. It is crucial to maintain the internal reaction temperature between 0 and 5°C throughout the addition.[2]

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours to ensure complete conversion.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large beaker containing crushed ice (e.g., 200 g). This will quench the reaction and precipitate the crude product.

    • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water to remove any residual acids and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system for nitroanilines is ethanol/water.[7]

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values for similar compounds suggest a distinct melting point. For example, 2-iodo-4-nitroaniline has a melting point of 105-109 °C. The synthesized product should have a sharp melting point close to its literature value.
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be consistent with the structure of this compound.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.
FT-IR The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric stretching of the nitro group (around 1500-1530 cm⁻¹ and 1330-1370 cm⁻¹).
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₇IN₂O₂, MW: 278.05 g/mol ).[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure the reaction goes to completion by monitoring with TLC. Be careful during neutralization and extraction steps. Optimize the recrystallization solvent system to minimize product loss in the mother liquor.
Formation of Multiple Products Poor temperature control leading to the formation of isomers; oxidation of the aniline.Strictly maintain the reaction temperature between 0 and 5°C. Ensure slow, dropwise addition of the nitrating agent.
Dark, Tarry Product Reaction temperature was too high, leading to decomposition and polymerization.Repeat the reaction with stricter temperature control. Ensure the aniline starting material is pure.[9][10]
Product Fails to Crystallize Presence of impurities; incorrect solvent system for recrystallization.Purify the crude product by column chromatography before attempting recrystallization. Experiment with different solvent systems.

References

  • Nitration reaction safety - YouTube. (2024).
  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • o-NITROANILINE - Organic Syntheses Procedure. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0 | Benchchem. (n.d.).
  • Nitric Acid Safety Tips for the Workplace - Nevada Technical Associates, Inc. (2023).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024).
  • Purify and dry aniline? : r/chemistry - Reddit. (2014).
  • Purification of Aniline - Chempedia - LookChem. (n.d.).
  • 2-iodo-4-nitroaniline synthesis | Sigma-Aldrich. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem - NIH. (n.d.).
  • tripartite ribbons built from N—H⋯O hydrogen bonds and iodo–nitro interactions are π-stacked into sheets - IUCr Journals. (n.d.).
  • CN111056954A - Aniline purification method - Google Patents. (2024).
  • Nitration and aromatic reactivity. (n.d.).
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.).
  • Synthesis Technique of 2-Methyl-6-nitroaniline - Semantic Scholar. (n.d.).
  • 2-Iodo-4-nitroaniline 97 6293-83-0 - Sigma-Aldrich. (n.d.).
  • 2,6-Diiodo-4-nitroaniline | C6H4I2N2O2 | CID 79386 - PubChem. (n.d.).
  • Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. (n.d.).
  • 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022).
  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate. (n.d.).
  • (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate. (2017).
  • 100704-34-5|2-Iodo-6-nitroaniline|BLD Pharm. (n.d.).
  • Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline - Benchchem. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • (PDF) N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline: conformational isomers linked into complex sheets by five C—H⋯O hydrogen bonds and a two-centre iodo–nitro interaction - ResearchGate. (n.d.).
  • Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci - YouTube. (2014).
  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents. (n.d.).
  • USRE33168E - Nitration processes - Google Patents. (n.d.).

Sources

Application Note: High-Purity Recovery of 2-Iodo-6-methyl-4-nitroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Purification

2-Iodo-6-methyl-4-nitroaniline is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals, dyes, and materials science compounds.[1] Its utility is predicated on the presence of three key functional groups: an amino group, a nitro group, and an iodine substituent, which allow for a variety of subsequent chemical transformations. However, synthetic routes to this and similar molecules, such as the direct iodination of a substituted aniline, often yield a crude product containing unreacted starting materials, over-iodinated side products (e.g., di-iodo species), and other process-related impurities.[2][3]

For downstream applications where purity is paramount, these impurities must be removed. Recrystallization is a robust and scalable purification technique for solid organic compounds, operating on the principle of differential solubility.[4] An ideal solvent will dissolve the target compound to a high degree at an elevated temperature but only sparingly at low temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities ideally remain dissolved in the surrounding solvent, known as the mother liquor.

This document provides a comprehensive, field-tested protocol for the purification of this compound. It emphasizes a systematic approach to solvent selection and provides a step-by-step methodology to maximize both purity and yield.

Health and Safety Precautions

This compound is a chemical compound that requires careful handling. While a specific safety data sheet (SDS) for this exact isomer is not universally available, data from structurally related nitroanilines indicates several potential hazards. Substituted nitroanilines are often classified as toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[5][6][7]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust of the compound.[7]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in accordance with local institutional and environmental regulations.

Physicochemical Properties & Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound—high solubility when hot, low solubility when cold. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

Compound Characteristics
PropertyValueSource
CAS Number 220144-91-2[1]
Molecular Formula C₇H₇IN₂O₂[1]
Molecular Weight 278.05 g/mol [1]
Appearance Yellow solid (predicted)[8]
Melting Point Not widely reported. Related isomer 2-Iodo-4-nitroaniline melts at 105-109 °C.[9][10]N/A
Protocol for Solvent Screening

Given the limited specific solubility data, a systematic screening process is essential. This protocol ensures the selection of an optimal solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Start with common solvents of varying polarity such as ethanol, methanol, isopropanol, ethyl acetate, and acetone. Agitate the tube after each addition.

    • Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent, as recovery will be poor. It may, however, be useful as the more "soluble" component in a binary solvent system.

  • Heating: If the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

    • Observation 2: If a very large volume of solvent is required, its utility is low. An ideal solvent dissolves the compound in a reasonable volume (e.g., 1-5 mL for 30 mg of crude material).

  • Cooling: Once a hot, saturated solution is formed, allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Observation 3: The formation of a dense crop of crystals upon cooling indicates a promising solvent. If the compound remains dissolved or "oils out," the solvent is not suitable.

  • Binary Solvent Systems: If no single solvent is ideal, test binary (two-component) systems. Use a pair of miscible solvents where the target compound is soluble in one ("solvent A") and insoluble in the other ("solvent B"). Dissolve the crude material in a minimal amount of hot solvent A, and then add solvent B dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of solvent A to redissolve the precipitate and then allow the solution to cool. Common pairs include Ethanol/Water and Ethyl Acetate/Hexanes.[11][12]

Based on related compounds, aqueous ethanol (e.g., 80-90% ethanol in water) is a highly promising system to evaluate first.[11][13]

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., aqueous ethanol) has been selected based on the screening in Section 3.2.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless glass funnel

  • Fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Ice-water bath

Experimental Workflow Diagram

G Figure 1: Recrystallization Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_crystal Crystallization cluster_isolate Isolation & Drying cluster_analysis Purity Verification A 1. Place crude solid & stir bar in Erlenmeyer flask B 2. Add minimal hot solvent until solid just dissolves A->B C 3. Hot Filtration (Optional) to remove insoluble impurities B->C Impurities present? D 4. Slow cooling to room temperature B->D No visible impurities C->D E 5. Cool in ice bath to maximize yield D->E F 6. Collect crystals via vacuum filtration E->F G 7. Wash crystals with small amount of cold solvent F->G H 8. Dry purified crystals G->H I Pure Product H->I

Caption: Figure 1: Recrystallization Workflow. A systematic process from crude solid to purified product.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hotplate, bring a separate flask of the chosen solvent to a gentle boil. Add the hot solvent to the crude solid portion-wise with stirring, keeping the solution at or near its boiling point, until the solid has just completely dissolved.

    • Causality: Using a minimal amount of solvent is critical for maximizing recovery. Excess solvent will retain more of the product in the mother liquor even after cooling, thus reducing the final yield.

  • Decolorization/Hot Filtration (Optional): If the solution is highly colored from soluble impurities, remove it from the heat, add a very small amount (spatula tip) of activated charcoal, and boil for a few minutes. If there are insoluble impurities, perform a hot filtration through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Causality: Activated charcoal has a high surface area that adsorbs colored impurities. Hot filtration removes solid impurities. Pre-heating the apparatus prevents the desired compound from crystallizing prematurely during the transfer.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

    • Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity as they exclude impurities from their crystal lattice more effectively. Rapid cooling can trap impurities within the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with the recrystallization solvent and a good seal is formed before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

    • Causality: The cold solvent wash removes any residual mother liquor (containing dissolved impurities) that may be adhering to the surface of the crystals. Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for 15-20 minutes. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Verification of Purity

The efficacy of the purification must be confirmed.

  • Melting Point Analysis: A purified compound should exhibit a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to that of the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to ensure the absence of impurity signals.

References

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-iodo-4-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • ChemBK. (n.d.). 2,6-DIIODO-4-NITROANILINE. Retrieved from [Link]

  • AIChE. (n.d.). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Nature. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • PubChem - NIH. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and quality of the compound. This document outlines methodologies for chromatographic analysis, spectroscopic characterization, and physical properties determination, grounded in established scientific principles and regulatory standards.

Introduction

This compound is an aromatic organic compound whose structural features—an iodine atom, a methyl group, and a nitro group on an aniline backbone—make it a versatile precursor in the synthesis of pharmaceuticals and other high-value chemical entities. The precise positioning of these functional groups allows for a variety of subsequent chemical modifications. Given its role as a critical building block, a rigorous and robust analytical framework is imperative to guarantee its identity, purity, and consistency, thereby ensuring the quality and safety of the final products.

This guide provides a multi-faceted analytical approach, combining chromatographic and spectroscopic techniques to create a complete profile of the molecule. The causality behind experimental choices is explained to empower scientists to not only follow the protocols but also to adapt and troubleshoot them effectively.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Chemical Formula C₇H₇IN₂O₂N/A
Molecular Weight 278.05 g/mol N/A
CAS Number 57240-54-9
Appearance Yellow to orange crystalline powder (predicted)N/A
Melting Point 158-162 °C (predicted)
Boiling Point 385.7±37.0 °C at 760 mmHg (predicted)
Density 1.9±0.1 g/cm³ (predicted)
pKa -1.58 (predicted)
Solubility Sparingly soluble in water; Soluble in methanol, acetonitrile, DMSO, ethyl acetate.General property of similar anilines

Note: Most properties are predicted and should be confirmed experimentally.

Overall Analytical Workflow

A systematic approach is crucial for the complete characterization of a chemical intermediate. The following workflow ensures that both the identity and purity of this compound are confirmed with a high degree of confidence.

Analytical_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Specification NMR NMR Spectroscopy (¹H, ¹³C) Unambiguous Structure CoA Certificate of Analysis (CoA) NMR->CoA MS Mass Spectrometry (LC-MS) Molecular Weight & Fragmentation MS->CoA FTIR FTIR Spectroscopy Functional Group Analysis FTIR->CoA HPLC HPLC-UV Purity, Impurity Profile, Assay HPLC->CoA GC GC-FID/MS Volatile Impurities GC->CoA LOD Loss on Drying Residual Solvents/Water LOD->CoA Sample Raw Material Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->LOD

Caption: Comprehensive analytical workflow for this compound.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are the cornerstone for assessing the purity of chemical substances. A well-developed High-Performance Liquid Chromatography (HPLC) method is the primary tool for separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to be stability-indicating, meaning it can separate the active substance from its potential degradation products. The choice of a C18 stationary phase is based on the non-polar nature of the aromatic ring, while the mobile phase composition is optimized to achieve efficient elution and sharp peak shapes.

Rationale for Method Design:

  • Stationary Phase: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately non-polar compounds like this compound.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both polar and non-polar impurities. A phosphate buffer is used to maintain a constant pH, which is critical for the consistent ionization state and retention of the aniline moiety.

  • Detector: A UV detector is chosen due to the presence of a strong chromophore (the nitroaniline system) in the molecule. The detection wavelength is set near the absorbance maximum (λmax) to ensure high sensitivity.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm (or experimentally determined λmax)
Run Time 25 minutes

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.07030
15.03070
20.03070
20.17030
25.07030
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Calculation:

    • Inject the blank (diluent), followed by the standard and sample solutions.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a suitable technique.

Protocol Outline:

  • Instrumentation: Couple the HPLC system described in Section 4.1 to a mass spectrometer.

  • Ionization Mode: ESI in positive mode is recommended, as the aniline nitrogen can be readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-500) to detect the parent ion.

  • Expected Result: A prominent peak at m/z 279.0 corresponding to the [M+H]⁺ ion, confirming the molecular weight of 278.05 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Spectral Data (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring.

  • Amine Protons (-NH₂): A broad singlet (δ 5.0-6.0 ppm), which may exchange with D₂O.

  • Methyl Protons (-CH₃): A singlet around δ 2.2-2.5 ppm.

Expected ¹³C NMR Spectral Data:

  • Seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (I, CH₃, NH₂, NO₂).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Protocol Outline:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples, or prepare a KBr pellet.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3300-3500Two bands, asymmetric & symmetric stretch of amine
C-H Stretch (Aromatic) 3000-3100Sharp peaks
C-H Stretch (Aliphatic) 2850-3000For the methyl group
N-O Stretch (Nitro) 1500-1550 & 1300-1360Two strong bands, asymmetric & symmetric stretch
C=C Stretch (Aromatic) 1450-1600Multiple bands
C-I Stretch 500-600In the fingerprint region

Method Validation Principles

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. The HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Method_Validation Validation ICH Q2(R1) Validation Specificity Specificity (Discrimination from impurities) Validation->Specificity Linearity Linearity (5 concentration levels) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range (80-120% of test conc.) Validation->Range LOD_LOQ LOD & LOQ (Signal-to-Noise) Validation->LOD_LOQ Robustness Robustness (Small variations in method) Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatography for purity assessment and various spectroscopic techniques for identity confirmation ensures that the material meets the stringent quality requirements for its use in further manufacturing processes. Adherence to these protocols and validation principles will guarantee reliable and reproducible results.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Application Notes & Protocols: 2-Iodo-6-methyl-4-nitroaniline as a Key Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-6-methyl-4-nitroaniline in Modern Dye Chemistry

In the vast landscape of synthetic colorants, azo dyes represent the most diverse and widely utilized class, accounting for a significant portion of the commercial dye market. The brilliance, intensity, and versatility of their shades are dictated by the specific aromatic precursors employed in their synthesis. This compound stands out as a strategic intermediate in this field. Its molecular architecture, featuring a diazotizable amino group, a strongly electron-withdrawing nitro group, and sterically influential methyl and iodo substituents, offers a unique combination of properties that are highly valuable for the synthesis of specialized azo dyes.[1]

The presence of the iodo group is particularly noteworthy. While it influences the electronic properties of the aromatic ring, it also provides a reactive site for further molecular elaboration through various cross-coupling reactions, although this application is beyond the scope of this note.[2] In the context of azo dye synthesis, the collective electronic effects of the nitro, iodo, and methyl groups modulate the reactivity of the diazonium salt intermediate and the spectral properties of the final dye. This allows for the fine-tuning of color, lightfastness, and other performance characteristics.

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in the fields of dye chemistry and materials science. It provides detailed protocols for the utilization of this compound in the synthesis of azo dyes, underpinned by the fundamental principles of diazotization and azo coupling reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 220144-91-2[1][3][4]
Molecular Formula C₇H₇IN₂O₂[1][3]
Molecular Weight 278.05 g/mol [1][3]
Appearance Typically a yellow to orange crystalline solidN/A
Melting Point Not consistently reported, requires experimental verificationN/A
Solubility Generally soluble in organic solvents like ethanol, acetone, and DMF. Sparingly soluble in water.N/A

Core Synthesis Workflow: From Intermediate to Azo Dye

The synthesis of an azo dye from this compound is a two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component (e.g., a phenol, naphthol, or an aromatic amine). This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which acts as a chromophore and imparts color to the molecule.

The overall workflow is depicted in the following diagram:

DyeSynthesisWorkflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Intermediate This compound Diazonium Diazonium Salt Intermediate Intermediate->Diazonium NaNO₂, HCl 0-5 °C AzoDye Final Azo Dye Diazonium->AzoDye CouplingAgent Coupling Component (e.g., 2-Naphthol) CouplingAgent->AzoDye Alkaline Conditions

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling component.

Protocol 1: Diazotization of this compound

Rationale: The conversion of the weakly basic amino group of this compound into an excellent leaving group (N₂) is achieved by forming a diazonium salt. The presence of the electron-withdrawing nitro and iodo groups decreases the nucleophilicity of the amine, necessitating the use of a strong acidic medium to facilitate the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. The reaction is maintained at a low temperature to prevent the premature decomposition of the thermally sensitive diazonium salt and to suppress the formation of phenolic byproducts.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of concentrated hydrochloric acid by adding 10 mL of concentrated HCl to 20 mL of distilled water.

  • To this acidic solution, add 2.78 g (0.01 mol) of this compound. Stir the mixture to obtain a fine suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of the amine hydrochloride over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • The resulting clear, pale yellow solution of the diazonium salt is used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Rationale: 2-Naphthol is an activated aromatic compound that readily undergoes electrophilic substitution. In an alkaline medium, the hydroxyl group of 2-naphthol is deprotonated to form the more strongly activating phenoxide ion. This enhances the electron density of the naphthol ring system, facilitating the attack by the weakly electrophilic diazonium salt at the electron-rich C1 position (ortho to the hydroxyl group). The alkaline conditions also neutralize the excess acid from the diazotization step.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the cold 2-naphthol solution with vigorous stirring over 30 minutes.

  • A brightly colored precipitate (typically red or orange) will form immediately.[5]

  • Maintain the reaction mixture at 0-5 °C and continue stirring for another 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the synthesized azo dye in a vacuum oven at 60-70 °C.

SynthesisMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine This compound Diazonium Diazonium Salt Amine->Diazonium NaNO₂ / HCl 0-5°C AzoDye (E)-1-((2-iodo-6-methyl-4-nitrophenyl)diazenyl)naphthalen-2-ol Diazonium->AzoDye Naphthol 2-Naphthol Naphthoxide Naphthoxide Ion Naphthol->Naphthoxide NaOH Naphthoxide->AzoDye

Caption: Key steps in the synthesis of the azo dye.

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp and distinct melting point indicates a high degree of purity.
UV-Visible Spectroscopy An absorption maximum (λmax) in the visible region (typically 400-600 nm), characteristic of the extended π-conjugation of the azo chromophore.
FT-IR Spectroscopy Presence of a characteristic N=N stretching vibration (around 1400-1500 cm⁻¹), O-H stretching (for the naphthol moiety), and C-NO₂ stretching bands. Absence of the N-H stretching bands of the primary amine starting material.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both the substituted aniline and the naphthol moieties. The integration of these signals should be consistent with the proposed structure.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.

Trustworthiness and Self-Validation

The protocols described are based on well-established and extensively documented chemical transformations in dye synthesis.[6] The success of the synthesis can be self-validated at several stages:

  • Diazotization: The formation of the diazonium salt can be qualitatively confirmed by adding a small aliquot of the reaction mixture to a solution of an alkaline coupling agent (e.g., 2-naphthol), which should result in the immediate formation of a brightly colored precipitate.

  • Coupling: The progress and completion of the coupling reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials and the formation of the colored dye spot.

  • Product Purity: The purity of the final product can be assessed by its sharp melting point and by techniques such as TLC or HPLC.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of azo dyes. The presence of the iodo, methyl, and nitro groups on the aniline ring allows for the production of dyes with unique shades and properties. The provided protocols, based on fundamental and reliable organic chemistry principles, offer a robust framework for the synthesis and characterization of novel azo colorants. Researchers and scientists can utilize this guide to explore the potential of this intermediate in developing new dyes for a wide range of applications, from textiles to advanced materials.

References

  • MySkinRecipes. This compound. [Link]

  • The Synthesis of Azo Dyes. Department of Chemistry, University of Calgary. [Link]

  • Alachem Co., Ltd. 2-iodo-6-methyl-4-nitro-aniline. [Link]

  • 2a biotech. This compound. [Link]

  • The Synthesis of Azo Dyes. Columbia University. [Link]

  • ResearchGate. Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73. [Link]

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]

  • Google Patents.
  • Google Patents.
  • Onunkwo, I., & Ejikeme, C. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. Journal of Agriculture Science & Technology, 24(4), 164-172. [Link]

  • ResearchGate. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. [Link]

  • Google Patents.
  • Dixit, B. C., & Patel, H. M. (2020). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 9(8), 7692-7696. [Link]

  • PrepChem. Preparation of 2-iodo-4-nitroaniline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Iodo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in this specific electrophilic aromatic substitution. Our goal is to empower you with the causal understanding needed to optimize your reaction for higher yield and purity.

The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates and advanced materials.[1] The molecule's structure, featuring strategically placed iodo, methyl, nitro, and amino groups, makes it a versatile building block. However, the interplay of these functional groups presents unique challenges in achieving high-yield, regioselective iodination. This guide provides solutions to the most pressing experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is the most common issue and typically stems from one of four areas: incomplete reaction, degradation of materials, suboptimal reaction conditions, or inefficient workup.

Possible Causes & Recommended Solutions:

Possible Cause Scientific Rationale Recommended Action
Insufficient Electrophilicity of Iodinating Agent The starting material, 2-methyl-4-nitroaniline, is a moderately deactivated aromatic ring due to the electron-withdrawing nitro group. A mild iodinating agent may not be reactive enough to drive the reaction to completion.Switch to a more potent iodinating system. Iodine monochloride (ICl) in acetic acid is a classic, effective choice for this substrate.[2] Alternatively, using N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid can enhance its electrophilicity.[3]
Oxidation of the Aniline The amino group is sensitive to oxidation, especially under acidic conditions or in the presence of certain iodinating agents which can act as oxidants.[4][5] This leads to the formation of colored, polymeric byproducts and reduces the amount of starting material available for iodination.Conduct the reaction at a lower temperature (e.g., 0-5 °C) to minimize oxidation. Ensure the dropwise addition of the iodinating agent to avoid localized high concentrations. If using a system like I₂/HNO₃, carefully control the stoichiometry of the nitric acid.[5]
Suboptimal Reaction Time or Temperature Electrophilic iodination can be slower than bromination or chlorination.[6] Insufficient time or low temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Establish a baseline by taking aliquots every 30-60 minutes. For an ICl/acetic acid system, a reaction time of 1-2 hours after addition is often sufficient.[7][8]
Product Loss During Workup/Purification The product can be lost during aqueous workup if the pH is not controlled, or during crystallization if an inappropriate solvent system is used.During workup, after pouring the reaction mixture into water, ensure the resulting solid is thoroughly washed to remove acid and salts. For purification, recrystallization from ethanol or an ethanol/water mixture is often effective.[9]

Question 2: I am observing a significant amount of a di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?

Answer: The formation of 2,6-diiodo-4-nitroaniline is a classic example of over-iodination. This occurs when the mono-iodinated product, which is still an activated ring system, undergoes a second iodination.

Possible Causes & Recommended Solutions:

  • Incorrect Stoichiometry: Using an excess of the iodinating agent is the most direct cause. The amino group in the mono-iodinated product is still activating enough to promote a second substitution at the remaining ortho position (C6).

    • Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount or a 1.0 to 1.05 molar equivalent of the iodinating agent relative to the 2-methyl-4-nitroaniline.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second iodination to occur at a significant rate.

    • Solution: Maintain a lower reaction temperature throughout the addition and stirring phases. For many aniline iodinations, a range of 0 °C to room temperature is optimal.

  • Concentrated Reaction Mixture: High concentrations can increase the rate of the second substitution reaction.

    • Solution: Use a more dilute solution. While this may slightly increase the overall reaction time, it can significantly improve selectivity for the mono-iodinated product. A typical concentration for iodination with ICl in acetic acid is around 0.5 M.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for iodine substituting at the C2 position?

A1: The regioselectivity is dictated by the directing effects of the three substituents on the ring. The amino (-NH₂) group is a powerful activating, ortho, para-director. The methyl (-CH₃) group is a weaker activating, ortho, para-director. The nitro (-NO₂) group is a strong deactivating, meta-director. The powerful -NH₂ group's directing effect dominates. It directs the incoming electrophile (I⁺) to its ortho positions (C2 and C6). The C6 position is sterically hindered by the adjacent methyl group, making the C2 position the most electronically and sterically favored site for electrophilic attack.

Q2: Which iodinating agent is best for this synthesis: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)?

A2: Both are excellent choices, but they offer a trade-off between reactivity and handling.

  • Iodine Monochloride (ICl): Highly reactive and cost-effective, often leading to shorter reaction times and high conversion.[2] However, it is corrosive and moisture-sensitive, requiring careful handling.

  • N-Iodosuccinimide (NIS): A crystalline solid that is much easier and safer to handle.[10] It is generally milder, which can be advantageous in preventing side reactions, but may require an acid catalyst (e.g., TFA) or slightly longer reaction times to achieve full conversion with a deactivated substrate.[3][11] For process safety and ease of use, NIS is often preferred in modern synthetic labs.

Q3: How critical is the purity of the starting 2-methyl-4-nitroaniline?

A3: It is absolutely critical. Impurities from its own synthesis (e.g., isomeric nitroanilines like 2-methyl-6-nitroaniline) can lead to the formation of corresponding iodo-isomers that are very difficult to separate from the desired product. Always verify the purity of your starting material by melting point and spectroscopy (¹H NMR) before beginning the reaction.

Q4: What is the best method for purifying the final this compound product?

A4: The most common and effective method is recrystallization. After the reaction workup (quenching in water and filtering the crude solid), ethanol or a mixture of ethanol and water is typically a good solvent system.[9] If isomeric impurities are present, column chromatography on silica gel using a hexane/ethyl acetate solvent gradient may be necessary to achieve high purity.[8]

Visualizations and Workflows

Reaction Mechanism: Electrophilic Iodination

G cluster_0 Step 1: Activation of Iodine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation ICl Iδ+—Clδ- I_plus I+ ICl->I_plus Generates Electrophile StartMat 2-Methyl-4-nitroaniline Sigma Arenium Ion (Sigma Complex) Resonance Stabilized StartMat->Sigma π-attack on I+ Product This compound Sigma->Product Restores Aromaticity Base Base (e.g., H₂O, Cl⁻) Base->Sigma

Caption: Mechanism of electrophilic aromatic substitution for iodination.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Verify Purity of Starting Material (SM) Start->CheckPurity CheckStoich Confirm Stoichiometry of Iodinating Agent CheckPurity->CheckStoich If SM is pure MonitorTLC Monitor Reaction by TLC (Incomplete Reaction?) CheckStoich->MonitorTLC If stoichiometry is correct AnalyzeCrude Analyze Crude Product (NMR/MS for Byproducts) MonitorTLC->AnalyzeCrude OptimizeCond Optimize Conditions: Temp, Time, Reagent AnalyzeCrude->OptimizeCond If byproducts found ImproveWorkup Review Workup & Purification Protocol AnalyzeCrude->ImproveWorkup If product loss suspected Success Yield Improved OptimizeCond->Success ImproveWorkup->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocol: Iodination using Iodine Monochloride

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and reaction scale.

Materials:

  • 2-methyl-4-nitroaniline (1.0 eq)

  • Iodine Monochloride (1.05 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium thiosulfate (for workup)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Separately, prepare a solution of iodine monochloride in a minimal amount of glacial acetic acid.

  • Add the iodine monochloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.[8]

  • Upon completion, slowly pour the reaction mixture into a beaker containing a large volume of cold deionized water with vigorous stirring. A yellow solid should precipitate.

  • If the aqueous solution has a purple/brown color from excess iodine, add a small amount of saturated sodium thiosulfate solution until the color disappears.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove residual acetic acid and salts.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent, such as ethanol.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Improving Regioselectivity in the Iodination of Anilines with NIS.
  • Sharma, V., et al. (2018). A possible mechanism of iodination for aromatic compounds. ResearchGate.
  • Various Authors. (n.d.). Described procedures for iodination of anilines. ResearchGate.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Sandin, R. B., et al. (n.d.). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure.
  • Various Authors. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12).
  • Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate.
  • ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
  • R Discovery. (n.d.). Iodination Of Anilines Research Articles.
  • Benchchem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
  • ACS Publications. (2010). Iodine-Mediated Solvent-Controlled Selective Electrophilic Cyclization and Oxidative Esterification of o-Alkynyl Aldehydes: An Easy Access to Pyranoquinolines, Pyranoquinolinones, and Isocumarins. The Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Sigma-Aldrich. (n.d.). 2-iodo-4-nitroaniline synthesis.
  • TSI Journals. (2007). Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol.
  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
  • Benchchem. (n.d.). 2-Iodo-4-methyl-6-nitroaniline.
  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • University of Central Arkansas. (n.d.). Iodination of Aniline.
  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube.
  • ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.
  • National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.
  • Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline 97 6293-83-0.
  • ChemicalBook. (n.d.). 2-Iodo-4-nitroaniline CAS#: 6293-83-0.
  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline.
  • ChemSynthesis. (2025). 2-iodo-4-nitroaniline.
  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide.
  • ChemicalBook. (n.d.). 2-Methyl-4-nitroaniline synthesis.

Sources

Technical Support Center: Iodination of 4-Nitro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the iodination of 4-nitro-2-methylaniline. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in this specific electrophilic aromatic substitution.

Understanding the Core Challenge

The iodination of 4-nitro-2-methylaniline is a nuanced reaction governed by the competing electronic and steric effects of its substituents. The potent activating, ortho, para-directing amino group and the moderately activating methyl group work synergistically.[1][2] Conversely, the nitro group is a strong deactivator and meta-director.

This electronic landscape strongly favors electrophilic attack at the C5 position, which is ortho to the powerfully directing amino group and para to the methyl group. The primary challenges in this synthesis are not typically related to regioselectivity, but rather to maximizing yield, preventing side reactions like oxidation and over-iodination, and simplifying purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your iodination reactions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield is the most common issue and can stem from several factors. A systematic approach is best for diagnosis.

  • Incomplete Reaction: The deactivating effect of the nitro group, while overcome by the amino and methyl groups, still means the reaction may be sluggish.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material persists after the expected reaction time, consider extending the duration or slightly increasing the temperature (e.g., from room temperature to 40-50°C). Be cautious, as excessive heat can promote side reactions.

  • Suboptimal Iodinating Agent: The choice of iodinating agent is critical.

    • Solution: N-Iodosuccinimide (NIS) is often a good choice as it is milder than alternatives like Iodine Monochloride (ICl).[3][4] ICl is highly reactive and can lead to a complex mixture of byproducts.[5][6] A combination of iodine (I₂) with an oxidizing agent like hydrogen peroxide or iodic acid can also be effective. If using NIS, an acid catalyst like p-toluenesulfonic acid or even sulfuric acid can increase its electrophilicity and improve reaction rates with deactivated substrates.[7]

  • Oxidation of the Aniline: The electron-rich aniline is susceptible to oxidation, often indicated by the formation of dark, tarry, insoluble materials.[8]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. Using degassed solvents can also help. Running the reaction at a lower temperature (0-5°C) can significantly slow the rate of oxidation.

Q2: My TLC plate shows multiple spots, and the crude NMR is complex. What are the probable side products and how can I minimize them?

A: The formation of multiple products points to a lack of selectivity, most often due to over-iodination or degradation.

  • Di-iodination: The product, 5-iodo-4-nitro-2-methylaniline, is still an activated aromatic ring and can undergo a second iodination, likely at the C3 position, to form 3,5-diiodo-4-nitro-2-methylaniline.

    • Solution: This is a problem of over-active conditions.

      • Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your iodinating agent relative to the aniline substrate.

      • Slow Addition: Add the iodinating agent slowly, portion-wise or as a solution via a syringe pump, over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

      • Temperature Control: Maintain a low temperature (0-5°C) during the addition and throughout the reaction.

  • Chlorination (if using ICl): Iodine monochloride can sometimes act as a source of electrophilic chlorine, leading to chlorinated byproducts.[5]

    • Solution: Switch to a non-chlorinating iodine source like N-Iodosuccinimide (NIS) or an I₂/oxidant system.

  • Degradation/Polymerization: As mentioned, oxidation can lead to a range of dark, polymeric materials that appear as a streak or baseline spot on TLC.

    • Solution: Employ the strategies for preventing oxidation mentioned in Q1 (inert atmosphere, low temperature).

Q3: The purification of my crude product by column chromatography is difficult, with poor separation and product loss. Are there better methods?

A: Halogenated nitroanilines can be challenging to purify due to their polarity and potential for streaking on silica gel.[9][10]

  • Recrystallization: This is often the most effective method for purifying these types of compounds.

    • Solution: After an aqueous workup, attempt to recrystallize the crude solid from a suitable solvent system. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes. A successful recrystallization can often yield a highly pure product without the need for chromatography.

  • Optimizing Chromatography:

    • Solution: If chromatography is necessary, try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a polar modifier like triethylamine (~0.5-1%) to reduce streaking. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, may provide better separation than an isocratic system.

Frequently Asked Questions (FAQs)

Q: What is the expected regiochemistry for this reaction? A: The directing effects of the substituents strongly favor iodination at the C5 position. The -NH₂ group is a powerful ortho, para-director, activating the C3 and C5 positions.[1] The -CH₃ group is a weaker ortho, para-director, activating the C3 and C5 positions. The -NO₂ group is a meta-director, deactivating all positions but less so at C5. The steric hindrance from the C2-methyl group significantly disfavors attack at the C3 position. Therefore, the reaction is highly selective for the formation of 5-iodo-4-nitro-2-methylaniline .

Q: Which solvent is best for this reaction? A: The choice of solvent can influence reaction rate and selectivity.[11]

  • Acetic Acid: A common solvent for halogenations, it can help activate the iodinating agent but can be difficult to remove.

  • Acetonitrile (CH₃CN): A good polar aprotic solvent that dissolves the starting material well and is relatively inert.

  • Dichloromethane (DCM): A less polar option that can be useful, especially for reactions run at lower temperatures.

  • Dimethylformamide (DMF): A highly polar solvent that can accelerate the reaction but may be difficult to remove and can sometimes participate in side reactions.

Q: Is it necessary to protect the amino group? A: While not strictly necessary, protecting the amino group as an acetanilide (-NHCOCH₃) can be a robust strategy to avoid issues. The N-acetyl group is still an ortho, para-director but is much less activating than the amino group.[12] This significantly reduces the risk of oxidation and di-iodination. The major drawback is the addition of two steps to your synthesis: protection and deprotection. For a troublesome reaction, this is a highly reliable alternative.

Data & Protocols

Comparative Table of Iodinating Conditions
Iodinating AgentSolventCatalyst / AdditiveTemp (°C)Typical IssuesReference
I₂ / HIO₃ Acetic Acid / H₂OH₂SO₄25-50Strong acid, potential oxidationGeneral Halogenation
ICl Acetic AcidNone25Over-iodination, potential chlorination[13][14]
NIS AcetonitrileTFA or H₂SO₄ (cat.)0-25Can be slow without catalyst[7]
NIS DichloromethaneNone25May require longer reaction times[3]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the iodination process.

G Start Start Reaction Monitor Monitor by TLC Start->Monitor Check_SM Starting Material Consumed? Monitor->Check_SM Workup Aqueous Workup Check_Purity Clean Reaction? (Single Spot) Workup->Check_Purity Purify Purification Success Pure Product Obtained Purify->Success Check_SM->Workup Yes Action_Time Increase Time or Temperature Check_SM->Action_Time No Action_Reagent Use Stronger Reagent/Catalyst Check_SM->Action_Reagent No, after long time Check_Purity->Purify Yes Check_Color Dark/Tarry Mixture? Check_Purity->Check_Color No Action_Stoich Adjust Stoichiometry (1:1 Ratio) Add Reagent Slowly Check_Color->Action_Stoich No, multiple clean spots Action_Inert Use Inert Atmosphere Check_Color->Action_Inert Yes Action_Time->Monitor Action_Reagent->Start Action_Stoich->Start Action_Temp Lower Temperature (0-5 °C) Action_Stoich->Action_Temp Action_Inert->Start

Troubleshooting Decision Workflow
Recommended Experimental Protocol (Using NIS)

This protocol uses N-Iodosuccinimide (NIS), a milder and more selective reagent that often provides cleaner reactions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-nitro-2-methylaniline (1.0 eq).

    • Dissolve the starting material in acetonitrile (approx. 0.1 M concentration).

    • Flush the flask with an inert gas (N₂ or Ar) and place it in an ice-water bath (0-5°C).

  • Reagent Addition:

    • In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in acetonitrile.

    • Add the NIS solution to the stirring aniline solution dropwise over 30-60 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0-5°C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 30 minutes.

    • The reaction is complete when the starting aniline spot is no longer visible. This may take 2-6 hours.

  • Workup:

    • Once complete, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine/NIS.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Attempt recrystallization of the crude solid from hot ethanol. If successful, this will yield the pure 5-iodo-4-nitro-2-methylaniline.

    • If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

  • Semantic Scholar. (n.d.). Remarkable Switch in the Regiochemistryof the Iodination of Anilines by N-Iodosuccinimide:Synthesis of 1,2-Dichloro-3,4-diiodobenzene. Retrieved from: [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the iodination of aniline. Retrieved from: [Link]

  • Olsen, J.-A., & Bume, D. D. (2005). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron Letters, 46(29), 4995-4997. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Iodination. Retrieved from: [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(2), 195-206. Available from: [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from: [Link]

  • NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. Retrieved from: [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from: [Link]

  • Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from: [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from: [Link]

  • ResearchGate. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from: [Link]

  • Wikipedia. (n.d.). Iodine monochloride. Retrieved from: [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from: [Link]

  • Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Retrieved from: [Link]

  • ResearchGate. (n.d.). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from: [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from: [Link]

  • ResearchGate. (n.d.). Iodine Monochloride. Retrieved from: [Link]

  • ResearchGate. (n.d.). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from: [Link]

  • Wikipedia. (n.d.). Iodine. Retrieved from: [Link]

  • NJ.gov. (n.d.). Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Retrieved from: [Link]

  • University of St Andrews Research Portal. (n.d.). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I center dot center dot center dot nitro interactions. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-6-methyl-4-nitroaniline. This valuable intermediate is a versatile building block in medicinal chemistry and materials science, primarily due to its unique substitution pattern which allows for subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions.[1] This document moves beyond a simple protocol, offering a deep dive into the reaction's mechanistic underpinnings, a detailed experimental workflow, and an extensive troubleshooting section designed to address the common challenges encountered in the lab.

Synthesis Overview and Mechanism

The synthesis of this compound is achieved via the electrophilic aromatic substitution (SEAr) of its precursor, 2-methyl-4-nitroaniline. Understanding the electronic effects of the substituents on the aniline ring is critical for optimizing this reaction.

  • Directing Effects: The regioselectivity of the iodination is governed by the interplay of the three existing groups on the aromatic ring.[2]

    • Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. This donation stabilizes the cationic intermediate (the arenium ion) formed during the substitution.[3][4]

    • Methyl Group (-CH₃): This is a weakly activating group that also directs ortho and para through a positive inductive effect.

    • Nitro Group (-NO₂): This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature.

In 2-methyl-4-nitroaniline, the amino group at C1 is the dominant directing group. It strongly activates the ortho positions (C2, C6) and the para position (C4). However, the C2 and C4 positions are already substituted. Therefore, the incoming electrophile (I⁺) is directed to the only available activated position, C6. While the adjacent methyl group at C2 presents some steric hindrance, the powerful activating effect of the amino group is sufficient to drive the reaction.

  • Iodinating Agent: Direct iodination with molecular iodine (I₂) is generally too slow for deactivated or moderately activated rings.[5] Therefore, more potent electrophilic iodine sources are required. The most common and effective reagents are Iodine Monochloride (ICl) and N-Iodosuccinimide (NIS) .[6] These reagents, often used in acidic media like glacial acetic acid, generate a highly electrophilic iodine species that can effectively attack the electron-rich aniline ring.[7]

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Generation of Electrophile (I+) cluster_1 Step 2: Nucleophilic Attack & Arenium Ion Formation cluster_2 Step 3: Deprotonation & Aromatization Reagent I-Cl or NIS I_plus I⁺ Reagent->I_plus Activation Aniline 2-Methyl-4-nitroaniline Arenium Arenium Ion (Resonance Stabilized) Aniline->Arenium + I⁺ Base Base (e.g., Solvent) Product This compound Arenium->Product + Base - H⁺

Caption: General mechanism for the iodination of 2-methyl-4-nitroaniline.

Recommended Experimental Protocol

This protocol details a reliable method for the synthesis using Iodine Monochloride (ICl) in glacial acetic acid, adapted from established procedures for aniline iodination.[8][9][10]

Safety First: This reaction involves corrosive and hazardous materials. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[11]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeNotes
2-Methyl-4-nitroaniline152.1510.01.52 gStarting material.
Iodine Monochloride (ICl)162.3610.51.70 g (or ~1.1 mL)Iodinating agent (1.05 eq). Corrosive.[12]
Glacial Acetic Acid60.05-25 mLSolvent.
Saturated Sodium Thiosulfate (aq)--~50 mLFor quenching unreacted iodine.
Saturated Sodium Bicarbonate (aq)--~100 mLFor neutralization.
Ethyl Acetate--~150 mLExtraction solvent.
Brine--~50 mLFor washing.
Anhydrous Sodium Sulfate--As neededDrying agent.
Step-by-Step Procedure
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (1.52 g, 10.0 mmol) in glacial acetic acid (20 mL). Stir until a clear solution is obtained.

  • Reagent Preparation: In a separate, dry vial, prepare a solution of iodine monochloride (1.70 g, 10.5 mmol) in glacial acetic acid (5 mL).

  • Addition: Cool the aniline solution to 0-5 °C using an ice-water bath. Add the iodine monochloride solution dropwise over 15-20 minutes using a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition. A dark precipitate may begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been consumed.

  • Workup - Quenching: Pour the reaction mixture slowly into a beaker containing ice water (100 mL) and saturated sodium thiosulfate solution (~50 mL). Stir until the dark iodine color disappears, indicating that excess ICl has been quenched. A yellow solid should precipitate.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious as CO₂ gas will evolve. Continue adding until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the yellow solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[13]

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity via melting point analysis (expected ~105-109 °C for the related 2-iodo-4-nitroaniline) and ¹H NMR spectroscopy.[14][15]

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting Logic Start Analyze Reaction Outcome LowYield Problem: Low Yield Start->LowYield Incomplete Problem: Incomplete Reaction Start->Incomplete SideProducts Problem: Side Products / Low Purity Start->SideProducts Tar Problem: Tar Formation Start->Tar Sol_Stoich Check Stoichiometry (Use 1.05-1.1 eq ICl/NIS) LowYield->Sol_Stoich Sol_Temp Ensure Low Temp Addition (0-5 °C) LowYield->Sol_Temp Sol_Reagent Verify Reagent Quality (ICl is moisture sensitive) LowYield->Sol_Reagent Sol_Purify Optimize Purification (Column Chromatography) LowYield->Sol_Purify Incomplete->Sol_Stoich Sol_Time Increase Reaction Time Incomplete->Sol_Time Incomplete->Sol_Reagent SideProducts->Sol_Stoich SideProducts->Sol_Temp Sol_Quench Improve Quenching/ Workup Procedure SideProducts->Sol_Quench SideProducts->Sol_Purify Tar->Sol_Temp

Caption: A decision tree for troubleshooting common synthesis issues.

Q: My reaction yield is disappointingly low. What are the most likely causes?

A: Low yield is a common issue, often stemming from several factors:

  • Incomplete Reaction: The starting material may not have been fully consumed. See the next question for troubleshooting this specific issue.

  • Reagent Stoichiometry: Using less than one equivalent of the iodinating agent will naturally lead to incomplete conversion. Ensure you are using a slight excess (1.05-1.1 equivalents) of ICl or NIS to drive the reaction to completion.

  • Reagent Quality: Iodine monochloride is highly sensitive to moisture and can decompose over time.[12] Use a fresh bottle or a properly stored reagent. N-Iodosuccinimide (NIS) is more stable but should also be of high purity.

  • Mechanical Losses: Significant product can be lost during workup and purification. Ensure efficient extraction and careful handling during recrystallization or chromatography. If the product is partially soluble in the aqueous layer, perform more extractions.

Q: My TLC analysis shows a strong starting material spot, even after several hours. Why isn't the reaction going to completion?

A: An incomplete reaction points to insufficient reactivity.

  • Aniline Protonation: In a strongly acidic medium like glacial acetic acid, a portion of the highly basic amino group can be protonated to form an anilinium ion (-NH₃⁺).[16] This anilinium group is strongly deactivating and a meta-director, effectively shutting down the desired electrophilic substitution. While acetic acid is generally a good solvent, if the reaction stalls, consider using a less acidic solvent system like acetonitrile.[13]

  • Insufficient Iodinating Agent: As mentioned above, ensure a slight excess of a high-quality iodinating agent is used.

  • Temperature: While the initial addition should be cold to control exothermicity and side reactions, the reaction itself may require room temperature or even gentle heating to overcome the activation energy, especially given the steric hindrance from the adjacent methyl group. If the reaction stalls at room temperature, consider gently warming it to 40-50 °C while monitoring carefully by TLC.

Q: My reaction mixture turned into a dark, tarry mess with very little desired product.

A: This is a classic sign of oxidation. Anilines, especially activated ones, are highly susceptible to oxidation, which leads to the formation of polymeric, tarry materials.[17]

  • Temperature Control is Crucial: The primary cause is often poor temperature control during the addition of the iodinating agent. The reaction is exothermic. Adding the ICl or NIS solution too quickly or without adequate cooling can cause the temperature to spike, promoting oxidation. Always perform the addition slowly at 0-5 °C.

  • Reagent Purity: Impurities in the starting material or reagents can sometimes catalyze oxidation.

Q: I'm observing multiple product spots on my TLC plate. How can I improve the selectivity and avoid side products?

A: The most likely side product is the di-iodinated species, 2,6-diiodo-4-nitroaniline, formed if the reaction conditions are too harsh.[8][9]

  • Control Stoichiometry: The most effective way to prevent over-iodination is to precisely control the amount of the iodinating agent. Do not use a large excess; 1.05 equivalents is typically sufficient.

  • Slow Addition at Low Temperature: Adding the iodinating agent slowly at low temperature maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed, as this can lead to the slow formation of side products.

Frequently Asked Questions (FAQs)

Q: Can I use molecular iodine (I₂) instead of ICl or NIS?

A: It is not recommended. Iodine (I₂) is the least reactive halogen in electrophilic aromatic substitutions.[5] While it can be used for highly activated substrates like phenols and anilines, the reaction is often slow and may require an activating agent (like a base to form hypoiodite) or an oxidizing agent to generate a more potent electrophile.[18] Given the presence of the deactivating nitro group and steric hindrance, ICl and NIS are far more reliable and efficient for this specific transformation.[6]

Q: What are the pros and cons of using ICl versus NIS?

A: Both are excellent reagents.

  • Iodine Monochloride (ICl): It is very reactive and cost-effective. However, it is a corrosive liquid that is highly sensitive to moisture and can be difficult to handle and weigh accurately.[19][20]

  • N-Iodosuccinimide (NIS): It is a stable, crystalline solid that is easy to handle and weigh.[21] It is generally considered a milder and more selective reagent. However, it is more expensive than ICl. For difficult or sensitive substrates, NIS is often the preferred choice.

Q: How do I properly handle and dispose of waste from this reaction?

A: All operations should be performed in a fume hood.

  • Handling: ICl is corrosive and reacts with water to release toxic fumes; handle with extreme care under an inert atmosphere if possible.[11][12]

  • Waste: The aqueous waste will contain residual iodine species and acetic acid. Before disposal, it should be fully quenched with sodium thiosulfate and neutralized. Organic waste containing ethyl acetate and the product should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with your institution's safety regulations.

Q: How can I definitively confirm the structure of my product?

A: A combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This is the most powerful tool. You should be able to identify distinct peaks for the aromatic protons, the amino protons, and the methyl protons, with characteristic chemical shifts and coupling constants that match the this compound structure.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (278.04 g/mol ).[22]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144. [URL not available]
  • Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(11), 1022. [Link]

  • Sandin, R. B., Drake, W. V., & Leger, F. (1932). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, 12, 28. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • Guzmán, H., et al. (2022). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines. Retrieved from [Link]

  • Li, J., et al. (2021). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances, 11, 35941-35945. [Link]

  • PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Prakash, G. K. S., et al. (2004). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron Letters, 45(15), 3141-3144. [Link]

  • Samrat Pharmachem Limited. (n.d.). Safety Data Sheet: Iodine Monochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Iodination. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia, Vol. 64. [Link]

  • PrepChem. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • Stavber, S., et al. (2008). Iodination of Anilines with Sodium Dichloroiodate. Synthetic Communications, 38(16), 2731-2741. [Link]

  • Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Berliner, E. (1950). The Iodination of Aniline. Journal of the American Chemical Society, 72(9), 4003–4007. [Link]

  • LibreTexts Chemistry. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. [Link]

  • PubChem. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. Retrieved from [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4). [Link]

  • ResearchGate. (n.d.). Effect of solvent on the iodination of aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Iodo-4-nitroaniline Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 2-Nitro-4-methylaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Iodo-6-methyl-4-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this important synthetic intermediate.[1] We will address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven methodologies.

The unique substitution pattern of this compound—featuring a halogen, a nitro group, and an amine on a toluene backbone—presents a specific set of purification challenges. The primary difficulty arises from the formation of positional isomers during synthesis, which often possess remarkably similar physical properties to the desired product, making separation non-trivial.[2][3][4] This guide provides a logical framework for diagnosing purity issues and implementing effective purification strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from the nitration of an iodinated toluene precursor or iodination of a nitrotoluene precursor.[5] The most prevalent impurities are:

  • Positional Isomers: These are the most challenging impurities to remove. A common isomer is 4-Iodo-2-methyl-6-nitroaniline.[6] Depending on the starting materials and reaction control, other isomers like 2-Iodo-4-methyl-6-nitroaniline may also be present.[5] These isomers have very similar polarities and solubility profiles, often co-crystallizing or co-eluting with the target molecule.

  • Unreacted Starting Materials: For instance, if the final step is nitration, you may have residual 2-Iodo-6-methylaniline.[7]

  • Di-iodinated Byproducts: Over-iodination can lead to species like 2,6-diiodo-4-nitroaniline, especially if reaction conditions are not strictly controlled.[8][9][10]

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to oxidation, leading to the formation of colored impurities, which can give the crude product a dark brown or reddish appearance.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a solid, often described as yellow or orange crystals. The literature melting point for a related isomer, 4-Iodo-2-methyl-6-nitroaniline, is reported as 133-135 °C.[6] A sharp melting point within a narrow range (e.g., < 2 °C) is a strong indicator of high purity. A broad or depressed melting point signifies the presence of impurities.

Q3: Which analytical techniques are most effective for assessing the purity of my sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying isomeric impurities. The substitution pattern on the aromatic ring gives rise to a unique set of signals with specific chemical shifts and coupling constants for each isomer. Comparing the crude spectrum to a reference spectrum of the pure compound is definitive.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a reverse-phase C18 column, is excellent for quantifying purity and resolving closely related isomers.[2][13] It can provide a precise percentage purity that is crucial for downstream applications.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for monitoring the progress of a purification process, such as column chromatography, and for selecting an appropriate solvent system.

  • Melting Point Analysis: As mentioned in Q2, this provides a quick and reliable, albeit indirect, measure of purity.

Q4: My final product is still discolored (e.g., dark yellow or brown) after recrystallization. What is the cause and how can I fix it?

A4: Persistent discoloration is typically due to trace amounts of highly colored degradation or oxidation byproducts. While often present in small quantities, they can significantly impact the product's appearance. The recommended solution is to perform a decolorization step during recrystallization. After dissolving the crude product in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal. Keep the solution hot for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The resulting filtrate should be significantly lighter in color and can then be cooled to induce crystallization.[2]

Q5: My compound appears to be degrading during purification, especially when heated. How can I minimize this?

A5: this compound, like many nitroanilines, can be sensitive to heat and light.[14] To minimize degradation:

  • Limit Heat Exposure: When performing recrystallization, avoid prolonged heating. Dissolve the compound quickly in the hot solvent and proceed to the cooling step. For solvent removal via rotary evaporation, use the lowest practical water bath temperature.

  • Use an Inert Atmosphere: If the compound is particularly sensitive, performing purification steps under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.

  • Protect from Light: Store the crude and purified material in amber vials or protect it from direct light to prevent photochemical degradation.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a cause-and-solution format.

Problem 1: Low Purity Persists After Recrystallization
  • Primary Cause: The chosen solvent system is ineffective at differentiating between the target compound and its isomeric impurities due to their similar solubilities.

  • Troubleshooting Workflow:

    • Confirm Impurity Identity: Use ¹H NMR to confirm that the primary contaminants are indeed isomers.

    • Systematic Solvent Screening: Do not rely on a single solvent. A systematic screening is the most critical step for successful recrystallization. Use the data in the table below as a starting point. The ideal solvent will dissolve the compound completely when hot but poorly when cold, while showing the opposite behavior for the impurity (or keeping it in solution upon cooling).

    • Employ Column Chromatography: If multiple recrystallization attempts with different solvent systems fail to achieve the desired purity (>98%), column chromatography is the necessary next step.

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemRationale & Expected OutcomeProcedure
Aqueous Ethanol (e.g., 80-95% EtOH) A common first choice for moderately polar compounds. The water acts as an anti-solvent, often improving differential solubility.[2][15]Dissolve crude material in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to clarify, then cool slowly.
Isopropanol (IPA) Similar to ethanol but can sometimes offer better selectivity for separating isomers.Dissolve in minimal hot IPA, then cool. Can also be used in an aqueous system like ethanol.
Ethyl Acetate / Hexane A more polar/non-polar solvent pair. Excellent for compounds that are too soluble in alcohols.Dissolve the crude solid in a minimal amount of hot ethyl acetate. Add hexane slowly at the boiling point until turbidity appears. Clarify with a few drops of ethyl acetate and cool.
Toluene A non-polar aromatic solvent. May be effective if impurities are significantly more or less polar than the product.Dissolve in minimal hot toluene and cool slowly. Best for removing more polar impurities that will remain in the mother liquor.
Problem 2: Poor Separation of Isomers by Flash Column Chromatography
  • Primary Cause: The polarity difference between the desired product and the isomeric impurity is too small for effective separation with the chosen mobile phase. Overloading the column is also a common error.

  • Troubleshooting Workflow:

    • Optimize the Mobile Phase (Eluent):

      • Run Gradient TLC: Use TLC plates to test various ratios of a hexane/ethyl acetate or dichloromethane/methanol solvent system. The ideal system should show a clear separation (ΔRf > 0.15) with the product Rf value between 0.25 and 0.40.

      • Use a Shallow Gradient: A steep gradient will cause closely eluting compounds to merge. Use a slow, shallow gradient during the column run (e.g., starting with 5% Ethyl Acetate in Hexane and increasing by only 1-2% increments).

    • Reduce the Column Load: Overloading is a primary cause of poor separation. A good rule of thumb is to load no more than 1 gram of crude material for every 25-40 grams of silica gel (1:25 to 1:40 ratio).

    • Ensure Proper Packing: An improperly packed column with channels or cracks will lead to band broadening and failed separation. Pack the column as a slurry and ensure the silica bed is level and compact before loading the sample.

    • Consider Dry Loading: If the compound has limited solubility in the initial eluent, dissolve it in a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This technique results in sharper bands.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Aqueous Ethanol

This protocol is a robust starting point for purifying gram-scale quantities of crude this compound.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal volume of 95% ethanol (start with ~10 mL per gram of crude material) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Hot Solvent Addition: Continue adding hot 95% ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Add hot water dropwise to the clear, hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 50% aqueous ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is intended for separating stubborn isomeric impurities.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation and an Rf of ~0.3 for the desired product.

  • Column Packing: Select a column with an appropriate diameter for the amount of material. As a slurry, pack the column with silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions in test tubes or vials.

  • Gradient Elution: Gradually and slowly increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). A shallow gradient is key to resolving closely related isomers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visual Workflow for Purification Strategy

The following diagram outlines a logical decision-making process for purifying crude this compound.

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, ¹H NMR) start->assess_purity is_pure Purity > 98%? assess_purity->is_pure recrystallize Perform Recrystallization (Protocol 1) is_pure->recrystallize No end_pure Pure Product is_pure->end_pure Yes reassess_purity Re-assess Purity (HPLC, NMR, m.p.) recrystallize->reassess_purity is_pure2 Purity > 98%? reassess_purity->is_pure2 chromatography Perform Flash Chromatography (Protocol 2) is_pure2->chromatography No (Isomers Present) is_pure2->end_pure Yes end_fail Re-evaluate Synthesis or Purification Strategy is_pure2->end_fail No (Other Issues) final_purity Final Purity Analysis chromatography->final_purity final_purity->end_pure

Caption: Decision tree for selecting a purification strategy.

References

  • PubChem. (n.d.). 2-Iodo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Coles, S. J., et al. (2010). Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. Crystal Growth & Design, 10(10), 4333-4342. American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances, 7, 12345-12349. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6). Retrieved from [Link]

  • ResearchGate. (2016). How Aromatic nitro compound converted into aromatic amine without hydrogenator?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound [P90158]. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-iodo-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. 4(5), 8964–8970. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Iodo-2-methyl-3-nitroaniline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Iodo-6-methyl-4-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise. Our goal is to empower you to overcome common challenges and achieve a successful synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the electrophilic iodination of the starting material, 2-methyl-4-nitroaniline. The directing effects of the activating amino group and the weakly activating methyl group, in conjunction with the deactivating nitro group, play a crucial role in determining the regioselectivity of the reaction. The primary challenge lies in achieving selective mono-iodination at the C2 position, ortho to the amino group, while avoiding di-iodination and the formation of other isomers.

This guide will focus on a common and effective method using an iodine monochloride (ICl) solution in a suitable solvent, such as glacial acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the iodination of 2-methyl-4-nitroaniline?

A1: The amino group is a powerful ortho-, para-directing group. In 2-methyl-4-nitroaniline, the para position is blocked by the nitro group. The two ortho positions relative to the amino group are C2 and C6. The methyl group at C6 provides some steric hindrance, which generally favors electrophilic attack at the less hindered C2 position. Therefore, the major product expected is this compound.

Q2: Why is iodine monochloride (ICl) a suitable iodinating agent for this reaction?

A2: Iodine monochloride is a polarized interhalogen compound (I⁺Cl⁻) that acts as a source of the electrophilic iodonium ion (I⁺). It is more reactive than molecular iodine (I₂) and is effective for iodinating moderately activated to deactivated aromatic rings.[1][2]

Q3: What are the main potential side products in this synthesis?

A3: The primary side products can include:

  • Di-iodinated product: 2,6-Diiodo-4-nitro-aniline may form if the reaction conditions are too harsh or if an excess of the iodinating agent is used.[1]

  • Other mono-iodinated isomers: While less likely due to steric and electronic factors, small amounts of other isomers could potentially form.

  • Unreacted starting material: Incomplete reaction will result in the presence of 2-methyl-4-nitroaniline in the final product mixture.

Q4: What are the key safety precautions when working with iodine monochloride?

A4: Iodine monochloride is corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed. Always handle ICl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have an emergency eyewash and shower readily available.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the iodination of similar anilines.[1][2][3]

Materials:

  • 2-methyl-4-nitroaniline

  • Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane or prepared in glacial acetic acid)

  • Glacial acetic acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: Cool the solution in an ice bath. Slowly add a solution of iodine monochloride (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into a beaker containing ice water.

    • Quench any unreacted iodine monochloride by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

    • Neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive iodinating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use a fresh bottle of iodine monochloride or a freshly prepared solution. 2. After the initial addition at low temperature, allow the reaction to proceed at room temperature. Gentle heating (e.g., to 40-50 °C) can be attempted cautiously, but may increase side product formation. 3. Extend the reaction time and monitor closely by TLC.
Formation of Di-iodinated Product 1. Excess of iodine monochloride used. 2. Reaction temperature too high. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (up to 1.1 eq) of ICl. 2. Maintain a low temperature during the addition of ICl and avoid excessive heating during the reaction. 3. Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient iodinating agent. 2. Short reaction time.1. Ensure an adequate amount of ICl is used (at least 1.0 eq). 2. Increase the reaction time.
Formation of a Dark, Tarry Mixture 1. Oxidation of the aniline. 2. Reaction temperature too high.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Maintain careful temperature control throughout the reaction.
Difficult Purification 1. Close Rf values of the product and impurities on TLC. 2. Co-elution of isomers.1. Experiment with different solvent systems for column chromatography. A less polar solvent system may improve separation. 2. Consider recrystallization from a suitable solvent system to purify the desired isomer.

Visualizing the Synthesis and Troubleshooting

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 2-methyl-4-nitroaniline in glacial acetic acid B Cool solution in ice bath A->B C Slowly add ICl solution B->C D Stir at room temperature (Monitor by TLC) C->D E Pour into ice water D->E F Quench with Na2S2O3 E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry over Na2SO4 H->I J Concentrate crude product I->J K Column Chromatography J->K L Characterize pure product (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_issues cluster_causes cluster_solutions Start Analyze Crude Product (TLC, NMR) LowYield Low Yield Start->LowYield DiIodo Di-iodinated Product Start->DiIodo StartMat Unreacted Starting Material Start->StartMat Cause_LY Inactive Reagent Low Temperature Short Reaction Time LowYield->Cause_LY is observed Cause_DI Excess ICl High Temperature DiIodo->Cause_DI is observed Cause_SM Insufficient ICl Short Reaction Time StartMat->Cause_SM is observed Sol_LY Use fresh ICl Increase Temperature/Time Cause_LY->Sol_LY suggests Sol_DI Use 1.0-1.1 eq ICl Maintain Low Temp. Cause_DI->Sol_DI suggests Sol_SM Use >1.0 eq ICl Increase Reaction Time Cause_SM->Sol_SM suggests

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • Organic Syntheses. 2,6-Diiodo-p-nitroaniline. Available at: [Link]

  • PrepChem. Preparation of 2-iodo-4-nitroaniline. Available at: [Link]

  • PrepChem. Preparation of 2-Iodo-4-nitroaniline. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of 2-Iodo-6-methyl-4-nitroaniline, a versatile synthetic building block.[1][2] Our focus is to provide you with the causal understanding and practical protocols necessary to minimize impurities and maximize yield.

Section 1: The Synthetic Landscape and Origins of Impurities

The synthesis of this compound is a multi-step process involving electrophilic aromatic substitution. The order of iodination and nitration, as well as the management of substituent directing effects, is critical to the outcome. The primary challenge lies in controlling the regioselectivity and preventing common side reactions.

The aniline functional group is a powerful ortho-, para-director, which can lead to unwanted side products if its reactivity is not properly managed.[3][4][5] The two most logical synthetic routes starting from commercially available materials present distinct challenges and opportunities for impurity formation.

Synthetic_Pathways cluster_0 Route A: Nitration First cluster_1 Route B: Iodination First cluster_2 Route C: Optimized Strategy A1 2-Methyl-4-nitroaniline A2 This compound (Desired Product) A1->A2 Iodination (e.g., NIS, ICl) Challenge: Potential for di-iodination B1 4-Methylaniline (p-Toluidine) B2 2-Iodo-4-methylaniline B1->B2 Iodination B3 This compound (Desired Product) B2->B3 Nitration (HNO₃/H₂SO₄) Challenge: Isomer formation, oxidation C1 4-Methylaniline (p-Toluidine) C2 N-acetyl-4-methylaniline C1->C2 Protection (Ac₂O) C3 N-acetyl-2-iodo-4-methylaniline C2->C3 Iodination C4 N-acetyl-2-iodo-6-methyl-4-nitroaniline C3->C4 Nitration C5 This compound (Desired Product) C4->C5 Deprotection (H⁺/H₂O)

Caption: Common synthetic routes to this compound.

The primary impurities arise from three sources:

  • Poly-halogenation: The highly activating amino group makes the aromatic ring susceptible to over-iodination, often yielding di-iodo species.[3][4]

  • Incorrect Regiochemistry: The directing effects of the substituents can lead to the formation of positional isomers during either the iodination or nitration step.

  • Oxidation: Anilines are electron-rich and prone to oxidation, especially under the strongly acidic conditions of nitration, resulting in the formation of dark, tar-like substances.[4][6]

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
Substituent GroupClassificationDirecting EffectCausality
-NH₂ (Amino)Strongly ActivatingOrtho, ParaThe nitrogen lone pair donates significant electron density to the ring, stabilizing the cationic intermediate (arenium ion), particularly when the electrophile adds to the ortho or para positions.[3][7]
-CH₃ (Methyl)Weakly ActivatingOrtho, ParaInductively donates electron density to the ring, stabilizing the arenium ion.
-I (Iodo)Weakly DeactivatingOrtho, ParaThe inductive effect (electron-withdrawing) deactivates the ring, but the lone pairs on iodine can participate in resonance, directing incoming electrophiles to the ortho and para positions.
-NO₂ (Nitro)Strongly DeactivatingMetaStrongly withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion, especially for ortho/para attack.
-NHCOCH₃ (Amide)Moderately ActivatingOrtho, ParaThe activating effect of the nitrogen lone pair is moderated by the electron-withdrawing acetyl group, preventing over-reaction while still directing ortho/para.[3][6]
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis.

Q1: My reaction produced a significant amount of a di-iodinated byproduct. How can I improve selectivity for mono-iodination?

A1: This is a classic case of over-reaction due to the powerful activating nature of the amino group.[4] The most effective strategy is to temporarily reduce the activating influence of the -NH₂ group through protection.

Causality: Converting the aniline to an acetanilide (-NHCOCH₃) moderates the electron-donating capacity of the nitrogen atom.[3][6] The resulting amide is still an ortho, para-director but is significantly less activating, which allows for a much more controlled mono-halogenation.[4]

Solution:

  • Protect the Amino Group: Before the iodination step, protect the starting aniline (e.g., 4-methylaniline) by reacting it with acetic anhydride to form N-acetyl-4-methylaniline.

  • Perform Iodination: Carry out the iodination on the protected acetanilide. The reaction will proceed much more selectively.

  • Deprotection: After subsequent reaction steps (like nitration), the acetyl group can be easily removed by acid or base hydrolysis to regenerate the free amino group.

Q2: My reaction mixture turned into a dark brown, tarry mess, especially during nitration. What happened and how can I prevent it?

A2: Dark discoloration and tar formation are clear signs of oxidation.[4][6] The electron-rich aniline ring is highly susceptible to oxidation, a problem that is exacerbated by the strong oxidizing and acidic conditions of the nitrating mixture (HNO₃/H₂SO₄).

Solutions:

  • Use Purified Reagents: Ensure your aniline starting material is pure and free of colored, oxidized impurities.[3]

  • Protect the Amino Group: As with preventing poly-iodination, converting the aniline to the more stable acetanilide makes the substrate less prone to oxidation.[3]

  • Maintain Low Temperatures: Nitration reactions are highly exothermic. Strict temperature control (e.g., maintaining the reaction at 0–10 °C) is essential to control the reaction rate and minimize oxidative side reactions.[2]

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[3]

Troubleshooting_Oxidation cluster_solutions Preventative Measures Start Aniline Substrate Condition Strongly Acidic/Oxidizing Conditions (e.g., HNO₃) Start->Condition Problem Oxidation & Polymerization Condition->Problem Result Dark, Tarry Mixture Low Yield of Desired Product Problem->Result Sol1 Protect Amino Group (form Acetanilide) Sol1->Start Apply To Sol2 Strict Temperature Control (e.g., 0-10 °C) Sol2->Start Apply To Sol3 Use High-Purity Reagents Sol3->Start Apply To

Caption: Troubleshooting workflow for preventing oxidation.

Q3: My NMR analysis shows a mixture of nitro-isomers. How can I improve the regioselectivity of the nitration step?

A3: The formation of multiple nitro-isomers indicates that the directing effects of the substituents are not providing complete control under your reaction conditions. When nitrating a substrate like 2-iodo-4-methylaniline, you have competing directing effects that must be carefully managed.

Causality: In 2-iodo-4-methylaniline, the -NH₂ group directs ortho/para, the -CH₃ group directs ortho/para, and the -I group directs ortho/para. The desired product requires nitration at the 6-position, which is ortho to the powerful amino director. However, nitration could also occur at the 5-position.

Solutions:

  • Temperature Control: This is the most critical factor. Lowering the reaction temperature slows down the reaction, increasing the energy difference between the transition states leading to different isomers. This allows the thermodynamically favored product to form more selectively. Maintain a temperature at or below 10 °C.[2]

  • Slow Reagent Addition: Add the nitrating agent (or the substrate solution) dropwise to the reaction mixture with vigorous stirring. This prevents localized areas of high concentration and temperature, which can lead to side reactions.

  • Protecting Group: Using an N-acetyl protecting group not only prevents oxidation but also adds steric bulk, which can further enhance regioselectivity by hindering attack at the position ortho to the amide.

Q4: My final product is discolored, even after initial purification. How can I obtain a clean, colorless product?

A4: A persistent yellow or brown color is typically due to trace amounts of colored impurities, often from oxidation or residual iodine.

Solution:

  • Activated Carbon Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal.[6][8] The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.[8]

  • Bisulfite/Thiosulfate Wash: During the aqueous workup, wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate.[9][10] This will quench and remove any excess halogenating agent (like ICl or I₂) which can cause color.[9][10]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to minimize impurities from the start?

A1: The most robust and reliable route involves protecting the amino group of the starting material (Route C in the diagram above). Starting with 4-methylaniline (p-toluidine), the sequence should be:

  • Protection: Acetylation to form N-acetyl-4-methylaniline. This step is crucial for controlling reactivity.[3][4]

  • Iodination: Iodinate the protected intermediate. This will selectively yield the 2-iodo derivative.

  • Nitration: Nitrate the N-acetyl-2-iodo-4-methylaniline. The acetyl group helps control regioselectivity and prevents oxidation.

  • Deprotection: Hydrolyze the acetyl group to yield the final, pure product. This sequence systematically addresses the main challenges of poly-iodination, oxidation, and regioselectivity.

Q2: Which analytical techniques are best for identifying impurities in my crude product?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the reaction's progress in real-time to determine the optimal reaction time and for a quick qualitative assessment of the crude product's complexity.[2]

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantifying the purity of your product and separating and measuring the percentage of positional isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for confirming the chemical structure of the desired product and identifying the structures of major impurities.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.[8]

Q3: What is the best way to quench the reaction and begin the workup?

A3: After the reaction is complete (as determined by TLC), the mixture should be poured carefully over crushed ice or into cold water.[11][12] This serves multiple purposes:

  • It stops the reaction immediately.

  • It helps to precipitate the organic product, which is typically insoluble in water.

  • It dilutes the strong acids used in nitration, making the mixture safer to handle.

After quenching, the precipitated solid can be collected by filtration. The workup should also include a wash with a reducing agent like sodium bisulfite or thiosulfate to remove residual iodine, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize excess acid.

Section 4: Key Experimental Protocols

Protocol 1: Protective Acetylation of 4-Methylaniline

  • In a suitable flask, dissolve 4-methylaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.

  • After the initial reaction subsides, gently warm the mixture (e.g., 50 °C) for 15-30 minutes to ensure the reaction goes to completion.

  • Pour the warm mixture into a beaker of cold water with vigorous stirring to precipitate the N-acetyl-4-methylaniline.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization with Activated Charcoal

  • Place the crude, colored product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to just dissolve the solid.[8]

  • Add a small amount of activated charcoal (approx. 1-2% of the product's weight) to the hot solution.

  • Swirl the mixture and keep it hot for a few minutes.

  • Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sandin, R. B., Drake, W. V., & Leger, F. (n.d.). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Douglas, C. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Wang, L., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. [Link]

  • ResearchGate. (n.d.). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. [Link]

  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. [Link]

  • Shakhashiri, B.Z. (n.d.). Iodination of Aniline. Chemical Education Xchange. [Link]

  • ChemSynthesis. (2025). 2-iodo-4-nitroaniline. [Link]

  • Garden, S.J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]

  • OrganicERs. (2014). An Electrophilic Iodination of Vanillin. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

Sources

Stability issues of 2-Iodo-6-methyl-4-nitroaniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodo-6-methyl-4-nitroaniline

Welcome to the technical support guide for this compound (CAS 220144-91-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The molecular structure, featuring an aniline backbone with iodo, methyl, and nitro substituents, presents specific stability challenges that require careful handling and storage.

Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has changed color from yellow to a darker orange/brown. What is the likely cause?

A1: Color change in nitroaromatic compounds is a common indicator of degradation. The primary cause is often photodegradation, where exposure to light, particularly UV wavelengths, can initiate decomposition. The C-I and C-NO2 bonds can be susceptible to photolysis. Another potential cause is slow oxidation of the aniline functional group. It is crucial to store the compound in a tightly sealed, amber-colored vial in a dark, cool, and dry place.

Q2: What are the optimal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.

  • Light: Protect from light by using an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture, as aniline compounds can be hygroscopic.

Q3: Is this compound stable in common organic solvents? What about aqueous solutions?

A3:

  • Organic Solvents: The compound is generally stable for short periods in common aprotic organic solvents like DMSO, DMF, and acetonitrile at room temperature when protected from light. However, for long-term storage, it is recommended to store solutions at -20°C or -80°C.

  • Aqueous Solutions: Stability in aqueous solutions is highly pH-dependent. Aniline compounds can be oxidized, and this process can be accelerated at neutral to alkaline pH.[1] Acidic conditions (pH 3-5) may offer better stability against oxidation, but prolonged exposure to strong acids or bases should be avoided, especially at elevated temperatures, as it may promote hydrolysis or other degradation reactions.[2]

Q4: Can I heat this compound or its solutions? What is the thermal decomposition risk?

Q5: What are the expected degradation products I should look for?

A5: Based on the structure, several degradation pathways are plausible:

  • De-iodination: Loss of the iodine atom to form 6-methyl-4-nitroaniline.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.

  • Oxidative Polymerization: The aniline group is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts.[6][7]

  • Photodegradation Products: UV exposure can lead to complex reactions, including the formation of radical species and subsequent byproducts.[8][9]

Troubleshooting Guide: Stability Issues

This table addresses common issues encountered during the handling and use of this compound.

Observed Problem Probable Cause(s) Recommended Action & Rationale
Sample Discoloration (Solid) 1. Photodegradation: Exposure to ambient or UV light.[8][10] 2. Oxidation: Reaction with atmospheric oxygen.1. Confirm Purity: Use HPLC-UV or LC-MS to assess the purity of the material. 2. Improve Storage: Transfer the compound to an amber glass vial, purge with nitrogen or argon, and store in a desiccator at 2-8°C. This minimizes exposure to light, oxygen, and moisture.
Inconsistent Experimental Results 1. Sample Degradation: Use of a partially degraded stock. 2. Solution Instability: Compound degrading in the reaction/assay buffer over the experiment's duration.1. Prepare Fresh Solutions: Always prepare solutions immediately before use from solid material. 2. Conduct a Time-Course Study: Analyze the stability of your compound in the specific solvent or buffer system over time (e.g., at 0, 2, 4, 8 hours) using HPLC to ensure it remains stable for the duration of your experiment.
Low Yield in Synthetic Reactions 1. Reagent Incompatibility: The compound may be degraded by other reagents in the mixture (e.g., strong bases, oxidizing/reducing agents). 2. Thermal Stress: Reaction temperature may be too high, causing decomposition.1. Review Reaction Chemistry: The aniline amine is nucleophilic, while the nitro group is strongly electron-withdrawing. The iodo group can participate in coupling reactions. Ensure reaction conditions are compatible. Avoid strong oxidizing agents unless intended.[11] 2. Optimize Temperature: Attempt the reaction at a lower temperature. Monitor reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and degradation.
Precipitate Formation in Solution 1. Poor Solubility: The compound may have limited solubility in the chosen solvent. 2. Degradation Product: An insoluble degradation product may have formed.1. Verify Solubility: Check the compound's solubility in the chosen solvent. Gentle warming or sonication may help, but monitor for degradation. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.

Visualizations

Chemical Structure and Key Functional Groups

Caption: Structure of this compound.

Troubleshooting Workflow for Stability Issues

Troubleshooting_Workflow Start Stability Issue Observed (e.g., Color Change, Impurity) CheckStorage Review Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage IsStorageOK Conditions Optimal? CheckStorage->IsStorageOK CorrectStorage Action: Correct Storage (Use Amber Vial, Inert Gas, Refrigerate) IsStorageOK->CorrectStorage No AnalyzeSample Analyze Sample Purity (e.g., HPLC, LC-MS) IsStorageOK->AnalyzeSample Yes CorrectStorage->AnalyzeSample IsSamplePure Purity > 98%? AnalyzeSample->IsSamplePure UseSample Proceed with Experiment (Use Fresh Solutions) IsSamplePure->UseSample Yes DiscardSample Action: Discard and Obtain New Stock IsSamplePure->DiscardSample No

Caption: Workflow for troubleshooting stability problems.

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation pathways and develop appropriate handling procedures.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions (Perform in duplicate, including controls):

    • Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. Analyze immediately (T=0).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep the solid powder in an oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution for analysis.

    • Photolytic Degradation: Expose a 100 µg/mL solution (in a quartz cuvette) to a photostability chamber (ICH Q1B guidelines) for a defined period. Also, expose the solid powder to the same conditions.

  • Sample Preparation for Analysis:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with 50:50 acetonitrile:water to a final theoretical concentration of 100 µg/mL.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile (A) and Water (B). (Example: Start with 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, return to initial conditions).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 360 nm, based on its λmax).[10]

    • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound.

    • Identify major degradation products by their retention times and, if coupled to a mass spectrometer, their mass-to-charge ratio.

References

  • J Environ Sci (China). (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Photochemical & Photobiological Sciences. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. RSC Publishing. [Link]

  • PubMed. (n.d.). Aniline degradation by electrocatalytic oxidation. [Link]

  • Environmental Science & Technology Letters. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. ACS Publications. [Link]

  • ResearchGate. (2006). Aniline degradation by electrocatalytic oxidation. [Link]

  • ResearchGate. (2017). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. [Link]

  • Environmental Science & Technology. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link]

  • ResearchGate. (2015). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. [Link]

  • ResearchGate. (2007). Degradation of aniline by a dual-electrode electrochemical oxidation process. [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Journal of the American Chemical Society. (1935). Decomposition of p-Iodoaniline. [Link]

  • ResearchGate. (n.d.). (a) Time versus concentration plot of p-nitroaniline generated from the hydrolysis.... [Link]

  • Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. [Link]

  • PubChem. (n.d.). 2-Nitroaniline. [Link]

  • ChemSynthesis. (n.d.). 2-iodo-4-nitroaniline. [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. [Link]

  • PubChem. (n.d.). 3-Nitroaniline. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Iodoaniline. [Link]

  • ACS Publications. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. [Link]

Sources

Technical Support Center: Industrial Scale-Up of 2-Iodo-6-methyl-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Iodo-6-methyl-4-nitroaniline. This valuable intermediate is utilized in the synthesis of complex molecules for pharmaceuticals and specialized dyes.[1][2] This document is structured to provide foundational knowledge through FAQs and address specific experimental challenges in a detailed troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, focusing on strategy, safety, and scalability.

Q1: What is the most common and industrially viable synthetic route to this compound?

A1: The most prevalent method is the direct electrophilic iodination of 2-methyl-4-nitroaniline. This reaction typically employs an iodinating agent such as Iodine Monochloride (ICl) in a suitable solvent like glacial acetic acid or acetonitrile.[3][4][5] The reaction proceeds as the electron-rich aromatic ring attacks the electrophilic iodine species, with the amino (-NH₂) and methyl (-CH₃) groups directing the substitution to the ortho position relative to the amino group.

Q2: What are the most critical parameters to control when scaling this synthesis from the lab to an industrial setting?

A2: Scaling up this iodination reaction introduces several critical challenges that must be managed carefully:

  • Temperature Control: The reaction is often exothermic. Inadequate heat removal in a large reactor can lead to a reaction runaway, increasing the formation of byproducts and creating significant safety hazards. A jacketed reactor with a robust cooling system is essential.[6]

  • Mixing Efficiency: Homogeneous mixing is crucial to avoid localized "hot spots" and ensure a consistent reaction rate. What is effective with a small magnetic stir bar will not suffice in a large vessel; powerful overhead stirring or baffles are necessary to maintain homogeneity.[6][7]

  • Reagent Addition Rate: The iodinating agent must be added slowly and in a controlled manner to manage the rate of heat generation and prevent a dangerous accumulation of unreacted reagents.[6]

  • Purification Method: Column chromatography, common in lab-scale synthesis, is generally not economically viable for large-scale production. Developing a robust purification protocol based on crystallization or distillation is a key scale-up consideration.[7]

Q3: What are the primary safety hazards associated with this process and how should they be mitigated?

A3: The primary hazards involve the handling of corrosive and volatile materials and managing the reaction exotherm.

  • Iodinating Agents: Iodine monochloride is highly corrosive and reacts with moisture. All operations must be conducted in a closed system within a well-ventilated area, such as a chemical fume hood.[8][9]

  • Iodine Volatility: Iodine can be volatile, especially in acidic solutions. Maintaining neutral or slightly basic pH during workup and ensuring adequate ventilation are crucial to minimize inhalation risks.[8] Personnel should wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, face shields, and chemical-resistant gloves.[10][11]

  • Emergency Preparedness: A quenching solution, such as sodium thiosulfate (Na₂S₂O₃), should always be readily available to neutralize any spills of excess iodine or iodine monochloride.[8] Eyewash stations and safety showers must be in close proximity.[11]

Q4: How does the purity of the 2-methyl-4-nitroaniline starting material impact the final product?

A4: The purity of the starting material is paramount. The synthesis of 2-methyl-4-nitroaniline often involves the nitration of o-toluidine, which can produce a mixture of positional isomers, including 2-methyl-3-nitroaniline, 2-methyl-5-nitroaniline, and 2-methyl-6-nitroaniline.[12] These isomers have similar physical properties, making them difficult to separate. If present in the starting material, they will undergo iodination alongside the desired reactant, leading to a final product contaminated with isomeric iodo-nitroanilines that can be extremely challenging to remove.

Q5: What are the most likely byproducts in this synthesis?

A5: Besides isomeric impurities carried over from the starting material, the primary byproduct is the di-iodinated species, 2,6-diiodo-4-nitroaniline. This occurs when a second iodine atom is added to the ring. Its formation is typically favored by using an excess of the iodinating agent or running the reaction at a higher temperature.[3][13] Unreacted starting material can also be present if the reaction does not go to completion.

Section 2: Synthesis and Purification Protocol

This section provides a representative lab-scale protocol for the synthesis of this compound. This protocol should be optimized and validated before scaling to pilot or industrial quantities.

Synthesis Reaction Pathway

The overall transformation is the electrophilic iodination of 2-methyl-4-nitroaniline.

Synthesis SM 2-Methyl-4-nitroaniline FP This compound SM->FP Iodination Reagents Iodine Monochloride (ICl) Glacial Acetic Acid

Caption: Electrophilic iodination of the starting material.

Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsQuantity
2-Methyl-4-nitroaniline152.150.101.015.2 g
Iodine Monochloride (ICl)162.360.1051.0517.0 g
Glacial Acetic Acid60.05--200 mL
Sodium Thiosulfate (Na₂S₂O₃)158.11--As needed
Sodium Bicarbonate (NaHCO₃)84.01--As needed
Ethanol46.07--For Recrystallization
Water18.02--For Workup & Recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-nitroaniline (15.2 g, 0.10 mol) in glacial acetic acid (150 mL). Stir until all solid has dissolved.

  • Reagent Preparation: In the dropping funnel, prepare a solution of iodine monochloride (17.0 g, 0.105 mol) in glacial acetic acid (50 mL).

  • Controlled Addition: Cool the reaction flask in an ice/water bath to 10-15°C. Begin the dropwise addition of the iodine monochloride solution to the stirred solution of the aniline. Maintain the internal temperature below 20°C throughout the addition, which should take approximately 60-90 minutes. A dark precipitate may form.

  • Reaction Monitoring: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or HPLC to ensure the consumption of the starting material.

  • Quenching and Precipitation: Once the reaction is complete, pour the dark mixture slowly into a beaker containing 1 liter of cold water with vigorous stirring. A yellow-brown solid will precipitate.

  • Neutralization: Add a 10% aqueous solution of sodium thiosulfate dropwise to the slurry until the dark color of excess iodine dissipates. Then, carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the pH is ~7.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification (Recrystallization): Transfer the crude solid to a flask and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified yellow crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. The expected yield is 75-85%.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Workflow Diagram

Troubleshooting start Poor Result: Low Yield or Purity check_completion Is Starting Material (SM) Consumed (TLC/HPLC)? start->check_completion check_purity What is the main impurity? start->check_purity no_sm No check_completion->no_sm yes_sm Yes check_completion->yes_sm cause_incomplete Potential Causes: - Insufficient reaction time - Temperature too low - Reagent stoichiometry issue no_sm->cause_incomplete cause_loss Potential Causes: - Loss during workup - Degradation of product - Poor crystallization yes_sm->cause_loss sol_incomplete Solutions: - Increase reaction time - Slightly increase temperature - Verify ICl concentration/purity cause_incomplete->sol_incomplete sol_loss Solutions: - Optimize precipitation pH - Check for side reactions - Screen recrystallization solvents cause_loss->sol_loss impurity_diiodo Di-iodinated Product check_purity->impurity_diiodo impurity_sm Starting Material check_purity->impurity_sm cause_diiodo Potential Causes: - Excess ICl used - Reaction temp too high - Poor mixing (local excess) impurity_diiodo->cause_diiodo impurity_sm->cause_incomplete sol_diiodo sol_diiodo cause_diiodo->sol_diiodo

Caption: A decision tree for troubleshooting common synthesis issues.

Question & Answer Troubleshooting

Q: My reaction has stalled, and a significant amount of starting material remains. What should I do?

A: Potential Causes:

  • Insufficient Reaction Time/Temperature: The reaction kinetics may be slower than anticipated under the current conditions.

  • Reagent Potency: The iodine monochloride solution may have degraded due to improper storage or exposure to moisture.

  • Inadequate Mixing: In a large-scale reactor, poor mixing can lead to areas where the reagents are not in sufficient contact.[6]

Solutions:

  • First, confirm reagent potency. If the ICl is active, try increasing the reaction time and monitoring progress every hour.

  • If extending the time is ineffective, a slight increase in temperature (e.g., to 25-30°C) may be necessary, but this must be done cautiously as it can increase byproduct formation.

  • On a large scale, verify that the agitation is sufficient to create a homogeneous slurry.

Q: My final product is contaminated with a significant amount of di-iodinated byproduct. How can I prevent this?

A: Potential Causes:

  • Incorrect Stoichiometry: Using more than ~1.05 equivalents of iodine monochloride significantly increases the risk of a second iodination.

  • High Reaction Temperature: Higher temperatures provide the activation energy needed for the less-favorable second substitution.

  • Poor ICl Addition Control: Adding the ICl too quickly can create localized areas of high concentration, promoting di-iodination before the reagent has dispersed.[6]

Solutions:

  • Ensure accurate measurement of the starting material and the iodinating agent. Do not use a large excess of ICl.

  • Strictly maintain the reaction temperature below 20°C during the addition and for the initial reaction period.

  • Slow down the addition rate of the ICl solution and ensure vigorous stirring to promote rapid dispersion.

Q: The reaction experienced an uncontrolled temperature spike (exotherm). What went wrong?

A: Potential Causes:

  • Addition Rate Too Fast: This is the most common cause. The rate of heat generation from the exothermic reaction exceeded the cooling system's capacity to remove it.[6]

  • Inadequate Cooling: The cooling bath or reactor jacket was not cold enough or the heat transfer was inefficient.

  • Accumulation of Reagents: If the reaction failed to initiate at the set temperature, unreacted reagents can build up. When the reaction finally starts, it does so with a large concentration of reactants, causing a sudden and dangerous exotherm.[6]

Solutions:

  • Always add the iodinating agent slowly and monitor the internal temperature continuously. The addition should be stopped immediately if the temperature begins to rise uncontrollably.

  • Ensure your cooling system is appropriately sized for the reaction scale.

  • Confirm that the reaction has initiated (e.g., via a slight, controlled temperature increase) after the first ~5-10% of the ICl has been added before proceeding with the rest of the addition.

Q: The isolated crude product is a dark, oily substance instead of a crystalline solid. What can be done?

A: Potential Causes:

  • Tar Formation: Overheating or the presence of impurities can lead to the formation of polymeric, tarry byproducts.

  • Incomplete Neutralization: Residual acetic acid can prevent proper crystallization.

  • Solvent Choice: The solvent used for precipitation or crystallization may not be optimal.

Solutions:

  • During workup, after quenching with sodium thiosulfate, consider treating the aqueous solution with activated charcoal for 30 minutes before filtration to remove dark, tarry impurities.

  • Ensure the pH of the slurry is neutral (pH 7) before filtering the crude product.

  • For purification, if direct crystallization fails, try dissolving the oil in a minimal amount of a solvent like dichloromethane, filtering it through a short plug of silica gel to remove baseline impurities, and then concentrating and attempting crystallization again.

References

  • 13.0 Iodination Procedure I-125 and I-131, Radiation Safety Manual. University of Nevada, Reno. Available at: [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry. Available at: [Link]

  • 2,6-DIIODO-p-NITROANILINE. Organic Syntheses Procedure. Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health. Available at: [Link]

  • Preparation of 2-Iodo-4-nitroaniline. PrepChem.com. Available at: [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. Available at: [Link]

  • Iodinations: Standard Operating Procedures. The University of Vermont. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Why are some reactions difficult to scale up? Reddit. Available at: [Link]

  • Synthesis of 2-Iodo-4-nitroaniline (12). PrepChem.com. Available at: [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. Available at: [Link]

  • 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Consensus. Available at: [Link]

  • This compound [P90158]. ChemUniverse. Available at: [Link]

  • Preparation method of 2-methyl-4-nitrophenylamine. Google Patents.
  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. Available at: [Link]

  • Inorganic Reactions of Iodine(+1) in Acidic Solutions. ResearchGate. Available at: [Link]

  • 2,6-Diiodo-4-nitroaniline. PubChem. Available at: [Link]

  • 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. Available at: [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Iodo- vs. 2-Bromo-6-methyl-4-nitroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. The 2-halo-6-methyl-4-nitroaniline scaffold is a valuable building block, frequently utilized in the synthesis of complex molecular architectures due to its versatile functional handles.[1][2][3] The amino and nitro groups provide avenues for further derivatization, while the halogen atom serves as a key anchor for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis.

This guide provides an in-depth, objective comparison of the reactivity of two common analogs: 2-Iodo-6-methyl-4-nitroaniline and 2-Bromo-6-methyl-4-nitroaniline. We will delve into the fundamental principles governing their differential reactivity, present comparative experimental data for a cornerstone reaction, and offer field-proven insights to guide researchers and drug development professionals in making the optimal choice for their specific synthetic challenges.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[4] This phenomenon is rooted in the difference in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and longer than the C-Br bond.

BondAverage Bond Energy (kJ/mol)
C-Br~276-285[5][6]
C-I~213-240[5][6]

This disparity in bond strength directly impacts the initial, and often rate-limiting, step of most cross-coupling catalytic cycles: oxidative addition. In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. A lower BDE, as seen with the C-I bond, facilitates a faster rate of oxidative addition, allowing the reaction to proceed under milder conditions and often in shorter timeframes.

G cluster_I This compound cluster_Br 2-Bromo-6-methyl-4-nitroaniline I_Start Ar-I + Pd(0)L2 I_TS [Ar--I--Pd(0)L2]‡ I_Start->I_TS Low ΔG‡ (Weaker C-I Bond) I_End Ar-Pd(II)(I)L2 I_TS->I_End Fast Oxidative Addition Br_End Ar-Pd(II)(Br)L2 Br_Start Ar-Br + Pd(0)L2 Br_TS [Ar--Br--Pd(0)L2]‡ Br_Start->Br_TS High ΔG‡ (Stronger C-Br Bond) Br_TS->Br_End Slower Oxidative Addition

Caption: Oxidative addition energy profile comparison.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a practical context, we will compare the performance of both substrates in a representative Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing biaryl structures. While aryl halides bearing nitro groups are well-tolerated, the choice of halogen significantly influences the required reaction parameters.[7]

Experimental Protocol: A Self-Validating System

The following protocols are designed to highlight the reactivity differences. The conditions for the bromo-aniline are more forcing, reflecting the higher energy barrier for oxidative addition.

Objective: Synthesize 2-Aryl-6-methyl-4-nitroaniline via Suzuki-Miyaura Coupling.

Materials:

  • This compound OR 2-Bromo-6-methyl-4-nitroaniline (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 eq for Ar-I, 0.02 eq for Ar-Br)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

G start Reaction Setup step1 Charge flask with 2-halo-aniline, arylboronic acid, and K₂CO₃. start->step1 step2 Purge with Nitrogen/Argon for 15 min. step1->step2 step3 Add DMF and Water (e.g., 4:1 ratio). step2->step3 step4 Add Pd(OAc)₂ catalyst. step3->step4 step5 Heat reaction to specified temperature and monitor by TLC/LC-MS. step4->step5 workup Reaction Workup step5->workup step6 Cool to RT, dilute with Ethyl Acetate. workup->step6 step7 Wash with water and brine. step6->step7 step8 Dry organic layer (Na₂SO₄), filter. step7->step8 step9 Concentrate in vacuo. step8->step9 purify Purification step9->purify step10 Purify crude product via silica gel column chromatography. purify->step10 end Characterized Product step10->end

Caption: General workflow for Suzuki-Miyaura coupling.

Data Summary & Causality

The following table summarizes the expected experimental parameters and outcomes, grounded in the principles of C-X bond reactivity.

ParameterThis compound2-Bromo-6-methyl-4-nitroanilineCausality & Rationale
Catalyst Loading 0.5 - 1 mol%1 - 2 mol%The higher reactivity of the C-I bond leads to a more efficient catalytic turnover, requiring less catalyst to achieve completion.
Reaction Temp. 60 - 80 °C80 - 100 °CA higher thermal energy input is required to overcome the larger activation barrier for the oxidative addition of the stronger C-Br bond.[8]
Reaction Time 1 - 4 hours6 - 18 hoursThe faster rate of the initial oxidative addition for the iodo-substrate results in a significantly shorter overall reaction time.
Typical Yields Good to ExcellentGood to ExcellentWhile both can provide high yields, achieving them with the bromo-substrate may require more extensive optimization of ligand, base, and temperature.

Field-Proven Insights & Practical Considerations

The choice between the iodo- and bromo-analogs extends beyond reaction kinetics and involves a pragmatic assessment of project goals.

  • Reactivity & Substrate Scope: The milder conditions tolerated by This compound make it the superior choice when working with thermally sensitive substrates or those bearing delicate functional groups. The lower temperatures minimize the risk of decomposition and side reactions.

  • Cost & Process Scalability: For large-scale synthesis and process development, 2-bromo-6-methyl-4-nitroaniline is often the more pragmatic option. Aryl bromides are typically less expensive and more readily available in bulk compared to their iodo counterparts.[9] While requiring more energy input, the cost savings on the starting material can be substantial.

  • Catalyst System Development: The robustness of the C-Br bond often necessitates more sophisticated and expensive catalyst systems (e.g., specialized phosphine ligands) to achieve reactivity comparable to the C-I bond, which can sometimes be coupled effectively with ligand-free systems.[8] This can offset some of the initial cost savings of the bromo-substrate.

  • Downstream Reactions: Consider the potential for subsequent halogen-selective reactions. If a molecule contains both a bromine and an iodine atom, the iodine can often be selectively reacted under mild conditions, leaving the bromine intact for a later transformation.

Conclusion and Recommendations

Both this compound and its bromo-analog are effective building blocks in synthetic chemistry. The decision of which to employ is a strategic one, balancing reactivity with economic and practical considerations.

  • For early-stage drug discovery, complex molecule synthesis, and methodology development, where preserving sensitive functional groups and achieving rapid results is paramount, This compound is the recommended reagent. Its high reactivity ensures reliable coupling under mild conditions.

  • For process development, scale-up, and cost-driven synthetic campaigns, 2-bromo-6-methyl-4-nitroaniline presents a compelling alternative. While requiring more vigorous conditions, its lower cost makes it economically advantageous for large-scale production, provided the target molecule can withstand the necessary reaction parameters.

Ultimately, a thorough understanding of the fundamental reactivity differences, as outlined in this guide, empowers researchers to make an informed, evidence-based decision that aligns with the specific demands of their scientific objectives.

References

  • 2-BROMO-6-METHYL-4-NITROANILINE synthesis - chemicalbook.
  • 2-BROMO-6-NITROANILINE synthesis - ChemicalBook.
  • Synthesis of 2-Iodo-4-nitroaniline (12) - PrepChem.com.
  • 2-Bromo-6-methyl-4-nitroaniline | 102170-56-9 | FB66370 - Biosynth.
  • This compound - MySkinRecipes.
  • 8.8: Strength of Covalent Bonds - Chemistry LibreTexts. Available at: [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. Available at: [Link]

  • An introduction to bond energy and bond length - chemguide. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

  • 4-Nitroaniline - Wikipedia. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Iodo-6-methyl-4-nitroaniline: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. For a molecule such as 2-Iodo-6-methyl-4-nitroaniline, a versatile intermediate in the synthesis of dyes, pigments, and potential pharmaceutical agents, unambiguous structural validation is paramount.[1][2] This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation, alongside complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methods for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystal.[3][4] The method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal, producing a unique diffraction pattern. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms and the nature of their chemical bonds.[3][5]

For a molecule like this compound, X-ray crystallography offers unparalleled advantages:

  • Unambiguous Stereochemistry: It provides a direct visualization of the molecule's absolute configuration, crucial for understanding its biological activity.

  • Precise Bond Lengths and Angles: This data is fundamental for computational modeling and understanding intermolecular interactions.

  • Intermolecular Packing Analysis: The crystal structure reveals how molecules interact with each other in the solid state, influencing properties like solubility and stability.

The journey from a powdered sample to a refined crystal structure involves several critical steps.[3]

1. Crystal Growth (The Bottleneck):

  • Objective: To obtain a single, high-quality crystal of sufficient size (typically >0.1 mm in all dimensions) with no significant internal defects.[3][5]

  • Methodology - Slow Evaporation:

    • Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation at a slightly elevated temperature. The choice of solvent is critical and often determined empirically.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

2. Data Collection:

  • Objective: To mount the crystal and collect a complete set of diffraction data using a diffractometer.

  • Methodology:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data and build a refined atomic model of the molecule.

  • Methodology:

    • The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process involves adjusting atomic coordinates, thermal parameters, and occupancies. The quality of the final structure is assessed using metrics like the R-factor and R-free.[6]

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of 2-Iodo- 6-methyl-4-nitroaniline purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Refinement & Validation solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

ParameterValue
Chemical FormulaC7H7IN2O2
Formula Weight278.05
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.456(2)
b (Å)12.123(3)
c (Å)9.876(2)
β (°)105.45(1)
Volume (ų)975.4(4)
Z4
Calculated Density (g/cm³)1.895
R1 [I > 2σ(I)]0.035
wR2 (all data)0.085
Complementary and Alternative Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a suite of spectroscopic techniques that offer insights into the molecule's structure in solution and confirm the presence of key functional groups.

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[7][8][9]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[8][9]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the reconstruction of the molecular skeleton.[10]

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign chemical shifts and coupling constants.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[11][12] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.[13]

  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][15][16] Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.[14]

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted or reflected light is measured.

  • Spectral Interpretation: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H, C-H, NO₂, C=C).[16][17]

technique_comparison cluster_molecule cluster_techniques cluster_info molecule Molecular Structure xray X-ray Crystallography molecule->xray nmr NMR Spectroscopy molecule->nmr ms Mass Spectrometry molecule->ms ftir FTIR Spectroscopy molecule->ftir xray_info 3D Structure Bond Lengths/Angles Stereochemistry Packing xray->xray_info nmr_info Connectivity Proton/Carbon Environments Solution Structure nmr->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation ms->ms_info ftir_info Functional Groups ftir->ftir_info

Comparative Analysis: Choosing the Right Tool
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Definitive 3D structureConnectivity, solutionMolecular weight, formulaFunctional groups
Sample Phase Solid (single crystal)SolutionSolid/SolutionSolid/Liquid/Gas
Sample Requirement High-quality single crystal5-10 mg, solubleMicrogramsMilligrams
Destructive? NoNoYes (typically)No
Key Advantage Unambiguous structureInformation in solutionHigh sensitivityFast and easy
Key Limitation Crystal growth can be difficultLower resolution than X-rayIndirect structural infoLimited structural info

decision_flowchart start Need to Validate Structure of This compound q1 Is a definitive 3D structure in the solid state required? start->q1 xray Use X-ray Crystallography q1->xray Yes spectroscopy Use a combination of spectroscopic methods q1->spectroscopy No q2 Can high-quality single crystals be grown? xray->q2 q2->spectroscopy No confirm Use spectroscopic methods to confirm identity and purity q2->confirm Yes nmr_ms_ftir NMR for connectivity MS for molecular weight FTIR for functional groups spectroscopy->nmr_ms_ftir

Conclusion

The structural validation of this compound, like any critical chemical entity, demands a multi-faceted analytical approach. Single-crystal X-ray crystallography provides the unequivocal three-dimensional structure in the solid state, serving as the ultimate benchmark. However, its reliance on high-quality crystals can be a significant hurdle. Spectroscopic techniques, including NMR, mass spectrometry, and FTIR, are indispensable partners in this process. They not only corroborate the identity and purity of the compound but also provide crucial information about its structure and behavior in solution. By judiciously combining these powerful analytical tools, researchers can achieve a comprehensive and robust validation of molecular structure, a cornerstone of modern chemical and pharmaceutical research.

References

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Patsnap Eureka. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • CCiTUB. (n.d.). Molecular characterization mass spectrometry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Molecular Mass Spectrometry. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 13). Molecular Mass Spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Crystallographic Growth. (n.d.). Experimental methods for x-ray diffraction. Retrieved from [Link]

  • YouTube. (2022, February 19). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • PubMed Central. (n.d.). The Quality and Validation of Structures from Structural Genomics. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • bioRxiv. (2025, February 8). Novel Protein Structure Validation using PDBMine and Data Analytics Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]

  • PubMed Central. (2011, October 11). A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Retrieved from [Link]

  • Oxford Academic. (n.d.). Conformational analysis of alternative protein structures. Retrieved from [Link]

  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]

  • PubMed Central. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts. Retrieved from [Link]

  • ResearchGate. (2017, April 24). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. Retrieved from [Link]

Sources

Comparative analysis of spectroscopic data of 2-Iodo-6-methyl-4-nitroaniline isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to the Isomers of Iodo-Methyl-Nitroaniline

Abstract

The precise identification of constitutional isomers is a critical challenge in pharmaceutical development and materials science, where distinct molecular structures can lead to vastly different biological activities and physical properties. This guide presents a comprehensive comparative analysis of two key isomers, 2-Iodo-6-methyl-4-nitroaniline (Compound A) and 4-Iodo-2-methyl-6-nitroaniline (Compound B) , utilizing a suite of standard spectroscopic techniques. By delving into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy, this document provides researchers, scientists, and drug development professionals with the foundational principles and practical data needed to unambiguously differentiate these closely related molecules. The causality behind experimental choices and the interpretation of spectral data are explained to provide a robust, self-validating framework for analysis.

Introduction: The Imperative of Isomer Differentiation

In the realm of medicinal chemistry, constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit dramatically different pharmacological profiles. A substituent shift of a single position on an aromatic ring can alter a molecule's ability to bind to a target receptor, change its metabolic pathway, or introduce toxicity. Consequently, rigorous analytical methodologies are required to confirm the identity and purity of a synthesized compound.

This guide focuses on two isomers of iodo-methyl-nitroaniline, C₇H₇IN₂O₂. Both compounds are structurally similar, containing an aniline core substituted with an iodine atom, a methyl group, and a nitro group. However, the different arrangement of these substituents leads to unique electronic and steric environments, which in turn generate distinct spectroscopic fingerprints. Understanding these differences is paramount for quality control, reaction monitoring, and regulatory compliance. This analysis will proceed by systematically comparing the data obtained from five core spectroscopic techniques.

Experimental Design and Protocols

A multi-spectroscopic approach ensures a high degree of confidence in structural elucidation. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and cross-verifiable characterization of the molecule.[1][2][3]

General Experimental Workflow

The overall process for analyzing and differentiating the isomers is outlined below. This workflow ensures that data is collected systematically and allows for correlative analysis between different spectroscopic methods.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Comparison Prep Dissolve Isomer A & B in appropriate deuterated solvents (e.g., CDCl₃, DMSO-d₆) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR Acquire Data FTIR FT-IR Spectroscopy Prep->FTIR Acquire Data MS Mass Spectrometry (EI/ESI) Prep->MS Acquire Data UVVIS UV-Visible Spectroscopy Prep->UVVIS Acquire Data Compare Comparative Analysis of Spectra NMR->Compare FTIR->Compare MS->Compare UVVIS->Compare Elucidate Structural Elucidation & Isomer Confirmation Compare->Elucidate

Caption: General workflow for the spectroscopic analysis of isomers.

Standard Operating Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Preparation : Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

    • Rationale : Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., DMSO-d₆ over CDCl₃) can be crucial if the compound has low solubility or if acidic protons (like -NH₂) need to be observed without rapid exchange.

    • Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters are used, with broadband proton decoupling for the ¹³C spectrum to ensure each unique carbon appears as a singlet.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy :

    • Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

    • Rationale : ATR-FTIR minimizes sample preparation time and avoids issues with sample thickness that can affect transmission methods.

    • Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background is collected and subtracted from the sample spectrum.

  • Mass Spectrometry (MS) :

    • Preparation : Samples are dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (~1 mg/mL).

    • Ionization : Electron Ionization (EI) is used to induce fragmentation, providing structural information. Electrospray Ionization (ESI) can be used for softer ionization to confirm the molecular weight.

    • Analysis : Data is acquired in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed.

  • UV-Visible (UV-Vis) Spectroscopy :

    • Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

    • Rationale : The concentration must be low enough to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 AU).

    • Acquisition : The absorption spectrum is recorded over a range of 200–800 nm. The wavelength of maximum absorbance (λ_max) is identified.

Comparative Spectroscopic Analysis

The key to differentiating Compound A (this compound) and Compound B (4-Iodo-2-methyl-6-nitroaniline) lies in how the different substituent positions influence the local electronic and magnetic environments of the nuclei and bonds.

¹H NMR Spectroscopy: The Aromatic Fingerprint

The aromatic region of the ¹H NMR spectrum is the most informative for differentiating these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

SignalCompound A (this compound)Compound B (4-Iodo-2-methyl-6-nitroaniline)Rationale for Differences
Aromatic H ~8.3 ppm (s, 1H), ~7.9 ppm (s, 1H)~7.8 ppm (d, J≈2 Hz, 1H), ~7.6 ppm (d, J≈2 Hz, 1H)Compound A : Protons at C3 and C5 are meta to each other, but due to the symmetrical placement of I and CH₃ flanking the NH₂, they are singlets. The proton at C3 (ortho to NO₂) is significantly deshielded. Compound B : Protons at C3 and C5 are meta-coupled (small J-coupling), appearing as doublets. The deshielding effect of the nitro group is less pronounced compared to A.
-NH₂ ~6.5 ppm (s, 2H)~6.2 ppm (s, 2H)The steric hindrance from two ortho substituents (I, CH₃) in Compound A may restrict rotation and influence the electronic environment of the amino group differently than in Compound B , which has one ortho nitro group.
-CH₃ ~2.2 ppm (s, 3H)~2.3 ppm (s, 3H)The chemical shift of the methyl group is subtly influenced by the adjacent substituents. The presence of the ortho nitro group in Compound B may cause a slight downfield shift compared to the ortho iodine in Compound A .
  • Expert Insight : The most striking difference is the appearance of two singlets for the aromatic protons in Compound A versus two meta-coupled doublets in Compound B. This is a direct consequence of the substitution pattern and provides an immediate, unambiguous method for differentiation. The downfield shift of one proton to ~8.3 ppm in Compound A is characteristic of a proton ortho to a strongly withdrawing nitro group.[5][6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the chemical environment of each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity and resonance effects of the attached substituents.[4][7]

Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon PositionCompound A (this compound)Compound B (4-Iodo-2-methyl-6-nitroaniline)Rationale for Differences
C-NH₂ ~152~148The C1 carbon is highly deshielded in both, but the ortho substituents in A (I, CH₃) create a different electronic environment than in B (CH₃, NO₂).
C-I ~90~95The carbon directly attached to iodine (ipso-carbon) shows a characteristic upfield shift due to the heavy atom effect. The shift in B (C4) will differ from A (C2) due to the influence of different neighboring groups.
C-NO₂ ~140~145The carbon bearing the nitro group is significantly deshielded. In B , this carbon (C6) is ortho to the amino group, enhancing the deshielding effect.
C-CH₃ ~130~125The position of the methyl-substituted carbon relative to the other functional groups dictates its chemical shift.
Aromatic CH ~128, ~125~130, ~122The chemical shifts of the protonated carbons will vary based on their proximity to electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NO₂, -I) groups.[8]
-CH₃ ~18~20The methyl carbon shift is also sensitive to the overall electronic structure of the ring.
FT-IR Spectroscopy: Vibrational Signatures

FT-IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of both isomers will be broadly similar, subtle shifts in vibrational frequencies can be observed.

Key FT-IR Absorption Bands (cm⁻¹)

VibrationExpected RangeCompound A vs. Compound B
N-H Stretch 3300-3500Two bands expected (symmetric & asymmetric). The exact positions may differ slightly due to variations in hydrogen bonding and electronic effects.[9]
Aromatic C-H Stretch 3000-3100Present in both.
Aliphatic C-H Stretch 2850-2960Present in both, from the methyl group.
C=C Aromatic Stretch 1450-1600Multiple bands expected.
N-O Asymmetric Stretch 1500-1550A very strong, characteristic band. Its position is sensitive to the electronic environment.[10]
N-O Symmetric Stretch 1330-1370A strong, characteristic band.
C-N Stretch 1250-1350Present in both.
C-I Stretch 500-600A weak band in the far-IR region.
  • Trustworthiness : While FT-IR is excellent for functional group confirmation, it is less reliable than NMR for definitive isomer differentiation. The key value of FT-IR here is to confirm that both isomers contain the same fundamental building blocks (NH₂, NO₂, CH₃, Iodo-aromatic).

Mass Spectrometry: Fragmentation Pathways

Both isomers have the same molecular weight (278.0 g/mol ), so their molecular ion peaks ([M]⁺) will appear at the same m/z value. Differentiation must come from analyzing their fragmentation patterns.[11][12]

  • Molecular Ion : [C₇H₇IN₂O₂]⁺˙ at m/z = 278.

  • Key Fragmentation Differences :

    • Compound A (this compound) : The proximity of the iodo and methyl groups to the amino group could lead to characteristic fragmentation involving the loss of these substituents or concerted eliminations. A prominent fragment could arise from the loss of the nitro group ([M-46]⁺).

    • Compound B (4-Iodo-2-methyl-6-nitroaniline) : The ortho-nitro group relative to the amine in Compound B could facilitate a characteristic "ortho effect," such as the loss of an OH radical, which would be absent in Compound A.[13] The fragmentation pattern for 4-nitroaniline itself often involves the loss of the nitro group.[14]

G cluster_A Compound A Fragmentation cluster_B Compound B Fragmentation (Ortho Effect) M [M]⁺˙ m/z = 278 M_A [M]⁺˙ m/z = 278 M_A_NO2 [M-NO₂]⁺ m/z = 232 M_A->M_A_NO2 -NO₂ M_A_I [M-I]⁺ m/z = 151 M_A->M_A_I -I M_B [M]⁺˙ m/z = 278 M_B_OH [M-OH]⁺ m/z = 261 M_B->M_B_OH -OH (Ortho Effect) M_B_NO2 [M-NO₂]⁺ m/z = 232 M_B->M_B_NO2 -NO₂

Caption: Plausible differential fragmentation pathways for the isomers.

UV-Visible Spectroscopy: Electronic Transitions

The λ_max is influenced by the electronic structure, particularly the conjugation between the electron-donating amino group and the electron-withdrawing nitro group.

  • Prediction : In aniline derivatives, the charge transfer band is highly sensitive to substitution.[15][16] The para-relationship between the strong donor (-NH₂) and strong acceptor (-NO₂) in Compound A creates a highly polarized system with extensive conjugation. This typically results in a bathochromic (red) shift, meaning it will absorb light at a longer wavelength (lower energy) compared to other isomers.[17]

  • Expected Outcome :

    • Compound A (this compound) : Expected λ_max ≈ 380-410 nm.

    • Compound B (4-Iodo-2-methyl-6-nitroaniline) : The donor and acceptor groups are not in a direct para or ortho relationship, leading to less efficient charge transfer. Expected λ_max ≈ 340-370 nm.

This significant difference in λ_max provides a simple, rapid, and quantitative method for distinguishing the two isomers.

Conclusion

The unambiguous differentiation of this compound and 4-Iodo-2-methyl-6-nitroaniline is readily achievable through a systematic application of standard spectroscopic techniques.

  • ¹H NMR provides the most definitive evidence, with the aromatic region showing distinct singlet vs. doublet patterns.

  • UV-Vis Spectroscopy offers a rapid and clear distinction based on the significant shift in λ_max due to differences in electronic conjugation.

  • Mass Spectrometry can provide confirmatory evidence through unique fragmentation patterns, particularly the presence or absence of fragments resulting from an ortho effect.

  • ¹³C NMR and FT-IR serve as essential tools for confirming the overall carbon framework and the presence of all required functional groups, respectively, thereby validating the integrity of the sample.

By integrating the data from these complementary techniques, researchers can build a robust and self-validating case for the structural identity of a synthesized compound, ensuring the scientific integrity required for drug development and advanced materials research.

References

  • Chemical Shifts and Interpreting ¹³C NMR Spectra . (2020). Chemistry LibreTexts. [Link]

  • Carbon-13 (¹³C) NMR: Overview . (2024). JoVE. [Link]

  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles . (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects . (2021). ResearchGate. [Link]

  • A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications . (2020). International Journal of ChemTech Research. [Link]

  • Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts . (1967). Analytical Chemistry. [Link]

  • NMR chemical shift prediction of benzenes . Stenutz. [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills . (2023). Education Sciences. [Link]

  • Spectroscopic methods of analysis - Organic analysis II . UCLouvain. [Link]

  • UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay . ResearchGate. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms . University of Wisconsin-La Crosse. [Link]

  • ¹³C NMR Substituent Effects on para-Substituted Tolans . (2020). University of Mississippi eGrove. [Link]

  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... . ResearchGate. [Link]

  • An algorithm for predicting the NMR shielding of protons over substituted benzene rings . (2001). Journal of Molecular Structure: THEOCHEM. [Link]

  • UV-Vis spectra of aniline in different mole fractions of acetonitrile . ResearchGate. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES . The University of Liverpool Repository. [Link]

  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • FTIR spectra of 4-chloro-2-nitroaniline . ResearchGate. [Link]

  • FTIR spectrum of 2-methoxy-4-nitroaniline . ResearchGate. [Link]

  • UV-VIS characterization of substituted polyanilines . Charles Explorer. [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals . (2018). ResearchGate. [Link]

  • Spectroscopy | Organic chemistry | Science . Khan Academy. [Link]

  • Principles of Organic Spectroscopy . (2023). Journal of Modern Organic Chemistry. [Link]

  • Organic Chemistry/Spectroscopy . Wikibooks. [Link]

  • FTIR Spectrum of N-butyl-4-nitroaniline . ResearchGate. [Link]

  • 4-Iodo-2-nitroaniline . SpectraBase. [Link]

  • The UV–vis absorption spectrum of aniline under different EEF (0.000... . ResearchGate. [Link]

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes . (2021). ACS Omega. [Link]

  • Mass Spectrometry: Fragmentation . University of Arizona. [Link]

  • 2,6-Diiodo-4-nitroaniline . PubChem. [Link]

  • 2-Iodo-4-nitroaniline . PubChem. [Link]

  • 2-Iodoaniline . PubChem. [Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines . (2019). Journal of The American Society for Mass Spectrometry. [Link]

  • 2-Iodo-4-nitroaniline - Optional[1H NMR] - Spectrum . SpectraBase. [Link]

  • Fragmentation and Interpretation of Spectra . University of North Texas. [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions . (2001). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns . (2021). Chemistry LibreTexts. [Link]

  • 4-Iodo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. 2-Iodo-6-methyl-4-nitroaniline, a key building block in the synthesis of pharmaceuticals, dyes, and agrochemicals, is no exception.[1] Its molecular structure, featuring iodo, methyl, nitro, and amino groups, presents a unique analytical challenge that demands a robust, validated method for accurate purity determination.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. We will detail a proposed, robust reversed-phase HPLC (RP-HPLC) method, outline a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present illustrative experimental data to support its suitability. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically sound protocol.

The Primacy of HPLC in Purity Profiling

High-Performance Liquid Chromatography is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like substituted nitroanilines.[2] Its high resolving power is essential for separating the main analyte from structurally similar process-related impurities and potential degradants. The choice of an analytical method is a critical decision, and for this compound, HPLC offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy.

Proposed RP-HPLC Method for this compound

The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs like 2-Iodo-4-nitroaniline. These compounds are generally soluble in organic solvents like methanol and acetonitrile and exhibit strong UV absorbance due to the nitroaromatic chromophore. For instance, 2-Iodo-4-nitroaniline has a maximum absorbance (λmax) at 360 nm, providing a logical starting point for detection wavelength selection.

Rationale for Method Parameters:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar to nonpolar compounds like our target analyte. The octadecylsilyl stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or nonpolar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is chosen for its versatility and UV transparency. Acetonitrile serves as the strong organic modifier, while water is the weak solvent. A gradient elution is proposed to ensure the timely elution of any late-eluting, more hydrophobic impurities while maintaining good resolution for early-eluting polar impurities. The addition of a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is recommended to suppress the ionization of the aniline's amino group, thereby ensuring a single analyte form and promoting sharp, symmetrical peaks.

  • Detection: Based on the λmax of analogous nitroanilines, a detection wavelength of 360 nm is proposed. A Photodiode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: Proposed HPLC Method
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B, 2-15 min: 40% to 90% B, 15-18 min: 90% B, 18.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 360 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Comprehensive Method Validation: An ICH Q2(R1) Approach

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] For a purity assessment method, this means proving it can accurately and reliably quantify the main compound and its impurities. The following validation parameters are critical, as outlined in the ICH Q2(R1) guideline.

HPLC_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Experimental Execution cluster_Analysis Analysis & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (HPLC) ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spiking) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis vs. Acceptance Criteria Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Generate Validation Report DataAnalysis->Report

HPLC Method Validation Workflow
Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity method, this is often demonstrated through forced degradation studies.

Experimental Protocol: The sample of this compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: 105 °C for 48 hours.

  • Photolytic Stress: UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from all degradation product peaks, and the peak purity analysis (via PDA detector) of the main peak in the stressed samples passes the acceptance criteria.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: A stock solution of the this compound reference standard is prepared and diluted to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL). Each concentration is injected in triplicate. The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

ParameterAcceptance CriterionIllustrative Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero1.25 mAU*s
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo or a known sample with known amounts of the analyte.

Experimental Protocol: Known amounts of this compound reference standard are added to a sample matrix (e.g., a mixture of known impurities) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate and analyzed. The percentage recovery is then calculated.

Spiked LevelAcceptance CriterionIllustrative Mean Recovery (%)
80% 98.0% - 102.0%99.5%
100% 98.0% - 102.0%100.2%
120% 98.0% - 102.0%101.1%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the target concentration are made on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument.

The relative standard deviation (%RSD) of the peak areas is calculated for both sets of experiments.

Precision LevelAcceptance Criterion (%RSD)Illustrative Result (%RSD)
Repeatability ≤ 2.0%0.45%
Intermediate Precision ≤ 2.0%0.68%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

ParameterAcceptance CriterionIllustrative Result
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.5 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Protocol: Small changes are made to the method parameters one at a time, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are monitored. The method is robust if the results remain within the acceptance criteria for system suitability despite these variations.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

Tech_Comparison cluster_HPLC cluster_GC cluster_HPTLC Main Purity Assessment of This compound HPLC HPLC (High-Performance Liquid Chromatography) Main->HPLC Primary Method GC GC (Gas Chromatography) Main->GC Alternative HPTLC HPTLC (High-Performance Thin-Layer Chromatography) Main->HPTLC Alternative HPLC_Pro1 High Resolution HPLC->HPLC_Pro1 HPLC_Pro2 Quantitative Accuracy HPLC->HPLC_Pro2 HPLC_Con1 Moderate Throughput HPLC->HPLC_Con1 GC_Pro1 Excellent for Volatiles (e.g., Residual Solvents) GC->GC_Pro1 GC_Con1 Thermal Degradation Risk GC->GC_Con1 GC_Con2 Derivatization may be needed GC->GC_Con2 HPTLC_Pro1 High Throughput HPTLC->HPTLC_Pro1 HPTLC_Con1 Lower Resolution HPTLC->HPTLC_Con1 HPTLC_Con2 Semi-Quantitative HPTLC->HPTLC_Con2

Comparison of Analytical Techniques
Comparison Summary
FeatureHPLCGas Chromatography (GC)High-Performance Thin-Layer Chromatography (HPTLC)
Applicability Ideal for non-volatile and thermally labile compounds. Excellent for separating isomers and degradants.Best for volatile and thermally stable compounds.[4] Good for residual solvent analysis.Suitable for a wide range of compounds.
Resolution Very HighVery HighModerate
Quantification Highly quantitative with excellent accuracy and precision.Quantitative with proper calibration.Primarily semi-quantitative; can be quantitative with a densitometer.
Throughput Moderate; can be automated.ModerateHigh; multiple samples can be run simultaneously.[5]
Key Limitation Higher cost per sample compared to HPTLC.Risk of thermal degradation for compounds like nitroanilines.[2] Derivatization may be required.Lower resolution and sensitivity compared to HPLC and GC.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For this compound, which is a solid with a relatively high molecular weight, GC analysis would likely require high inlet temperatures, posing a significant risk of on-column degradation.[2] This makes it less suitable for accurate purity profiling of the main component but an excellent choice for quantifying volatile impurities, such as residual solvents from the synthesis process.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of high throughput, allowing for the rapid screening of multiple samples on a single plate.[5] However, its resolving power is generally lower than that of HPLC, which could be a significant drawback if closely related isomeric impurities are present. While modern HPTLC with densitometry can provide quantitative data, it often lacks the precision and accuracy of HPLC for rigorous purity determinations.

Conclusion

For the comprehensive and reliable purity assessment of this compound, a validated High-Performance Liquid Chromatography method is the unequivocal choice. The proposed RP-HPLC method, built on sound chromatographic principles and validated according to ICH guidelines, provides the necessary specificity, accuracy, and precision to ensure the quality of this critical chemical intermediate. While alternative techniques like GC and HPTLC have their merits, particularly for analyzing volatile impurities or for rapid screening, they do not match the overall performance of HPLC for a complete purity profile. By adopting a robustly validated HPLC method, researchers and drug developers can have high confidence in the quality of their materials, a critical step in the path to producing safe and effective final products.

References

  • This compound. MySkinRecipes. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Preparation of 2-iodo-4-nitroaniline. PrepChem.com. [Link]

  • This compound. MySkinRecipes. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). [Link]

Sources

A Predictive Comparison of the Biological Activity of 2-Iodo-6-methyl-4-nitroaniline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nitroaniline scaffold serves as a versatile backbone for the development of novel therapeutic agents. The electronic properties imparted by the nitro and amino functionalities, particularly the electron-withdrawing nature of the nitro group, render these molecules susceptible to bioreduction in hypoxic environments, a hallmark of solid tumors.[1] This guide presents a forward-looking comparative analysis of the potential biological activities of hypothetical derivatives of 2-Iodo-6-methyl-4-nitroaniline. While direct experimental data for a comprehensive series of these specific derivatives is not yet prevalent in published literature, this document leverages established structure-activity relationships (SAR) from related nitroaniline and halogenated compounds to provide a predictive framework for researchers, scientists, and drug development professionals. The insights herein are intended to guide the rational design and synthesis of novel derivatives with potentially enhanced anticancer and antimicrobial properties.

The this compound Core: A Privileged Scaffold

The parent molecule, this compound, possesses a unique combination of functional groups that suggest a predisposition for biological activity. The iodine atom at the 2-position can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding. The methyl group at the 6-position can modulate the electronic properties and steric profile of the molecule, while the nitro group at the 4-position is a key determinant of its potential as a bioreductive prodrug.[1] The primary amine at the 1-position offers a convenient handle for the introduction of a wide array of substituents, allowing for the systematic exploration of the chemical space and the optimization of biological activity.

Predictive Biological Activity Comparison of Hypothetical Derivatives

Based on established SAR principles, we can forecast the likely impact of various substitutions on the aniline nitrogen of the this compound core. The following table summarizes these predictions for a hypothetical series of derivatives.

Derivative IDN-SubstituentPredicted Primary Biological ActivityRationale for Predicted Activity
Parent -HBaseline Anticancer & AntimicrobialThe core structure possesses the fundamental features for bioreductive activation and potential cytotoxicity.
DERIV-01 -AcetylReduced ActivityAcylation of the aniline nitrogen is expected to decrease its electron-donating ability, potentially reducing the overall reactivity of the molecule and hindering interactions with biological targets.
DERIV-02 -PhenylEnhanced Anticancer ActivityThe introduction of a phenyl ring can promote π-π stacking interactions with aromatic residues in the active sites of target proteins, such as kinases.[1]
DERIV-03 -4-MethoxyphenylEnhanced Anticancer & Kinase InhibitionThe methoxy group is an electron-donating group that can increase the electron density of the N-phenyl ring, potentially enhancing binding affinity to kinase targets.
DERIV-04 -4-ChlorophenylEnhanced Anticancer & AntimicrobialThe presence of a halogen on the N-phenyl ring can increase lipophilicity, facilitating cell membrane penetration. Halogens can also participate in halogen bonding, further stabilizing protein-ligand complexes.[2]
DERIV-05 -(4-Sulfonamidophenyl)Enhanced Anticancer (Carbonic Anhydrase Inhibition)The sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibitors. Targeting this enzyme, which is often overexpressed in tumors, could lead to potent anticancer activity.[3]
DERIV-06 -(Quinazolin-4-yl)Potent EGFR/VEGFR-2 Kinase InhibitionThe 4-anilinoquinazoline scaffold is a well-established core for potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer progression.[4][5]

Visualizing the Synthesis and Derivatization Strategy

The following workflow outlines a general synthetic approach for generating a library of N-substituted this compound derivatives for biological screening.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Start This compound Reaction N-Arylation or N-Acylation Start->Reaction Derivatives Library of N-Substituted Derivatives (DERIV-01 to DERIV-06) Reaction->Derivatives Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Derivatives->Antimicrobial Kinase Kinase Inhibition Assays Derivatives->Kinase

Caption: Synthetic and screening workflow for this compound derivatives.

Proposed Signaling Pathway for Anticancer Activity

The predicted anticancer activity of these derivatives is likely to be multifactorial. The following diagram illustrates a plausible signaling pathway involving the inhibition of a receptor tyrosine kinase (RTK) like EGFR, a common target for anticancer drugs.

G Derivative DERIV-06 (e.g., Quinazoline derivative) RTK Receptor Tyrosine Kinase (e.g., EGFR) Derivative->RTK Inhibition Pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer action via RTK inhibition.

Experimental Protocols

To validate the predicted biological activities, the following standardized experimental protocols are recommended.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized derivatives against a panel of human cancer cell lines.

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

  • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.
  • Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

1. Microorganism Preparation:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37°C.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

2. Broth Microdilution:

  • In a 96-well microplate, add 100 µL of Mueller-Hinton broth to each well.
  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
  • Inoculate each well with 5 µL of the prepared bacterial suspension.
  • Include a positive control (bacteria without compound) and a negative control (broth only).

3. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

While this guide provides a predictive framework, it is imperative that these hypotheses are validated through rigorous experimental testing. The this compound scaffold holds considerable promise for the development of novel anticancer and antimicrobial agents. The proposed derivatives and experimental protocols offer a strategic starting point for researchers to explore this exciting area of medicinal chemistry. Further optimization of the lead compounds identified through these screens could pave the way for the next generation of targeted therapeutics.

References

  • PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • Al-Warhi, T., et al. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PLoS One. 2022. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available from: [Link]

  • Hennequin, L. F., et al. Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2006;16(10):2672-6. Available from: [Link]

Sources

A Researcher's Guide to the Computational Modeling of 2-Iodo-6-methyl-4-nitroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the computational modeling of 2-Iodo-6-methyl-4-nitroaniline, a versatile synthetic building block. In the spirit of rigorous scientific inquiry, we will not only detail the theoretical framework for modeling this molecule but also objectively compare its predicted properties with experimentally-derived data from structurally similar analogs. This guide is intended to be a practical resource, offering both theoretical insights and actionable protocols for your own computational chemistry workflows.

Introduction: The Synthetic Utility of Substituted Nitroanilines

This compound (CAS: 220144-91-2) is a substituted aromatic amine with significant potential in various fields, including the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Its molecular architecture, featuring an iodo group, a methyl group, a nitro group, and an amino group on a benzene ring, provides multiple avenues for synthetic transformations. The iodo substituent is particularly valuable for carbon-carbon bond formation via cross-coupling reactions, while the nitro and amino groups are precursors for a wide range of functionalizations.[1] Understanding the physicochemical and electronic properties of this molecule is paramount for its effective utilization in complex synthetic pathways.

Computational modeling offers a powerful, cost-effective, and time-efficient approach to elucidate these properties before embarking on extensive laboratory work. This guide will walk you through the process of modeling this compound and compare the predicted data with known information for related compounds, namely 2-Iodo-4-nitroaniline and 2,6-Diiodo-4-nitroaniline.

Comparative Analysis of Physicochemical Properties

PropertyThis compound2-Iodo-4-nitroaniline2,6-Diiodo-4-nitroaniline
CAS Number 220144-91-2[1][2]6293-83-0[3]5398-27-6[4][5]
Molecular Formula C₇H₇IN₂O₂[1]C₆H₅IN₂O₂C₆H₄I₂N₂O₂[5]
Molecular Weight 278.05 g/mol [1]264.02 g/mol 389.92 g/mol [4][5]
Melting Point (°C) Predicted105-109Not available
LogP (Octanol/Water) PredictedNot availableNot available
Dipole Moment (Debye) PredictedNot availableNot available

Note: Predicted values are to be determined through computational modeling as outlined in the subsequent sections.

Computational Modeling Workflow: A Step-by-Step Protocol

The following protocol outlines a standard workflow for the computational modeling of small organic molecules using Density Functional Theory (DFT), a widely accepted and robust method.

I. Molecular Structure Optimization
  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer. This is crucial as the molecular conformation can significantly impact its properties.

  • Geometry Optimization:

    • Methodology: Employ a suitable DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.

    • Basis Set: Utilize a basis set that can adequately describe the heavy iodine atom, such as LANL2DZ for iodine and a Pople-style basis set like 6-31G(d) for the other atoms.

    • Software: This can be performed using software packages like Gaussian, ORCA, or GAMESS.

    • Verification: A true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

II. Prediction of Physicochemical Properties
  • Thermodynamic Properties: From the frequency calculation, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be extracted.

  • Electronic Properties:

    • Dipole Moment: The optimized geometry will yield the molecule's dipole moment, providing insight into its polarity.

    • Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and electron-deficient regions of the molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack.

III. Spectroscopic Properties Simulation
  • Infrared (IR) Spectroscopy: The vibrational frequencies calculated during the geometry optimization can be used to simulate the IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: Use the Gauge-Independent Atomic Orbital (GIAO) method with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(2d,p)).

    • Output: Predict the ¹H and ¹³C NMR chemical shifts. These can be compared to experimental spectra of analogous compounds for validation.

Workflow Visualization

computational_workflow cluster_input Input Generation cluster_optimization Geometry Optimization & Frequencies cluster_properties Property Prediction cluster_analysis Analysis & Comparison mol_build 1. Molecular Structure Generation conf_search 2. Conformational Search mol_build->conf_search geom_opt 3. DFT Geometry Optimization conf_search->geom_opt freq_calc 4. Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic thermo Thermodynamic Properties freq_calc->thermo spectro Spectroscopic Properties (IR, NMR) freq_calc->spectro comparison Comparison with Experimental Data of Analogs thermo->comparison electronic->comparison spectro->comparison molecule_logic cluster_molecule This compound cluster_properties Influence on Properties Iodo Iodo Group Reactivity Reactivity Iodo->Reactivity Halogen Bonding Cross-Coupling Site Solubility Solubility Iodo->Solubility Methyl Methyl Group Methyl->Solubility Electronic Electronic Distribution Methyl->Electronic Electron Donating Nitro Nitro Group Nitro->Solubility Nitro->Electronic Strongly Electron Withdrawing Amino Amino Group Amino->Solubility Amino->Electronic Electron Donating Spectra Spectroscopic Signature Electronic->Reactivity Electronic->Spectra

Caption: Interplay of functional groups influencing the properties of this compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational modeling of this compound. By following the outlined protocols, researchers can gain valuable insights into the physicochemical, electronic, and spectroscopic properties of this molecule. The comparative approach, benchmarking against known data from structural analogs, is crucial for validating the computational results and building confidence in the predictive models.

Future work should focus on synthesizing this compound and experimentally determining its properties to directly validate the computational predictions. Furthermore, modeling the transition states of reactions involving this molecule can provide deeper insights into its reactivity and guide the design of novel synthetic routes.

References

  • MySkinRecipes. This compound. [Link]

  • ChemSynthesis. 2-iodo-4-nitroaniline. [Link]

  • PubChem. 2-Iodo-4-nitroaniline. [Link]

  • PubChem. 2,6-Diiodo-4-nitroaniline. [Link]

  • Cheméo. Chemical Properties of 2,6-Diiodo-4-nitroaniline (CAS 5398-27-6). [Link]

  • PrepChem.com. Synthesis of 2-Iodo-4-nitroaniline (12). [Link]

  • PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. [Link]

  • SpectraBase. 4-Iodo-2-nitroaniline. [Link]

  • PubChem. 2-Iodoaniline. [Link]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-of-Antibodies-Raised-Against-2-Iodo-6-methyl-4-nitroaniline-Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-Technical-Guide-for-Researchers-and-Drug-Development-Professionals

In the fields of pharmaceutical research and clinical diagnostics, the development of highly specific antibodies is paramount.[1][2][3] This is especially true when targeting small molecules, such as derivatives of 2-iodo-6-methyl-4-nitroaniline, which may serve as crucial biomarkers or therapeutic targets. The ability of an antibody to distinguish between its target and structurally similar molecules, a property known as specificity, is critical for the accuracy of diagnostic assays and the safety and efficacy of targeted therapies.[1][2][4] Poor specificity can lead to off-target effects and unreliable data, potentially derailing drug development programs and compromising patient safety.[2][5]

This guide provides a comprehensive overview of the methodologies for generating antibodies against this compound and presents a comparative analysis of their cross-reactivity with structurally related derivatives. We will delve into the underlying principles of hapten-carrier conjugation, immunization strategies, and the application of competitive enzyme-linked immunosorbent assay (ELISA) for specificity assessment.

The-Critical-First-Step-Designing-the-Immunogen

Small molecules like this compound are not immunogenic on their own and are referred to as haptens.[6][][8][9] To elicit an immune response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[6][][8][9][10] The choice of carrier protein and the conjugation chemistry are critical determinants of the resulting antibody's specificity.

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6][] KLH is generally preferred for immunization due to its high immunogenicity, while BSA conjugates are often used for screening assays to avoid selecting antibodies that recognize the carrier protein itself.

The conjugation strategy depends on the available functional groups on the hapten. For this compound, the amine group is a common site for conjugation. A widely used method is the formation of an amide bond with carboxyl groups on the carrier protein, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6]

Caption: Workflow for the synthesis of immunizing and coating antigens.

Generating-and-Characterizing-the-Antibodies

Once the immunogen is prepared, it is used to immunize host animals, typically rabbits or mice, to generate a polyclonal or monoclonal antibody response, respectively. The resulting antisera or hybridoma supernatants are then screened for the presence of antibodies that bind to the hapten.

The core of this guide focuses on the characterization of antibody specificity through cross-reactivity studies. A competitive ELISA is the most common and effective format for this purpose when dealing with small molecule targets.[11][12][13]

Experimental-Protocol-Competitive-ELISA-for-Cross-Reactivity-Assessment

This protocol outlines the steps for determining the cross-reactivity of an antibody raised against this compound with a panel of structurally similar derivatives.

Materials:

  • Coating Antigen: this compound-BSA conjugate

  • Primary Antibody: Antiserum or purified antibody raised against this compound-KLH

  • Secondary Antibody: Enzyme-conjugated anti-host IgG (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Buffers: Phosphate-buffered saline (PBS), PBS with 0.05% Tween 20 (PBST), Carbonate-bicarbonate buffer

  • Blocking Agent: 5% non-fat dry milk or 1% BSA in PBST

  • Analytes: this compound (target analyte) and its derivatives (cross-reactants)

  • 96-well microtiter plates

Procedure:

  • Coating: Dilute the coating antigen (this compound-BSA) to an optimal concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte and each cross-reactant in PBST.

    • In a separate plate or tubes, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Caption: Step-by-step workflow for the competitive ELISA.

Analyzing-and-Interpreting-the-Data

The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each of the potential cross-reactants. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from these curves.

The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Comparative-Cross-Reactivity-Data

The following table presents hypothetical but plausible cross-reactivity data for an antibody raised against this compound. The selected derivatives have subtle structural modifications to assess the antibody's specificity.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target) Target Structure10100%
2-Bromo-6-methyl-4-nitroanilineBromo Derivative5020%
2-Chloro-6-methyl-4-nitroanilineChloro Derivative2005%
2-Iodo-4-nitroanilineNo-Methyl Derivative8012.5%
2-Iodo-6-methylanilineNo-Nitro Derivative>1000<1%
4-NitroanilineParent Aniline>1000<1%

Interpretation of Results:

The hypothetical data indicates that the antibody exhibits high specificity for the target analyte, this compound. The cross-reactivity decreases significantly with modifications to the halogen at position 2, with the bromo-derivative showing moderate cross-reactivity and the chloro-derivative showing low cross-reactivity. The absence of the methyl group at position 6 also reduces the antibody's affinity. Crucially, the removal of the nitro group or both the iodo and methyl groups results in negligible cross-reactivity, highlighting the importance of these functional groups for antibody recognition.

Conclusion

This guide has outlined the critical steps and considerations for developing and characterizing antibodies against small molecules, using this compound as a case study. The provided experimental protocol for competitive ELISA and the framework for data analysis offer a robust system for assessing antibody specificity. For researchers and drug development professionals, rigorous cross-reactivity testing is a non-negotiable aspect of antibody validation, ensuring the reliability of immunoassays and the targeted efficacy of antibody-based therapeutics.[14][15][16][17] The success of any antibody-dependent application hinges on the foundational understanding and meticulous execution of these principles.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]

  • Chen, W., et al. (n.d.). Predictions of Antibody Biophysical Properties for Improving Drug Development. ProQuest.
  • Cohen, L., et al. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. [Link]

  • Polaris Market Research. (2025, October 9). Why is Antibody Specificity Testing Important?. [Link]

  • Andreasson, U., et al. (2015, August 19). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]

  • Stanker, L. H., et al. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Hapten. [Link]

  • Walt Lab. (n.d.). Detection of Other Biomolecules. Tufts University. [Link]

  • Bio-Techne. (2025, April 24). What Are Antibodies Used for in Drug Development?. [Link]

  • Cohen, L., et al. (2018, December 26). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Andreasson, U., et al. (2015, August 19). A Practical Guide to Immunoassay Method Validation. ResearchGate. [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Andreasson, U., et al. (2015, August 19). A Practical Guide to Immunoassay Method Validation. Semantic Scholar. [Link]

  • Mauriz, E., et al. (2006, July 1). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]

  • Yin, J., et al. (2016, February 1). Selecting and engineering monoclonal antibodies with drug-like specificity. Current Opinion in Chemical Biology. [Link]

  • Bio-Rad. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Iodo-6-methyl-4-nitroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the synthetic routes to 2-Iodo-6-methyl-4-nitroaniline, a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The strategic placement of the iodo, methyl, and nitro groups on the aniline ring makes this compound a versatile building block in organic synthesis. This document will explore various synthetic strategies, compare their efficiencies, and provide detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique regioselectivity challenge. The starting material, 2-methyl-4-nitroaniline, possesses two activating groups (amino and methyl) and one deactivating group (nitro). The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The nitro group is a meta-director. The desired product requires iodination at the position ortho to the amino group and meta to the nitro group. Understanding the interplay of these directing effects is crucial for achieving high yields and purity.

Comparative Analysis of Synthetic Methodologies

Several approaches have been developed for the synthesis of this compound. The primary methods involve the direct iodination of 2-methyl-4-nitroaniline or a multi-step synthesis involving the introduction of the functional groups in a different order.

Method Reagents & Conditions Yield Advantages Disadvantages
Method A: Direct Iodination with Iodine Monochloride 2-methyl-4-nitroaniline, Iodine monochloride (ICl), Acetic AcidModerate to HighOne-step reaction, readily available reagents.Formation of di-iodinated byproducts, hazardous reagent (ICl).[2][3]
Method B: Iodination with N-Iodosuccinimide (NIS) 2-methyl-4-nitroaniline, N-Iodosuccinimide (NIS), Acid catalyst (e.g., TFA)HighHigh regioselectivity, milder reaction conditions.NIS can be expensive, potential for side reactions if not controlled.[4]
Method C: Iodination using Molecular Iodine and an Oxidizing Agent 2-methyl-4-nitroaniline, I₂, Oxidizing agent (e.g., H₂O₂, NaIO₃), Acidic mediumVariableCost-effective, environmentally benign oxidants can be used.Reaction kinetics can be slow, may require optimization of the oxidizing system.
Method D: Multi-step Synthesis via Sandmeyer Reaction 2-methyl-4-nitroaniline → Diazotization → Sandmeyer reaction with KIModerateGood for introducing iodine at specific positions that are difficult to access directly.Multi-step process, use of potentially unstable diazonium salts.

Expert Insight: While direct iodination with ICl is a classic and often effective method, the control of regioselectivity and the prevention of di-iodination can be challenging. For research and development purposes where high purity is paramount, the use of NIS often provides a cleaner reaction profile with higher yields of the desired mono-iodo product. The choice of solvent and acid catalyst is critical in modulating the reactivity of NIS and achieving the desired outcome.

Experimental Protocols

Method A: Direct Iodination with Iodine Monochloride

This protocol is adapted from established procedures for the iodination of anilines.[2][3]

Materials:

  • 2-methyl-4-nitroaniline

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Sodium thiosulfate solution (20%)

  • Brine

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water, followed by a cold solution of sodium thiosulfate to remove any unreacted iodine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality: The use of glacial acetic acid as a solvent helps to moderate the reactivity of the system. The slow, dropwise addition of ICl at a low temperature is crucial to control the exothermic nature of the reaction and minimize the formation of di-substituted byproducts.

Method B: Iodination with N-Iodosuccinimide (NIS)

This protocol leverages the milder and more selective iodinating properties of NIS.[4]

Materials:

  • 2-methyl-4-nitroaniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or other suitable acid catalyst

  • Acetonitrile (dry)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of 2-methyl-4-nitroaniline in dry acetonitrile, add N-Iodosuccinimide.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Rationale: The acid catalyst (TFA) activates the NIS, making it a more potent electrophile for the iodination of the electron-rich aniline ring. Acetonitrile is a common solvent for these reactions due to its polarity and ability to dissolve both the substrate and the reagents.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic methods, the following diagrams illustrate the key steps involved.

Synthesis_Method_A cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Reaction Mixture Reaction Mixture 2-methyl-4-nitroaniline->Reaction Mixture ICl ICl ICl->Reaction Mixture Acetic Acid Acetic Acid Acetic Acid->Reaction Mixture This compound This compound Reaction Mixture->this compound Direct Iodination

Caption: Workflow for the synthesis of this compound via Method A.

Synthesis_Method_B cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline Reaction Mixture Reaction Mixture 2-methyl-4-nitroaniline->Reaction Mixture NIS NIS NIS->Reaction Mixture TFA TFA TFA->Reaction Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction Mixture This compound This compound Reaction Mixture->this compound Selective Iodination

Caption: Workflow for the synthesis of this compound via Method B.

Conclusion and Recommendations

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. For large-scale industrial production where cost is a primary concern, direct iodination with iodine monochloride may be a viable option, provided that the reaction conditions are carefully optimized to control byproduct formation. However, for research and pharmaceutical applications where high purity and yield are critical, the use of N-iodosuccinimide is highly recommended due to its superior regioselectivity and milder reaction conditions.

It is imperative for researchers to conduct a thorough risk assessment before undertaking any of these synthetic procedures, as they involve hazardous materials. Adherence to standard laboratory safety practices is essential.

References

  • Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 2-Iodo-4-nitroaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from [Link]

  • ACS Publications. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. Organic Letters. Retrieved from [Link]

Sources

A Comparative Guide to Purity Verification of 2-Iodo-6-methyl-4-nitroaniline Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Iodo-6-methyl-4-nitroaniline, a vital intermediate in the synthesis of various dyes, pigments, and potential pharmaceutical candidates, is no exception.[1] Its complex structure, featuring iodo, methyl, and nitro functional groups, presents unique analytical challenges for accurate quantification.[2][3]

This guide provides an in-depth comparison of modern analytical techniques for verifying the purity of this compound. We will move beyond simple protocol recitation to explore the underlying principles and causalities of experimental design, focusing on the robust methodology of using a deuterated internal standard. This approach is designed to provide researchers, scientists, and drug development professionals with a framework for selecting and validating the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.

The Foundational Principle: Why Use a Deuterated Internal Standard?

The core challenge in any quantitative analysis is mitigating variability. Errors can arise from sample preparation, instrument drift, or injection inconsistencies. An internal standard (IS) is a compound added in a constant, known amount to every sample, calibrant, and control.[4] The final quantification is based on the ratio of the analyte's response to the IS's response, thereby correcting for variations that affect both compounds proportionally.[5]

Why a deuterated internal standard?

  • Chemical Equivalence: A deuterated standard is chemically almost identical to the analyte. This ensures it behaves similarly during extraction and chromatographic separation, making it an ideal proxy.

  • Spectral Distinction: In mass spectrometry, the deuterium atoms give the IS a distinct, higher mass, allowing it to be clearly resolved from the non-deuterated analyte. In Nuclear Magnetic Resonance (NMR), the deuterium signals are not observed in a standard ¹H spectrum, preventing signal overlap while allowing a non-deuterated analogue to be used as the standard.

This guide will use Maleic acid-d2 as the chosen internal standard for Quantitative NMR (qNMR) analysis, selected for its high purity, stability, and simple, sharp singlet in a relatively clear region of the ¹H NMR spectrum, which does not overlap with the analyte signals.[6][7]

Comparative Methodologies for Purity Verification

We will evaluate three primary analytical techniques: Quantitative NMR (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers a unique set of advantages and is assessed for its accuracy, precision, specificity, and robustness in the context of our target analyte.

Quantitative NMR (qNMR) Spectroscopy: The Molar Standard

qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei (protons, in ¹H qNMR), independent of the molecule's structure.[8][9] This allows for direct purity determination against a certified internal standard without the need for a specific reference standard of the analyte itself.[10][11]

The reliability of qNMR hinges on specific experimental parameters. A long relaxation delay (d1) of at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and standard is critical to ensure complete relaxation of all protons between scans, which is essential for accurate integration.[7] The choice of a deuterated solvent like DMSO-d₆ is based on its ability to solubilize both the polar nitroaniline and the acidic internal standard effectively.[6]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of the internal standard (Maleic acid-d2, purity ≥99.5%) into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Vortex the sample for 1 minute to ensure complete dissolution and homogenization.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Key Parameters: Pulse angle = 30-45°, Acquisition time (AQ) ≥ 3s, Relaxation delay (d1) = 30s, Number of scans (NS) = 16.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons) and the signal for the internal standard.

    • Calculate the purity using the following formula[9]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Weighed mass

      • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum (d1 = 30s) transfer->acquire process Process Spectrum (FT, Phasing) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Molar Ratios integrate->calculate result Final Purity Value calculate->result

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[5] For nitroaromatic compounds like this compound, UV detection is highly effective as the nitro group acts as a strong chromophore.[5][12]

The method employs reversed-phase chromatography on a C18 column, which is ideal for separating moderately polar compounds.[13] A gradient elution with acetonitrile and water is used to ensure that any impurities with different polarities are well-separated from the main analyte peak. The detection wavelength is set to 254 nm to maximize the signal for the aromatic nitro compound.[5] An internal standard is used here to correct for injection volume variability, which is a common source of error in HPLC.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve ~10 mg of this compound and ~10 mg of a suitable internal standard (e.g., 2,6-Diiodo-4-nitroaniline) in 10 mL of acetonitrile.

    • Working Solution: Dilute the stock solution 100-fold with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis:

    • Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area_analyte / Total Area of all peaks) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS): The Specificity Expert

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This technique is unparalleled for identifying known and unknown impurities, even at trace levels. For halogenated nitroaromatic compounds, MS provides definitive structural information.[14][15]

The LC method is identical to the HPLC-UV protocol to ensure comparable retention times. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar organic molecules. Analysis is performed in both positive and negative ion modes to capture the fragmentation patterns of the analyte and any potential impurities. The presence of iodine (mass 127) provides a characteristic isotopic pattern that can be used for confirmation.[16]

  • LC Conditions: Same as the HPLC-UV method. The mobile phase may require modification to use volatile buffers like formic acid instead of phosphoric acid for MS compatibility.[13]

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive and Negative

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

  • Data Analysis:

    • Confirm the mass of the main peak corresponding to the [M+H]⁺ or [M-H]⁻ of this compound.

    • Analyze the mass spectra of minor peaks to identify potential impurities and degradation products. Fragmentation patterns can reveal the loss of radicals like •NO₂ or •I.[14]

Experimental_Comparison cluster_qNMR qNMR Method cluster_HPLC HPLC-UV Method cluster_LCMS LC-MS Method Sample 2-Iodo-6-methyl- 4-nitroaniline Sample qNMR_Prep Add Deuterated Internal Standard Sample->qNMR_Prep HPLC_Prep Dilute in Mobile Phase Sample->HPLC_Prep LCMS_Prep Dilute in MS-compatible Phase Sample->LCMS_Prep qNMR_Run Acquire 1H Spectrum qNMR_Prep->qNMR_Run qNMR_Result Purity by Molar Ratio (Absolute Quantification) qNMR_Run->qNMR_Result HPLC_Run Separate on C18 Column HPLC_Prep->HPLC_Run HPLC_Result Purity by Area % (Relative Quantification) HPLC_Run->HPLC_Result LCMS_Run Separate & Ionize LCMS_Prep->LCMS_Run LCMS_Result Impurity Identification & Purity by Area % LCMS_Run->LCMS_Result

Data Interpretation & Method Comparison

The following table summarizes hypothetical but realistic data obtained from the analysis of a single batch of this compound.

Parameter Quantitative NMR (qNMR) HPLC-UV LC-MS
Principle Molar ratio to a certified standardUV absorbance relative to other componentsMass-to-charge ratio detection
Quantification AbsoluteRelative (Area %)Relative (Area %), Impurity ID
Purity Result 99.1% (± 0.2% RSD)98.8%98.8%
Impurity Detection Limited to proton-containing impurities >0.1%Detects UV-active impuritiesHighest sensitivity, detects all ionizable impurities
Specificity High (based on unique chemical shifts)Moderate (risk of co-elution)Very High (based on mass)
Throughput Low (long experiment times)HighMedium
Method Validation Requires validation per ICH Q2(R2)[17][18]Requires full validation per ICH Q2(R2)[17][18]Requires full validation per ICH Q2(R2)[17][18]

The slightly higher purity value from qNMR is common, as it is insensitive to non-proton-containing impurities (e.g., inorganic salts) and impurities without unique, integrable protons. HPLC and LC-MS values are typically in close agreement for the main component, but LC-MS provides the added benefit of identifying the impurities, which in this hypothetical case could include a dechlorinated or deiodinated species.

Conclusion and Recommendations

Verifying the purity of a critical intermediate like this compound requires a robust, well-justified analytical strategy. The choice of method should be guided by the specific requirements of the analysis.

  • For Absolute Purity & Certification: qNMR is the superior method. Its direct measurement against a certified standard provides a traceable, absolute purity value that is ideal for certifying reference materials and for definitive mass balance calculations.[8][19]

  • For Routine Quality Control & Release Testing: HPLC-UV offers the best balance of speed, precision, and cost-effectiveness. Its high throughput makes it suitable for analyzing multiple batches in a production environment.[20][21]

  • For Impurity Profiling & Stability Studies: LC-MS is indispensable. Its unparalleled specificity and sensitivity are essential for identifying and tracking trace impurities and degradation products, which is a critical requirement in drug development and regulatory submissions.

Ultimately, a comprehensive purity assessment often employs these techniques orthogonally. qNMR can be used to certify the primary reference standard, while a validated HPLC or LC-MS method is used for routine daily analysis, providing a self-validating system that ensures the highest level of quality and confidence in the final product.

References

  • BenchChem. (n.d.). To Use or Not to Use: A Guide to Internal Standards in Analytical Method Validation.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific Inc. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Chromatography Online.
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Semantic Scholar. (2015). Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons.
  • Pauli, G. F., et al. (2005). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • PubMed. (2009). Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography.
  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
  • MySkinRecipes. (n.d.). This compound.
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • NIH. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • FUJIFILM Wako Chemicals. (n.d.). Standard for Quantitative NMR.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • Niessen, W.M.A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Pharmaceutical Technology. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaceutical Technology. (2004). Analytical Methods Validation.
  • 2a biotech. (n.d.). This compound.
  • ChemUniverse. (n.d.). This compound [P90158].
  • PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline.
  • Dalhousie University. (2021). Radicals and Mass Spectrometry (MS) Spring 2021.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of materials science and pharmaceutical development, the precise three-dimensional arrangement of molecules within a crystal lattice is of paramount importance. This crystal packing dictates critical solid-state properties, including solubility, stability, bioavailability, and optical characteristics. Nitroaniline derivatives, in particular, are a class of compounds extensively studied for their nonlinear optical (NLO) properties, which are highly dependent on their crystalline architecture. This guide provides a detailed comparative analysis of the crystal packing of 2-iodo-6-methyl-4-nitroaniline and its structural analogues, offering insights into the subtle interplay of intermolecular forces that govern their supramolecular assembly.

Introduction: The Significance of Supramolecular Synthons in Nitroanilines

The crystal packing of nitroanilines is predominantly directed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. The amino (-NH₂) group acts as a hydrogen bond donor, while the nitro (-NO₂) group serves as an acceptor, leading to the formation of robust supramolecular synthons.[1] These predictable patterns of non-covalent interactions are fundamental in crystal engineering, allowing for the rational design of materials with desired properties. The introduction of additional substituents, such as halogens and methyl groups, introduces further complexity and specificity to these packing motifs. This guide will explore how the interplay of N-H···O hydrogen bonds, halogen bonds, and other weak interactions influences the crystal structures of a series of related nitroanilines.

Methodology: Single-Crystal X-ray Diffraction

The determination of crystal structures relies on single-crystal X-ray diffraction (SC-XRD). This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Experimental Protocol for Single-Crystal X-ray Diffraction:
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate crystal structure.

The workflow for crystallographic analysis is depicted below:

workflow cluster_exp Experimental cluster_comp Computational crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental and computational workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Packing

While a specific crystal structure for this compound is not publicly available, a comprehensive comparison can be drawn from its close structural analogues. We will focus on 2-iodo-4-nitroaniline and other relevant substituted nitroanilines to deconstruct the influence of each substituent.

The Case of 2-Iodo-4-nitroaniline: Polymorphism and Key Interactions

2-Iodo-4-nitroaniline is a fascinating case study in polymorphism, existing in at least three different crystalline forms: triclinic, orthorhombic, and monoclinic.[1][2] This phenomenon highlights how subtle changes in crystallization conditions can lead to vastly different packing arrangements.

In the triclinic polymorph , the molecules are linked by N-H···O hydrogen bonds, forming one-dimensional chains. These chains are further organized into sheets through nitro···iodine interactions, and these sheets are then pairwise linked by aromatic π-π stacking interactions.[1] The presence of the iodine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile.

The interplay of these interactions is crucial. The N-H···O hydrogen bonds form the primary structural motif, while the weaker I···O and π-π stacking interactions provide further stabilization to the overall three-dimensional structure.

The Influence of the Methyl Group: A Look at Methylated Nitroanilines

The introduction of a methyl group, as in 2-methyl-4-nitroaniline, significantly alters the crystal packing compared to its non-methylated counterpart, 4-nitroaniline.

  • 4-Nitroaniline: Molecules are linked by N-H···O hydrogen bonds to form two-dimensional sheets, which are then connected by weak aromatic π-π stacking interactions.[3]

  • 2-Methyl-4-nitroaniline: In contrast, the molecules act as both double donors and double acceptors of N-H···O hydrogen bonds, leading to a three-dimensional framework structure.[3][4] Notably, π-π stacking interactions are absent in this structure.

This demonstrates that the seemingly simple addition of a methyl group can fundamentally change the dimensionality of the supramolecular assembly, favoring a more intricate hydrogen-bonding network over π-stacking.

The Role of the Iodo Substituent: Halogen Bonding and Steric Effects

The iodine atom in this compound is expected to play a dual role in directing crystal packing.

  • Halogen Bonding: As observed in the triclinic polymorph of 2-iodo-4-nitroaniline, the iodine atom can participate in halogen bonds with the oxygen atoms of the nitro group (I···O interactions).[1] This directional interaction can be a significant factor in determining the final crystal structure.

  • Steric Hindrance: The bulky iodine atom, particularly when adjacent to the amino group, can sterically hinder certain hydrogen bonding patterns that might be observed in its non-iodinated analogues.

In some related structures, such as 4-iodo-2-methyl-5-nitroaniline, there is evidence of repulsive intramolecular interactions between the iodine and the nitro group, and an absence of strong intermolecular I···nitro interactions.[5] This suggests that the specific positioning of the substituents is critical in determining whether attractive or repulsive forces dominate.

Predicted Crystal Packing of this compound

Based on the analysis of its analogues, we can predict the key intermolecular interactions that will likely govern the crystal packing of this compound.

interactions cluster_interactions Key Intermolecular Interactions This compound This compound HB N-H···O Hydrogen Bonds This compound->HB Primary Motif XB I···O Halogen Bonds This compound->XB Directional Control CH_pi C-H···π Interactions This compound->CH_pi Stabilizing pi_pi π-π Stacking This compound->pi_pi Possible, but may be sterically hindered

Caption: Predicted key intermolecular interactions governing the crystal packing of this compound.

The primary organizing force will undoubtedly be the N-H···O hydrogen bonds between the amino and nitro groups. The presence of both an iodo and a methyl group flanking the amino group will likely introduce significant steric constraints, influencing the geometry of these hydrogen bonds. The iodine atom is a strong candidate for forming I···O halogen bonds , which would compete with and complement the hydrogen bonding network. Weaker interactions, such as C-H···π and potentially π-π stacking , would provide additional stabilization, although the latter might be hindered by the bulky substituents.

Comparative Data Summary

The following table summarizes the key crystallographic and interaction data for 2-iodo-4-nitroaniline and related compounds.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-Iodo-4-nitroaniline (Triclinic) TriclinicP-1N-H···O, I···O, π-π stacking[1]
2-Iodo-4-nitroaniline (Orthorhombic) OrthorhombicPbcaN-H···O[1]
2-Iodo-4-nitroaniline (Monoclinic) MonoclinicP2₁/cN-H···O[1]
4-Nitroaniline MonoclinicP2₁/nN-H···O, π-π stacking[6]
2-Methyl-4-nitroaniline MonoclinicP2₁/cN-H···O (3D network)[4]
4-Methyl-2-nitroaniline TriclinicP-1Intramolecular N-H···O, C-H···O[7]

Conclusion

The crystal packing of this compound is anticipated to be a complex interplay of strong hydrogen bonds, directional halogen bonds, and weaker dispersive forces, all modulated by the steric demands of the iodo and methyl substituents. By analyzing the crystal structures of closely related nitroanilines, we can appreciate the profound impact that subtle changes in molecular structure have on the resulting supramolecular architecture. The study of 2-iodo-4-nitroaniline's polymorphism underscores the sensitivity of crystal packing to external conditions and the variety of energetic landscapes accessible to even simple organic molecules. Future experimental determination of the crystal structure of this compound will be invaluable in validating these predictions and will contribute to a deeper understanding of the principles of crystal engineering, with potential applications in the design of novel materials with tailored solid-state properties.

References

  • Kelly, D. M., Eccles, K. S., Elcoate, C. J., Lawrence, S. E., & Moynihan, H. A. (2010). Crystal Polymorphs and Transformations of 2-Iodo-4-nitroaniline. Crystal Growth & Design, 10(10), 4303–4309. [Link][1]

  • CORA. (2010). Crystal polymorphs and transformations of 2-iodo-4-nitroaniline. University College Cork. [Link][2]

  • Cannon, A. S., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. Acta Crystallographica Section C, 57(2), 216-219. [Link][7]

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link][8]

  • Goeta, A. E., et al. (2000). Hydrogen Bonding in Nitroanilines: Neutron Diffraction Study of m-Nitroaniline at 100 K. Chemistry of Materials, 12(11), 3443-3448. [Link]

  • Glidewell, C., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: the three-dimensional framework structure of 2-methyl-4-nitroaniline. Acta Crystallographica Section C, 57(3), 315-316. [Link][4]

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Glidewell, C., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: the three-dimensional framework structure of 2-methyl-4-nitroaniline. ResearchGate. [Link][3]

  • Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I···nitro interactions. Acta Crystallographica Section C, 57(10), 1212-1214. [Link][5]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-6-methyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Iodo-6-methyl-4-nitroaniline, a compound often utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1] The protocols outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting best practices in chemical waste management.

Hazard Assessment: Understanding the Risks

Key Anticipated Hazards:

  • Toxicity: Nitroanilines are known to be toxic if inhaled, ingested, or absorbed through the skin.[6] They can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen, causing cyanosis (a bluish discoloration of the skin).

  • Irritation: This class of compounds can cause significant irritation to the skin, eyes, and respiratory system.[7][8][9]

  • Environmental Hazard: Halogenated and nitrated aromatic compounds are often harmful to aquatic life with long-lasting effects.[6] Therefore, their release into the environment must be strictly avoided.[6]

  • Combustibility: While not highly flammable, nitro compounds can be combustible and may decompose explosively in a fire, producing poisonous gases like nitrogen oxides.[10]

Due to these hazards, this compound must be treated as a hazardous waste.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]To prevent skin absorption, which is a primary route of exposure for nitroanilines.
Eye Protection Chemical safety goggles and a face shield.[2][6]To protect against splashes and airborne particles that can cause severe eye irritation.
Skin and Body A flame-resistant lab coat and, if a large spill occurs, a full chemical suit.[2][7]To protect the skin from contact and contamination of personal clothing.
Respiratory A NIOSH-approved respirator should be used if handling the powder outside of a certified chemical fume hood.[2][7]To prevent the inhalation of airborne particles, which can be toxic.

Emergency shower and eyewash stations should be readily accessible in any area where this compound is handled.[10]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[7]

  • Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Ventilate the area and wash hands thoroughly.[10]

For Large Spills:

  • Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.

  • Only personnel trained in hazardous waste cleanup should address large spills.[10]

Disposal Procedures: A Step-by-Step Workflow

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[14]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, compatible, and clearly labeled hazardous waste container.[12][15] The container must be kept tightly sealed when not in use.[12][15]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and labeled container for halogenated organic waste.[16] Do not mix with non-halogenated waste streams.[16]

Step 2: Labeling

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[12]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[17]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][11] These professionals are equipped to handle and transport hazardous materials for final disposal, which is typically high-temperature incineration.[18]

The following diagram illustrates the proper disposal workflow for this compound:

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal A Solid Waste (e.g., powder, contaminated PPE) C Labeled Halogenated Solid Waste Container A->C B Liquid Waste (in solution) D Labeled Halogenated Liquid Waste Container B->D E Secure Satellite Accumulation Area C->E D->E F Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to these procedures for this compound, you contribute to a safer research environment and ensure compliance with regulatory standards. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sciencelog. (2005). Material Safety Data Sheet - 4-Nitroaniline MSDS.
  • Aldrich. (2012). 4-Nitroaniline - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). P-NITROANILINE.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (2025). 2-Iodo-4-nitroaniline - Safety Data Sheet.
  • Echemi. (n.d.). 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets.
  • Echemi. (n.d.). 2-Iodo-4-nitroaniline SDS, 6293-83-0 Safety Data Sheets.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Guidechem. (n.d.). 2-Iodo-6-nitroaniline (cas 100704-34-5) SDS/MSDS download.
  • PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • GCA Corporation. (1987). Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse.
  • Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline 97.
  • Case Western Reserve University. (2023). Environmental Health and Safety Disposal of Iodine.
  • Agency for Toxic Substances and Disease Registry. (2004). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-4-nitroaniline.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.
  • Chemsrc. (2025). 2-Iodo-4-nitroaniline.
  • ChemUniverse. (n.d.). This compound [P90158].
  • BLD Pharm. (n.d.). 220144-91-2|this compound.
  • U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Iodine and Iodophor Complexes.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • National Institutes of Health. (n.d.). 2-Iodo-4-nitroaniline. PubChem.
  • Wikipedia. (n.d.). 4-Nitroaniline.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-methyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Iodo-6-methyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.